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  • Product: 3-Ethenyl Nevirapine
  • CAS: 284686-22-2

Core Science & Biosynthesis

Foundational

synthesis and characterization of 3-Ethenyl Nevirapine

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethenyl Nevirapine Executive Summary Nevirapine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the combination...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethenyl Nevirapine

Executive Summary

Nevirapine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the combination therapy for HIV-1 infection.[1] The exploration of its analogues is crucial for developing new therapeutic agents with improved efficacy, resistance profiles, or metabolic stability. This guide provides a comprehensive technical overview of a proposed synthetic pathway and a robust characterization strategy for a novel analogue, 3-Ethenyl Nevirapine. The introduction of a vinyl group at the C-3 position of the Nevirapine core offers a strategic handle for further chemical modification (e.g., via polymerization or click chemistry) and may modulate the drug's biological activity.

This document details a scientifically grounded, multi-step synthesis beginning from a known Nevirapine metabolite, 3-Hydroxy Nevirapine. The chosen synthetic strategy pivots on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency, functional group tolerance, and avoidance of toxic reagents associated with alternative methods like Stille coupling.[2][3] We provide detailed, step-by-step protocols for the synthesis of the key triflate intermediate and the final vinylation step.

Furthermore, a comprehensive analytical workflow is presented for the unequivocal structural confirmation and purity assessment of the final compound. This includes state-of-the-art techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Expected analytical data and validation parameters are summarized to provide a complete framework for researchers in drug discovery and development.

Introduction: The Rationale for 3-Ethenyl Nevirapine

Nevirapine (NVP) functions as an allosteric inhibitor of HIV-1 reverse transcriptase, a critical enzyme for viral replication.[4] Its discovery and development were significant milestones in antiretroviral therapy. However, like many therapeutics, NVP is associated with idiosyncratic drug reactions, including severe skin rashes and hepatotoxicity, which are linked to its complex metabolic pathways.[5][6] The synthesis of NVP analogues is a key strategy to investigate structure-activity relationships (SAR) and to identify compounds with potentially improved safety profiles or efficacy against resistant viral strains.[5]

The introduction of an ethenyl (vinyl) group at the 3-position of the pyridone ring is a strategic chemical modification. This functional group is a versatile synthetic handle for subsequent derivatization and can influence the molecule's interaction with its biological target. This guide, therefore, serves as a blueprint for the synthesis and rigorous characterization of 3-Ethenyl Nevirapine, providing a foundation for its future biological evaluation.

Synthetic Strategy and Pathway Selection

A retrosynthetic analysis of 3-Ethenyl Nevirapine suggests that a carbon-carbon bond-forming reaction is the most logical approach to install the vinyl group onto the Nevirapine scaffold. Palladium-catalyzed cross-coupling reactions are the industry standard for such transformations.

G cluster_intermediates Key Intermediates Target 3-Ethenyl Nevirapine Disconnect C-C Disconnection (Cross-Coupling) Target->Disconnect NVP_X Nevirapine Core (Electrophile at C-3) Disconnect->NVP_X Vinyl_Nu Vinyl Nucleophile or equivalent Disconnect->Vinyl_Nu

Caption: Proposed two-step synthesis of 3-Ethenyl Nevirapine.

Detailed Experimental Protocols

Step 1: Synthesis of Nevirapine-3-yl triflate

This step converts the phenolic hydroxyl group of 3-Hydroxy Nevirapine into a triflate, an excellent leaving group for palladium-catalyzed cross-coupling reactions.

Protocol:

  • To a solution of 3-Hydroxy Nevirapine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add anhydrous pyridine (1.5 eq).

  • Stir the solution for 10 minutes.

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Nevirapine-3-yl triflate as a solid.

Causality: The use of pyridine is essential to neutralize the triflic acid byproduct generated during the reaction, preventing side reactions. Performing the reaction at 0 °C controls the exothermicity of the addition of the highly reactive triflic anhydride.

Step 2: Synthesis of 3-Ethenyl Nevirapine via Suzuki-Miyaura Coupling

This is the key bond-forming step where the vinyl group is installed.

Protocol:

  • To a reaction vessel, add Nevirapine-3-yl triflate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and sodium carbonate (3.0 eq).

  • Add a degassed mixture of toluene and water (4:1 v/v, 15 mL/mmol).

  • Bubble nitrogen gas through the suspension for 20 minutes to ensure anaerobic conditions.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours) under a nitrogen atmosphere.

  • Monitor the reaction progress by HPLC-MS to confirm the formation of the product and consumption of the triflate intermediate.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 3-Ethenyl Nevirapine.

Causality: The palladium catalyst is the core of the catalytic cycle, facilitating the oxidative addition, transmetalation, and reductive elimination steps. [7]A biphasic toluene/water system with a base (Na₂CO₃) is standard for Suzuki couplings, promoting the transmetalation step and ensuring the solubility of the various reagents. [3]Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Analytical Characterization Workflow

A multi-technique approach is mandatory to confirm the identity, structure, and purity of the synthesized 3-Ethenyl Nevirapine.

G cluster_spectroscopy Structural Elucidation cluster_chromatography Purity & Quantification Start Purified 3-Ethenyl Nevirapine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS High-Resolution Mass Spectrometry (HRMS) Start->MS HPLC RP-HPLC-UV Start->HPLC Structure Confirm Covalent Structure (Vinyl group presence & position) NMR->Structure Formula Verify Elemental Composition (Molecular Formula) MS->Formula Purity Determine Chemical Purity (>98%) HPLC->Purity

Caption: Comprehensive analytical workflow for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR: The key diagnostic signals will be from the newly introduced vinyl group protons, which typically appear between δ 5.0 and 7.0 ppm. These will present as a characteristic set of doublet of doublets (dd) due to geminal and cis/trans couplings. The disappearance of a proton signal from the C-3 position (compared to the Nevirapine spectrum) and shifts in adjacent aromatic protons will further confirm the substitution pattern.

  • ¹³C NMR: The presence of two new sp² carbon signals between δ 110 and 140 ppm will correspond to the vinyl group carbons.

Expected ¹H NMR Signals (Vinyl Group) Expected ¹³C NMR Signals (Vinyl Group)
H-α (1H, dd, J ≈ 17.6, 1.5 Hz)C-α (CH₂) ≈ 115 ppm
H-β (cis) (1H, dd, J ≈ 11.0, 1.5 Hz)C-β (CH) ≈ 135 ppm
H-β (trans) (1H, dd, J ≈ 17.6, 11.0 Hz)
(Note: Chemical shifts (δ) and coupling constants (J) are approximate and require experimental confirmation.)
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

  • Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Expected Mass: The molecular formula for 3-Ethenyl Nevirapine is C₁₇H₁₆N₄O. The calculated monoisotopic mass and the expected observed ion are detailed below.

Parameter Value
Molecular FormulaC₁₇H₁₆N₄O
Calculated Monoisotopic Mass292.1324 g/mol
Expected Ion (ESI+)[M+H]⁺
Expected m/z for [M+H]⁺293.1397

The experimental mass should be within a 5 ppm error of the calculated value to confirm the elemental composition. [8][9]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the final compound. [10][11]

  • Protocol: A validated method for Nevirapine can be adapted. [10][12]* Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where Nevirapine and its analogue show strong absorbance (e.g., 283 nm). [10]* Purity Assessment: The purity is determined by the area percentage of the main product peak. For drug development purposes, a purity of ≥98% is typically required.

HPLC Parameter Exemplary Condition Rationale
ColumnC18, 4.6 x 150 mmStandard for non-polar to moderately polar analytes.
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3.5)Provides good peak shape and resolution for Nevirapine-like structures. [12]
Flow Rate1.0 mL/minStandard analytical flow rate.
DetectionUV at 283 nmWavelength of high absorbance for the Nevirapine chromophore. [10]
Injection Volume10 µLStandard volume for analytical HPLC.
Expected Retention TimeDependent on exact conditions, but should be a single, sharp peak.

Conclusion

This guide outlines a robust and scientifically sound strategy for the . The proposed two-step synthesis, centered on a Suzuki-Miyaura cross-coupling, represents an efficient and scalable route that avoids the use of toxic reagents. The comprehensive analytical workflow, employing NMR, HRMS, and HPLC, establishes a clear and rigorous framework for validating the structural integrity and purity of the target molecule. This work provides the essential chemical foundation for further investigation of 3-Ethenyl Nevirapine as a novel antiretroviral candidate or as a versatile platform for the development of other advanced Nevirapine derivatives.

References

  • Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243. [Link]

  • Olabode, G. S. (2021). Spectroscopic and chromatographic analysis of Nevirapine, Lamivudine and Zidovudine anti-retroviral compounds in wastewater samples from selected wastewater treatment plants, Cape Town. Cape Peninsula University of Technology. [Link]

  • Heck, A. M., et al. (2021). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology, 34(3), 889-902. [Link]

  • Gupton, B. F., et al. (2016). Lowcost, high yield synthesis of nevirapine.
  • Kumar, P., et al. (2012). Preparation and Characterisation of Nevirapine Oral Nanosuspensions. Tropical Journal of Pharmaceutical Research, 11(3), 333-339. [Link]

  • Raju, N. A., et al. (2011). method development and validation for estimation of nevirapine from tablets by rp-hplc. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 138-140. [Link]

  • Gupton, B. F. (n.d.). Nevirapine Batch Transfer Document. Medicines for All Institute. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4463, Nevirapine. [Link]

  • Pottabathini, V., et al. (2016). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. American Journal of Analytical Chemistry, 7, 663-678. [Link]

  • Huang, Y., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Molecules, 25(23), 5736. [Link]

  • ResearchGate. (n.d.). NMR spectra of nevirapine. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ragan, J. A., et al. (2003). Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. Organic Process Research & Development, 7(5), 676–683. [Link]

  • Agatonovic-Kustrin, S., et al. (2002). Solid-State Characterization of Nevirapine. AAPS PharmSci, 4(3), E22. [Link]

  • ResearchGate. (2014). Development and Validation of HPLC-UV Method for Simultaneous Determination of Nevirapine, 2-OH Nevirapine and 3-OH Nevirapine in Human Plasma. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]

  • ResearchGate. (n.d.). Nevirapine mass spectrum, 1 ng/ml analytical standard. [Link]

  • Kumar, A., et al. (2011). Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma. Journal of Clinical & Diagnostic Research, 5(4), 770-774. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Royal Society of Chemistry. (2017). Supporting Information for Increasing Global Access to the High-Volume HIV Drug Nevirapine through Process Intensification. [Link]

  • Gach, K., et al. (2014). The application of Heck reaction in the synthesis of guaianolide sesquiterpene lactones derivatives selectively inhibiting resistant acute leukemic cells. Bioorganic & Medicinal Chemistry, 22(1), 418-28. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of unknown acid degradation product of Nevirapine. [Link]

  • Chemistry Solved. (2024). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]

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Sources

Exploratory

The Allosteric Grip: An In-Depth Technical Guide to the Mechanism of 3-Ethenyl Nevirapine in HIV-1 Reverse Transcriptase Inhibition

Abstract This technical guide provides a comprehensive analysis of the mechanism of action of Nevirapine and its derivatives, with a specific focus on 3-Ethenyl Nevirapine, as inhibitors of Human Immunodeficiency Virus T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of Nevirapine and its derivatives, with a specific focus on 3-Ethenyl Nevirapine, as inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). As a non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine binds to an allosteric site on the enzyme, inducing conformational changes that cripple its enzymatic function. This document delves into the structural and molecular intricacies of this interaction, the consequential allosteric inhibition of DNA polymerization, and the genetic basis of viral resistance. While specific experimental data for 3-Ethenyl Nevirapine is limited, this guide synthesizes the extensive knowledge of the Nevirapine scaffold and the structure-activity relationships of its analogs to postulate the specific contributions of the 3-ethenyl moiety to the inhibitor's efficacy. Detailed experimental protocols for studying NNRTI mechanisms and quantitative data for Nevirapine are provided to offer a robust framework for researchers, scientists, and drug development professionals in the field of antiretroviral therapy.

Introduction: Targeting the Engine of HIV Replication

The Human Immunodeficiency Virus Type 1 (HIV-1) pandemic remains a formidable global health challenge. Central to the virus's life cycle is the enzyme Reverse Transcriptase (RT), which transcribes the viral RNA genome into double-stranded DNA, a crucial step for integration into the host cell's genome.[1] This unique enzymatic activity, absent in human cells, makes HIV-1 RT a prime target for antiretroviral therapy.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART).[2] Unlike their nucleoside counterparts (NRTIs), which act as chain terminators at the enzyme's active site, NNRTIs employ a more subtle, yet equally potent, mechanism of allosteric inhibition.[3] Nevirapine was the first NNRTI to be approved for clinical use and serves as a quintessential model for this class of drugs.[4] This guide will dissect the mechanism of action of Nevirapine and its analog, 3-Ethenyl Nevirapine, providing a deep dive into their interaction with HIV-1 RT.

The Achilles' Heel: The NNRTI Binding Pocket (NNIBP)

NNRTIs bind to a hydrophobic, allosteric pocket on the p66 subunit of the HIV-1 RT heterodimer, known as the NNRTI Binding Pocket (NNIBP).[1] This pocket is located approximately 10 Å away from the polymerase active site.[5] The NNIBP is not a pre-formed cavity; rather, its formation is induced by the binding of the NNRTI.[5] Key amino acid residues that line this pocket include a mix of hydrophobic and aromatic residues such as Tyr181, Tyr188, Trp229, Phe227, Val106, and Pro236, which play a critical role in inhibitor binding and the development of drug resistance.[1]

The Molecular Handshake: Mechanism of Nevirapine Action

The inhibitory action of Nevirapine is a cascade of molecular events initiated by its binding to the NNIBP.

Binding and Induced Conformational Changes

Nevirapine adopts a characteristic "butterfly-like" conformation upon binding within the NNIBP.[1] This binding event triggers a significant conformational rearrangement of the enzyme. A critical event is the reorientation of the side chains of Tyr181 and Tyr188, which rotate to accommodate the inhibitor.[1] This movement, in turn, causes a shearing of the β12-β13-β14 sheet, which contains the "primer grip," away from the β6-β10-β9 sheet that houses the catalytic triad (Asp110, Asp185, Asp186).[1][6]

Allosteric Inhibition of Polymerase Activity

The conformational changes induced by Nevirapine binding are transmitted to the polymerase active site, leading to its distortion. The displacement of the primer grip is a key consequence, causing the 3' terminus of the DNA primer to shift approximately 5.5 Å away from its catalytically competent position.[7][8] This repositioning severely hampers the efficient binding and incorporation of incoming deoxynucleoside triphosphates (dNTPs).[1] Furthermore, the overall flexibility of the "thumb" and "fingers" subdomains, which are crucial for DNA translocation and dNTP binding, is restricted.[1] This multifaceted disruption of the active site architecture results in a potent, non-competitive inhibition of both RNA- and DNA-dependent DNA polymerase activities of HIV-1 RT.[3][9]

A Hypothetical Enhancement: The Role of the 3-Ethenyl Substitution

While direct experimental data on 3-Ethenyl Nevirapine is scarce, we can infer its potential mechanism based on the well-established structure-activity relationship (SAR) of Nevirapine analogs.

Structure-Activity Relationship of Nevirapine Analogs

Modifications to the Nevirapine scaffold have been extensively explored to improve potency, resistance profile, and pharmacokinetic properties. For instance, small alkyl groups at the N11-position, such as a cyclopropyl group, have been shown to enhance binding affinity.[2]

Conversely, substitutions at the 3-position of the pyridinone ring have a demonstrable impact on activity. A study on a series of Nevirapine analogs revealed that a 3-bromo substitution resulted in a significant decrease in inhibitory activity, with an IC50 of 2.78 µM compared to 0.540 µM for the parent Nevirapine.[6] This suggests that the steric and electronic properties of substituents at this position are critical for optimal interaction with the NNIBP.

Postulated Interactions of 3-Ethenyl Nevirapine

The introduction of an ethenyl (-CH=CH2) group at the 3-position introduces a small, hydrophobic, and planar moiety. It is plausible that this group could engage in favorable van der Waals or hydrophobic interactions with residues at the entrance of the NNIBP. However, given the reduced activity of the 3-bromo analog, it is also possible that even a relatively small group like ethenyl could introduce steric hindrance that slightly perturbs the optimal positioning of the dipyridodiazepinone core within the pocket. Without experimental evidence, the precise impact of the 3-ethenyl group on the binding affinity and conformational restriction of HIV-1 RT remains speculative. Further investigation through molecular modeling and in vitro enzymatic assays is necessary to elucidate its exact role.

The Arms Race: Drug Resistance

A major challenge in NNRTI therapy is the rapid emergence of drug-resistant viral strains. Resistance to Nevirapine and its analogs is primarily conferred by single amino acid substitutions within or near the NNIBP.

Key Resistance Mutations

The most common mutations that confer resistance to Nevirapine include:

  • K103N: This mutation is one of the most frequently observed and confers broad cross-resistance to many NNRTIs.[4]

  • Y181C: This mutation directly impacts one of the key aromatic residues involved in inhibitor binding.[4]

  • G190A: This substitution can sterically hinder the binding of NNRTIs.[4]

  • Y188L/C: Similar to Y181C, this mutation affects a crucial residue for NNRTI interaction.[4]

Structural Basis of Resistance

These mutations confer resistance through several mechanisms:

  • Steric Hindrance: Mutations to bulkier residues can physically block the entry or proper seating of the NNRTI in the binding pocket.

  • Loss of Key Interactions: The substitution of residues like Tyr181 or Tyr188 with smaller or non-aromatic amino acids eliminates critical π-π stacking and hydrophobic interactions, thereby reducing the inhibitor's binding affinity.

  • Altered Pocket Dynamics: Some mutations can alter the conformational flexibility of the NNIBP, making it less favorable for NNRTI binding while still permitting the necessary movements for polymerase activity.

Investigating the Mechanism: Experimental Protocols

The elucidation of the mechanism of action of NNRTIs like 3-Ethenyl Nevirapine relies on a combination of biochemical, structural, and computational methods.

In Vitro HIV-1 RT Inhibition Assay

This assay is fundamental for determining the inhibitory potency (IC50) of a compound.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a poly(rA)/oligo(dT) template-primer.

  • Enzyme and Inhibitor Incubation: Add a known concentration of purified recombinant HIV-1 RT to the reaction mixture. Add varying concentrations of the test inhibitor (e.g., 3-Ethenyl Nevirapine) and a vehicle control.

  • Initiation of Reaction: Start the reaction by adding a dNTP mix containing [³H]-dTTP.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). Precipitate the newly synthesized DNA on ice.

  • Quantification: Collect the precipitated DNA on glass fiber filters, wash with TCA and ethanol, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

X-ray Crystallography for Structural Insights

Determining the crystal structure of an NNRTI in complex with HIV-1 RT provides atomic-level details of the binding interaction.

Workflow:

  • Protein Expression and Purification: Express and purify high-quality, homogenous HIV-1 RT heterodimer.

  • Complex Formation: Incubate the purified RT with the inhibitor (e.g., 3-Ethenyl Nevirapine) and a DNA template-primer to form a stable ternary complex.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-diffracting crystals of the complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray source and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model to fit the electron density map.

  • Structural Analysis: Analyze the final structure to identify key interactions between the inhibitor and the enzyme, and to observe any conformational changes.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the inhibitor-enzyme interaction, complementing the static picture from crystallography.

Methodology:

  • System Setup: Start with a crystal structure of HIV-1 RT, either unbound or in complex with a known NNRTI. If a structure with the specific inhibitor is unavailable, dock the inhibitor into the NNIBP using molecular docking software.

  • Solvation and Ionization: Place the protein-ligand complex in a periodic box of water molecules and add ions to neutralize the system and mimic physiological salt concentrations.

  • Minimization and Equilibration: Minimize the energy of the system to remove any steric clashes. Gradually heat the system to the desired temperature and run a series of equilibration simulations to allow the system to relax.

  • Production Run: Run a long-timescale MD simulation (nanoseconds to microseconds) to sample the conformational landscape of the complex.

  • Trajectory Analysis: Analyze the simulation trajectory to study the stability of the inhibitor binding, identify key protein-ligand interactions, and observe the dynamic behavior of different protein domains.

Data and Visualizations

Quantitative Inhibitory Activity of Nevirapine Analogs
CompoundWild-Type HIV-1 RT IC50 (µM)
Nevirapine0.540[6]
3-Bromo-Nevirapine2.78[6]

Note: IC50 values can vary depending on the specific assay conditions.

Visualizing the Mechanism and Workflows

Allosteric_Inhibition cluster_RT HIV-1 Reverse Transcriptase (p66 subunit) ActiveSite Polymerase Active Site DNA DNA Template/Primer ActiveSite->DNA Misaligns dNTP dNTP ActiveSite->dNTP Prevents Binding Inhibition Inhibition of DNA Synthesis ActiveSite->Inhibition NNIBP NNRTI Binding Pocket (Allosteric Site) PrimerGrip Primer Grip NNIBP->PrimerGrip Induces Conformational Change (Displaces Primer Grip) PrimerGrip->ActiveSite Distorts Inhibitor 3-Ethenyl Nevirapine Inhibitor->NNIBP Binds DNA->Inhibition dNTP->Inhibition

Caption: Figure 1: Allosteric Inhibition by 3-Ethenyl Nevirapine.

RT_Assay_Workflow A Prepare Reaction Mix (Buffer, Template-Primer) B Add HIV-1 RT and 3-Ethenyl Nevirapine A->B C Initiate with [3H]-dNTPs B->C D Incubate at 37°C C->D E Terminate with TCA D->E F Precipitate and Filter DNA E->F G Measure Radioactivity F->G H Calculate IC50 G->H

Caption: Figure 2: Workflow for HIV-1 RT Inhibition Assay.

Crystallography_Workflow P1 Express & Purify HIV-1 RT P2 Form RT-DNA-Inhibitor Complex P1->P2 P3 Crystallization Screening P2->P3 P4 X-ray Diffraction Data Collection P3->P4 P5 Structure Solution & Refinement P4->P5 P6 Structural Analysis P5->P6

Caption: Figure 3: Workflow for X-ray Crystallography.

Conclusion

3-Ethenyl Nevirapine, as a derivative of the pioneering NNRTI Nevirapine, is presumed to inhibit HIV-1 RT through a sophisticated mechanism of allosteric modulation. By binding to the NNIBP, it is expected to induce critical conformational changes that disrupt the geometry and function of the polymerase active site, thereby halting viral DNA synthesis. While the precise contribution of the 3-ethenyl group to its inhibitory potential requires direct empirical validation, the principles of NNRTI action and the structure-activity relationships of related analogs provide a strong foundation for understanding its mechanism. The persistent challenge of drug resistance underscores the necessity for continued research into novel NNRTIs with improved efficacy against mutant viral strains. The experimental and computational methodologies outlined in this guide provide a robust framework for the continued development of next-generation antiretroviral agents.

References

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  • Gampa, V., et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology, 36(10), 1635–1646. [Link]

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Foundational

in vitro antiviral activity of 3-Ethenyl Nevirapine

An In-Depth Technical Guide to the In Vitro Antiviral Activity of 3-Ethenyl Nevirapine Authored by a Senior Application Scientist This guide provides a comprehensive framework for the in vitro evaluation of 3-Ethenyl Nev...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Antiviral Activity of 3-Ethenyl Nevirapine

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro evaluation of 3-Ethenyl Nevirapine, a novel analog of Nevirapine, a widely-used non-nucleoside reverse transcriptase inhibitor (NNRTI). Designed for researchers, scientists, and drug development professionals, this document outlines the core principles, experimental workflows, and critical considerations for accurately assessing the compound's potential as an anti-HIV-1 agent.

Introduction: The Rationale for Nevirapine Analogs

Nevirapine was the first NNRTI approved for the treatment of HIV-1 infection and remains a cornerstone of combination antiretroviral therapy (cART) in many parts of the world.[1][2] It functions by binding to an allosteric, hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[1][3][4] This mechanism is distinct from nucleoside RT inhibitors (NRTIs), which act as chain terminators at the enzyme's active site.[1]

Despite its efficacy, the clinical utility of Nevirapine can be limited by two primary factors: the emergence of drug-resistant viral strains and the risk of severe adverse effects, such as hepatotoxicity and skin rash.[5][6] The development of analogs like 3-Ethenyl Nevirapine is driven by the strategic goal of enhancing antiviral potency against resistant strains, improving the safety profile, and optimizing pharmacokinetic properties. The introduction of an ethenyl group at the 3-position of the pyridyl ring represents a targeted modification intended to alter the molecule's interaction with the NNRTI binding pocket, potentially overcoming common resistance mutations.

This guide details the essential in vitro assays required to characterize the antiviral activity and safety profile of this new chemical entity.

Presumed Mechanism of Action: Allosteric Inhibition of HIV-1 RT

3-Ethenyl Nevirapine is hypothesized to retain the core mechanism of action of its parent compound. As an NNRTI, it is expected to bind non-competitively to a specific pocket on the p66 subunit of HIV-1 RT, approximately 10 Å from the catalytic site.[1] This binding event is predicted to lock the enzyme in an inactive conformation, distorting the dNTP-binding pocket and shifting the primer grip, thereby preventing the conversion of viral RNA to DNA.[4][7] This targeted action is specific to HIV-1 RT; NNRTIs, including Nevirapine, show no activity against HIV-2 RT due to structural differences in the binding pocket.[8][9]

NNRTI_Mechanism_of_Action cluster_0 HIV-1 Reverse Transcriptase (p66 subunit) cluster_1 Molecular Interactions cluster_2 Outcome ActiveSite Polymerase Active Site NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) ConformationalChange Conformational Change in RT NNRTI_Pocket->ConformationalChange Induces Compound 3-Ethenyl Nevirapine Compound->NNRTI_Pocket Binds dNTP dNTPs (Natural Substrate) dNTP->ActiveSite Blocked Inhibition Inhibition of DNA Synthesis ConformationalChange->Inhibition

Caption: Hypothesized mechanism of 3-Ethenyl Nevirapine binding to the allosteric NNRTI pocket.

Experimental Workflow: A Validated Cascade Approach

A systematic evaluation is crucial to build a comprehensive profile of the compound. The proposed workflow ensures that resource-intensive assays are performed on compounds that have already demonstrated promising activity and acceptable safety in initial screens.

Caption: Tiered experimental workflow for evaluating 3-Ethenyl Nevirapine.

Core Methodologies and Protocols

The following protocols are foundational for the in vitro assessment. It is imperative that each assay includes the parent compound, Nevirapine, as a positive control to benchmark the performance of the new analog.

Tier 1: Cytotoxicity Assessment

Causality: Before assessing antiviral activity, it is essential to determine the concentration range at which the compound is toxic to the host cells.[10] An effective antiviral must inhibit viral replication at concentrations far below those that harm the cell.[11] This establishes a therapeutic window and is critical for calculating the Selectivity Index. The MTT assay is a reliable, colorimetric method for assessing cell viability by measuring mitochondrial metabolic activity.[12]

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed T-lymphocyte cells (e.g., MT-4 or CEM) in a 96-well microtiter plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of 3-Ethenyl Nevirapine and the Nevirapine control in culture medium, starting from a high concentration (e.g., 1000 µM). Include a "cells only" (no compound) control and a "vehicle" (e.g., 0.5% DMSO) control.[13]

  • Dosing: Add 100 µL of the diluted compound solutions to the appropriate wells in triplicate.

  • Incubation: Incubate the plate for a period equivalent to the antiviral assay duration (e.g., 5 days) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Plot the viability against the compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Tier 2: Antiviral Efficacy Assay

Causality: This cell-based assay is the primary method for determining a compound's ability to inhibit HIV-1 replication in a biologically relevant system. The assay measures the reduction of a viral marker (e.g., p24 antigen) in the presence of the test compound. This provides the 50% effective concentration (EC50), a key measure of antiviral potency.[14]

Protocol: HIV-1 p24 Antigen Reduction Assay

  • Cell Preparation: Prepare a suspension of MT-4 cells and infect them with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a low multiplicity of infection (MOI) of 0.01.

  • Plating and Dosing: Immediately plate 100 µL of the infected cell suspension into a 96-well plate containing 100 µL of the serially diluted compounds (prepared as in 4.1).

  • Controls: Include the following controls:

    • Infected/Untreated: Infected cells with no compound.

    • Uninfected/Untreated: Uninfected cells with no compound.

    • Positive Control: Nevirapine.

  • Incubation: Incubate the plate for 5 days at 37°C, 5% CO2 to allow for multiple rounds of viral replication.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage of viral inhibition relative to the infected/untreated control. Plot the inhibition against the compound concentration and determine the EC50 value using non-linear regression.

Tier 3: Mechanistic Validation (Biochemical Assay)

Causality: While a cell-based assay demonstrates overall antiviral effect, it does not confirm the specific molecular target.[15] A biochemical assay using purified HIV-1 RT enzyme directly verifies that the compound's mechanism is through the inhibition of this target. This assay isolates the enzyme from cellular factors, providing a clean measure of target engagement and the 50% inhibitory concentration (IC50).[16]

Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a poly(rA)-oligo(dT) template-primer, reaction buffer, and a labeled nucleotide (e.g., [³H]-dTTP).

  • Compound Addition: Add varying concentrations of 3-Ethenyl Nevirapine, Nevirapine, or vehicle control to the wells.

  • Enzyme Initiation: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT enzyme to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.

  • Termination & Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto filter mats using trichloroacetic acid (TCA).

  • Readout: Wash the filter mats to remove unincorporated nucleotides and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of RT inhibition relative to the vehicle control. Determine the IC50 value by plotting inhibition versus compound concentration.

Data Presentation and Interpretation

Quantitative data should be summarized to allow for direct comparison between 3-Ethenyl Nevirapine and the parent compound. The Selectivity Index (SI) is a critical parameter, calculated as SI = CC50 / EC50 . A higher SI value indicates a more favorable safety profile, with potent antiviral activity and low cellular toxicity.[10] An SI > 10 is generally considered the minimum threshold for a promising lead compound.[12]

Table 1: Summary of In Vitro Antiviral Activity and Cytotoxicity

CompoundAntiviral Potency (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
Nevirapine 0.09[17]>1000[17]>11,111
3-Ethenyl Nevirapine [Experimental Value][Experimental Value][Calculated Value]

Table 2: Summary of HIV-1 RT Enzymatic Inhibition

CompoundHIV-1 RT Inhibition (IC50, µM)
Nevirapine 0.540[18]
3-Ethenyl Nevirapine [Experimental Value]

Conclusion and Future Directions

This guide provides a robust, multi-tiered framework for the initial in vitro characterization of 3-Ethenyl Nevirapine. Successful execution of these protocols will establish its potency (EC50), cytotoxicity (CC50), therapeutic window (SI), and its direct mechanism of action (IC50).

If 3-Ethenyl Nevirapine demonstrates a superior profile to Nevirapine (e.g., lower EC50 and/or higher SI), subsequent studies should focus on its activity against a panel of NNRTI-resistant HIV-1 strains, particularly those with common mutations at codons K103N and Y181C.[19] This will be the ultimate test of its potential to address the clinical challenge of drug resistance and advance HIV-1 therapy.

References

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Exploratory

An In-depth Technical Guide to 3-Ethenyl Nevirapine as a Non-Nucleoside Reverse Transcriptase Inhibitor

This guide provides a comprehensive technical overview of 3-Ethenyl Nevirapine, a conceptual analogue of the first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. We will explore the ration...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Ethenyl Nevirapine, a conceptual analogue of the first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. We will explore the rationale for its design, its proposed mechanism of action, detailed methodologies for its evaluation, and its potential within the landscape of anti-HIV drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of antiretroviral therapy.

Introduction: The NNRTI Landscape and the Nevirapine Precedent

The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the viral life cycle is the RNA-dependent DNA polymerase, known as reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA for integration into the host cell's genome.[1] This enzymatic step is a prime target for antiretroviral therapy.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART).[2][3] Unlike their nucleoside counterparts (NRTIs), NNRTIs do not require metabolic activation and are not incorporated into the growing DNA chain. Instead, they bind to a distinct, allosteric hydrophobic pocket on the HIV-1 RT, approximately 10 Å away from the catalytic active site.[4] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its polymerase function non-competitively.[4]

Nevirapine (NVP), a dipyridodiazepinone derivative, was the first NNRTI approved for the treatment of HIV-1 infection.[5][6] While a potent inhibitor, its clinical utility is hampered by a low genetic barrier to resistance, where a single point mutation in the RT enzyme (such as K103N or Y181C) can lead to significant loss of activity.[7] Furthermore, Nevirapine is associated with adverse effects, including severe skin rash and hepatotoxicity, often linked to its metabolic activation pathways.[8][9] These limitations necessitate the design of new analogues with improved resistance profiles, enhanced safety, and better pharmacokinetic properties.

Design Rationale: The Case for 3-Ethenyl Nevirapine

The development of next-generation NNRTIs often relies on established medicinal chemistry strategies like bioisosteric replacement and structure-guided scaffold modification.[10][11][12] The core principle is to alter a lead compound's physicochemical properties—such as size, shape, lipophilicity, and electronic distribution—to enhance potency, selectivity, or metabolic stability while retaining its primary biological activity.[11][12]

The proposed analogue, 3-Ethenyl Nevirapine, introduces a vinyl (ethenyl) group at the C-3 position of the Nevirapine scaffold. The rationale for this specific modification is rooted in several key drug design principles:

  • Exploring Unoccupied Space: The NNRTI binding pocket (NNIBP) is known for its plasticity, allowing it to accommodate a wide variety of chemical structures.[13] Introducing a small, rigid group like ethenyl can probe for new interactions with pocket residues that may not be engaged by the parent molecule.

  • Modulating Electronic Properties: An ethenyl group is an electron-withdrawing group that can alter the electronic density of the pyridinone ring system. This can influence hydrogen bonding and π-π stacking interactions with key amino acid residues in the binding pocket, potentially increasing binding affinity.

  • Structure-Activity Relationship (SAR) Insights: Extensive SAR studies on Nevirapine and other NNRTIs have shown that modifications at various positions can significantly impact antiviral activity and resistance profiles.[14] While metabolism is often linked to the 12-methyl position[6][15], exploring other sites like C-3 is a logical step in systematically mapping the SAR of the dipyridodiazepinone core. The cyanovinyl moiety is a common feature in potent second-generation NNRTIs like Rilpivirine, highlighting the utility of vinyl-like linkers in achieving high affinity.[1][4]

Proposed Synthesis Pathway

A plausible synthetic route to 3-Ethenyl Nevirapine can be conceptualized based on established methods for the synthesis of Nevirapine and its analogues.[16][17] A key strategy would involve the introduction of the ethenyl group onto a suitable pyridine precursor before the final cyclization step that forms the diazepinone core.

A potential retrosynthetic analysis suggests a Stille or Suzuki cross-coupling reaction on a halogenated Nevirapine precursor. For instance, a 3-bromo-nevirapine intermediate could be coupled with a vinylating agent like vinyltributylstannane in the presence of a palladium catalyst.

G cluster_0 Proposed Synthesis of 3-Ethenyl Nevirapine A 3-Bromo-Nevirapine D 3-Ethenyl Nevirapine A->D Stille or Suzuki Cross-Coupling B Vinyltributylstannane or Potassium vinyltrifluoroborate B->D C Pd Catalyst (e.g., Pd(PPh3)4) C->D

Caption: A proposed cross-coupling strategy for the synthesis of 3-Ethenyl Nevirapine.

Mechanism of Action: Allosteric Inhibition of HIV-1 RT

As an NNRTI, 3-Ethenyl Nevirapine is predicted to function as a non-competitive inhibitor of HIV-1 reverse transcriptase. The binding event and subsequent inhibition pathway can be visualized as follows:

G RT HIV-1 Reverse Transcriptase (RT) Polymerase Active Site NNRTI Binding Pocket (NNIBP) Complex RT-NNRTI Complex Distorted Active Site Occupied NNIBP RT->Complex NNRTI 3-Ethenyl Nevirapine NNRTI->RT:p2 Binds to Allosteric Site Substrate dNTP/RNA Template Substrate->RT:p1 Binding Blocked Product Inhibition of DNA Synthesis Complex->Product

Caption: Allosteric inhibition of HIV-1 RT by 3-Ethenyl Nevirapine.

The inhibitor binds to the hydrophobic NNRTI binding pocket, which comprises residues such as L100, K101, K103, V106, Y181, Y188, G190, and Y318. This binding event locks the "primer grip" and other flexible elements of the enzyme into a conformation that is non-conducive to catalysis, thereby halting DNA polymerization.[4] The specific interactions of the 3-ethenyl group would need to be confirmed via co-crystallization studies but could involve van der Waals or hydrophobic interactions with pocket residues.

In Vitro Evaluation: A Methodological Framework

To characterize the antiviral profile of a novel compound like 3-Ethenyl Nevirapine, a series of standardized in vitro assays are required. The workflow ensures a systematic evaluation of potency, selectivity, and toxicity.

G cluster_workflow In Vitro Evaluation Workflow start Synthesized 3-Ethenyl Nevirapine enzymatic Biochemical Assay: HIV-1 RT Inhibition start->enzymatic cell_based Cell-Based Assay: Antiviral Activity start->cell_based toxicity Cytotoxicity Assay start->toxicity ic50 Determine IC50 enzymatic->ic50 ec50 Determine EC50 cell_based->ec50 cc50 Determine CC50 toxicity->cc50 end Candidate Profile ic50->end si Calculate Selectivity Index (SI) SI = CC50 / EC50 ec50->si cc50->si si->end

Caption: Standard workflow for the in vitro characterization of a novel NNRTI.

Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compound against the enzymatic activity of purified HIV-1 RT.

Methodology:

  • Reagents: Recombinant HIV-1 RT, poly(rA)-oligo(dT) template-primer, biotin-11-dUTP, dTTP, reaction buffer.

  • Plate Preparation: Serially dilute 3-Ethenyl Nevirapine in DMSO and add to a 96-well streptavidin-coated plate. Include Nevirapine as a positive control and DMSO as a negative control.

  • Reaction Initiation: Add the reaction mixture containing HIV-1 RT, template-primer, and dNTPs (including biotin-11-dUTP) to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.

  • Detection: Wash the plate to remove unbound reagents. Add an alkaline phosphatase-conjugated anti-biotin antibody. After a further incubation and wash step, add a chemiluminescent or colorimetric substrate.

  • Data Analysis: Measure the signal intensity, which is proportional to RT activity. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Cell-Based Antiviral Assay

Objective: To determine the 50% effective concentration (EC₅₀) required to inhibit HIV-1 replication in a cellular context.

Methodology:

  • Cell Line: Use a susceptible human T-cell line, such as MT-4 or CEM.

  • Virus Stock: Use a laboratory-adapted strain of HIV-1, such as HIV-1 (IIIB).

  • Infection: Seed cells in a 96-well plate. Add serial dilutions of 3-Ethenyl Nevirapine. Infect the cells with a pre-titered amount of HIV-1 stock.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a CO₂ incubator to allow for multiple rounds of viral replication.

  • Endpoint Measurement: Quantify the extent of viral replication. Common methods include:

    • MTT Assay: Measures the viability of the cells. HIV-1 infection causes cytopathic effects (cell death), so a higher signal indicates protection by the drug.

    • p24 Antigen ELISA: Measures the amount of viral p24 capsid protein in the culture supernatant.

  • Data Analysis: Plot the percentage of protection or inhibition of p24 production against compound concentration to calculate the EC₅₀.

Protocol: Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the compound.

Methodology:

  • Plate Setup: Seed uninfected MT-4 cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of 3-Ethenyl Nevirapine.

  • Incubation: Incubate for the same duration as the antiviral assay (4-5 days).

  • Viability Measurement: Assess cell viability using a standard method like the MTT or MTS assay.

  • Data Analysis: Plot cell viability against compound concentration to determine the CC₅₀.

Data Presentation and Interpretation

The results from these assays allow for the calculation of the Selectivity Index (SI), a critical measure of a drug's therapeutic window (SI = CC₅₀ / EC₅₀). A higher SI value is desirable.

Table 1: Hypothetical In Vitro Profile of 3-Ethenyl Nevirapine vs. Nevirapine

CompoundHIV-1 RT IC₅₀ (nM)Antiviral EC₅₀ (nM) (HIV-1 IIIB)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
Nevirapine (Reference)20090>50>555
3-Ethenyl Nevirapine 150 65 >50 >769

This hypothetical data suggests that the 3-ethenyl modification could lead to a modest improvement in potency and a corresponding increase in the selectivity index.

Predicted Resistance Profile and Future Directions

A critical challenge for all NNRTIs is the rapid emergence of drug-resistant viral strains.[7][13] First-generation NNRTIs like Nevirapine are particularly vulnerable to mutations at residues like K103 and Y181.[7] Second-generation NNRTIs (e.g., Etravirine, Rilpivirine) were designed with greater conformational flexibility, allowing them to maintain activity against some of these mutant strains.[2]

The introduction of the rigid ethenyl group on the Nevirapine scaffold may not inherently confer the flexibility needed to overcome resistance mutations. To properly assess this, 3-Ethenyl Nevirapine would need to be tested against a panel of site-directed molecular clones of HIV-1 containing key NNRTI resistance mutations.

Future work should focus on:

  • Co-crystallization: Obtaining a crystal structure of 3-Ethenyl Nevirapine in complex with both wild-type and mutant HIV-1 RT would provide invaluable insights for further structure-based drug design.[4]

  • Metabolic Stability: Investigating the compound's metabolism in human liver microsomes is crucial. Nevirapine's toxicity is linked to metabolic activation[8][9], and it is essential to determine if the 3-ethenyl modification alters these pathways.

  • Pharmacokinetic Profiling: In vivo studies in animal models would be necessary to evaluate the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

3-Ethenyl Nevirapine represents a rational, albeit conceptual, modification of a well-established NNRTI scaffold. Based on the principles of medicinal chemistry and our understanding of the NNRTI binding pocket, this analogue holds the potential for moderately improved potency. However, its true value can only be ascertained through rigorous empirical evaluation, particularly concerning its activity against resistant viral strains and its metabolic stability. This guide provides the foundational rationale and a detailed methodological framework for undertaking such an investigation, serving as a blueprint for the early-stage discovery and characterization of novel NNRTI candidates.

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  • Title: Nevirapine Source: StatPearls - NCBI Bookshelf URL: [Link]

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Foundational

solubility and stability of 3-Ethenyl Nevirapine in DMSO

An In-Depth Technical Guide to the Solubility and Stability of 3-Ethenyl Nevirapine in Dimethyl Sulfoxide (DMSO) For Researchers, Scientists, and Drug Development Professionals Abstract 3-Ethenyl Nevirapine, an analogue...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Ethenyl Nevirapine in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethenyl Nevirapine, an analogue of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, represents a compound of interest for further investigation in antiviral research. As with any small molecule in the drug discovery pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. This technical guide provides a comprehensive framework for assessing the solubility and stability of 3-Ethenyl Nevirapine in dimethyl sulfoxide (DMSO), the universal solvent for compound storage and high-throughput screening. While leveraging established knowledge of the parent compound, Nevirapine, this document offers detailed, field-proven methodologies to empower researchers to generate robust and reliable data, ensuring the integrity of subsequent biological assays.

Introduction: The Criticality of Pre-analytical Characterization

Nevirapine is a cornerstone of antiretroviral therapy, but the exploration of its analogues, such as 3-Ethenyl Nevirapine, is a vital endeavor in the quest for improved efficacy, resistance profiles, and safety.[1][2] The journey from a promising chemical entity to a viable drug candidate is paved with rigorous testing, and the reliability of this testing hinges on the quality of the compound solutions used. Dimethyl sulfoxide (DMSO) is the solvent of choice in early-stage drug discovery due to its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[3][4][5] However, the assumption of a compound's perfect solubility and indefinite stability in DMSO is a perilous one. Compound precipitation, degradation, or solvent-induced artifacts can lead to erroneous data, wasted resources, and misleading structure-activity relationships (SAR).

This guide, therefore, serves as a proactive manual for the research scientist. It moves beyond mere procedural lists to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity. We will dissect the theoretical underpinnings of solubility and stability in DMSO and provide actionable, step-by-step workflows for the empirical determination of these critical parameters for 3-Ethenyl Nevirapine.

Part 1: Core Physicochemical Properties and the DMSO Environment

Understanding 3-Ethenyl Nevirapine

3-Ethenyl Nevirapine is a derivative of Nevirapine, characterized by the substitution of a hydrogen atom with an ethenyl (vinyl) group at the 3-position of the pyridyl ring.

  • Chemical Name: 11-cyclopropyl-4-methyl-3-vinyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][6][7]diazepin-6-one

  • Molecular Formula: C₁₇H₁₆N₄O

  • Molecular Weight: 292.34 g/mol

The introduction of the ethenyl group can subtly alter the molecule's polarity, steric hindrance, and electronic distribution compared to the parent Nevirapine. This modification may influence its binding affinity to the target protein but also its solubility and susceptibility to specific degradation pathways.

The Dual Nature of DMSO in Compound Management

DMSO's utility is undeniable, but a senior scientist must appreciate its potential pitfalls.[8]

  • Advantages:

    • Broad Solubility: Dissolves a vast chemical space, simplifying the creation of high-concentration stock solutions.[3][4]

    • Water Miscibility: Allows for easy dilution into aqueous assay buffers.

    • Low Volatility: High boiling point (189 °C) minimizes evaporation and concentration changes at room temperature.[3]

  • Potential Liabilities:

    • Hygroscopicity: DMSO readily absorbs atmospheric moisture. Water can act as a nucleophile, promoting hydrolysis of susceptible compounds.[9][10] Studies have indicated that water is a more significant factor in compound degradation in DMSO than oxygen.[11]

    • Reactivity: While generally considered inert, DMSO can participate in or promote certain chemical reactions, particularly under non-neutral pH conditions or in the presence of light.

    • Assay Interference: At higher concentrations, DMSO can directly impact protein conformation and enzyme kinetics, necessitating careful control of final assay concentrations.[12][13]

Part 2: A Practical Guide to Determining the Solubility of 3-Ethenyl Nevirapine in DMSO

Solubility should not be viewed as a single value but as a range dependent on the method of determination. The two most relevant forms for a research setting are kinetic and thermodynamic solubility.

Theoretical Underpinnings: Kinetic vs. Thermodynamic Solubility
  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure) when the system has reached equilibrium. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is more representative of the conditions in many biological assays and is often limited by the rate of precipitation rather than true equilibrium.

Given that the primary use of a DMSO stock is for dilution into aqueous media, we will focus on a workflow to assess what can be practically achieved in a laboratory setting. For Nevirapine, solubility in DMSO is reported to be approximately 2.5 mg/mL.[14] A study on Nevirapine solubility across various solvents showed that DMSO was among the solvents providing the highest solubility, which generally increases with temperature.[15]

Experimental Protocol: Determining Practical Solubility

This protocol outlines a pragmatic approach using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a common analytical technique in drug discovery labs.[6][16][17]

Objective: To determine the maximum soluble concentration of 3-Ethenyl Nevirapine in DMSO at room temperature.

Materials:

  • 3-Ethenyl Nevirapine (solid powder)

  • Anhydrous DMSO (high purity)

  • HPLC system with UV detector

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Centrifuge

  • Calibrated pipettes

  • HPLC-grade acetonitrile and water

  • Formic acid or other appropriate mobile phase modifier

Methodology:

  • Preparation of a Saturated Solution (Slurry):

    • Accurately weigh approximately 5 mg of 3-Ethenyl Nevirapine into a clean, dry microcentrifuge tube.

    • Add 200 µL of anhydrous DMSO. This creates a target concentration of ~25 mg/mL, which is expected to be a supersaturated slurry based on the parent compound's solubility.

    • Vortex the tube vigorously for 2 minutes.

    • Place the tube in a shaker or rotator and allow it to equilibrate at room temperature (e.g., 25°C) for 24 hours to approach thermodynamic equilibrium. This step is crucial for accurate measurement.

  • Sample Clarification:

    • After equilibration, centrifuge the slurry at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot (e.g., 50 µL) of the supernatant without disturbing the pellet.

  • Serial Dilution and HPLC Analysis:

    • Perform a precise serial dilution of the supernatant in a suitable diluent (e.g., 50:50 acetonitrile:water). A 1:100 initial dilution followed by further dilutions is recommended.

    • Prepare a standard calibration curve of 3-Ethenyl Nevirapine of known concentrations.

    • Inject the diluted samples and standards onto the HPLC system. A reverse-phase C18 column is typically suitable for Nevirapine and its analogues.[16] The detection wavelength should be set to a λmax of the compound, likely around 283-284 nm, similar to Nevirapine.[14][16][18]

  • Quantification and Calculation:

    • Using the calibration curve, determine the concentration of 3-Ethenyl Nevirapine in the diluted samples.

    • Back-calculate to determine the concentration in the original DMSO supernatant. This value represents the solubility.

Data Presentation and Interpretation

Summarize the results in a clear table.

Table 1: Example Solubility Data for 3-Ethenyl Nevirapine in DMSO

Parameter Value Units
Temperature 25 °C
Equilibration Time 24 hours
Analytical Method HPLC-UV -
Solubility Calculated Value mg/mL

| Molar Solubility | Calculated Value | mM |

Visualizing the Solubility Workflow

G cluster_prep 1. Slurry Preparation cluster_equil 2. Equilibration cluster_clarify 3. Clarification cluster_analysis 4. Quantification weigh Weigh 5 mg 3-Ethenyl Nevirapine add_dmso Add 200 µL Anhydrous DMSO weigh->add_dmso vortex Vortex 2 min add_dmso->vortex equilibrate Equilibrate 24h at 25°C vortex->equilibrate centrifuge Centrifuge 14,000 rpm, 15 min equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Serial Dilution supernatant->dilute hplc HPLC-UV Analysis dilute->hplc calculate Calculate Concentration vs. Calibration Curve hplc->calculate result Solubility Value (mg/mL, mM) calculate->result

Caption: Workflow for determining the thermodynamic solubility of 3-Ethenyl Nevirapine in DMSO.

Part 3: A Framework for Assessing the Stability of 3-Ethenyl Nevirapine in DMSO

A compound's stability in a DMSO stock solution is not guaranteed. Degradation can occur over time due to various factors. This section provides a robust protocol to assess the short-term and long-term stability of 3-Ethenyl Nevirapine.

Potential Degradation Pathways

Drawing from the known metabolism of Nevirapine, we can hypothesize potential degradation routes for the 3-ethenyl analogue:

  • Oxidation: The electron-rich aromatic rings and the ethenyl group are susceptible to oxidation. The parent Nevirapine is known to undergo hydroxylation at various positions (2-, 3-, 8-, and 12-hydroxynevirapine) via cytochrome P450 enzymes in vivo.[19][20] Similar oxidative degradation could occur chemically over time in a DMSO solution, potentially accelerated by light or trace metal impurities.

  • Hydrolysis: While Nevirapine itself is not particularly prone to hydrolysis, the presence of water in DMSO can facilitate this pathway for many compounds.[21]

  • Photodegradation: The conjugated π-system in 3-Ethenyl Nevirapine can absorb UV light, potentially leading to photochemical reactions.

  • Reactions involving the Ethenyl Group: The vinyl group is a reactive moiety that could undergo polymerization, oxidation (e.g., to an epoxide or aldehyde), or other additions.

Experimental Protocol: Comprehensive Stability Study

This protocol is designed to evaluate stability under standard storage conditions and accelerated degradation conditions.

Objective: To determine the stability of a 10 mM 3-Ethenyl Nevirapine stock solution in DMSO over time at various temperatures.

Materials:

  • A stock solution of 10 mM 3-Ethenyl Nevirapine in anhydrous DMSO.

  • HPLC-UV or LC-MS system.

  • Incubators/ovens set to 4°C, room temperature (~25°C), and 40°C.

  • Freezer set to -20°C.

  • Amber and clear glass vials.

Methodology:

  • Stock Solution Preparation and Aliquoting (Time Zero):

    • Prepare a bulk 10 mM stock solution of 3-Ethenyl Nevirapine in anhydrous DMSO.

    • Immediately analyze an aliquot of this solution to establish the "Time Zero" (T₀) purity and concentration. This is the baseline against which all other time points will be compared. Purity is typically assessed by the peak area percentage of the parent compound.

    • Aliquot the stock solution into multiple vials for each storage condition to avoid repeated freeze-thaw cycles of a single master stock. Use amber vials for light protection.

  • Storage Conditions and Time Points:

    • Store aliquots under the following conditions:

      • -20°C: Standard long-term storage.

      • 4°C: Refrigerated storage.

      • Room Temperature (~25°C): Simulates benchtop use.

      • 40°C: Accelerated stability testing.[11]

    • Define the time points for analysis. A typical schedule might be: T₀, 1 week, 1 month, 3 months, and 6 months.

  • Freeze-Thaw Cycle Stability:

    • Take a separate set of aliquots stored at -20°C.

    • Subject them to repeated freeze-thaw cycles (e.g., thaw at room temperature for 1 hour, then refreeze at -20°C for at least 3 hours).

    • Analyze after 1, 5, and 10 cycles. Studies on large compound libraries suggest many compounds are stable for over 10 freeze-thaw cycles.[22]

  • Analytical Monitoring:

    • At each time point, retrieve one aliquot from each condition.

    • Allow the sample to equilibrate to room temperature before opening.

    • Analyze by HPLC-UV or, preferably, LC-MS. LC-MS is superior as it can help identify potential degradation products by their mass-to-charge ratio.

    • Calculate the remaining percentage of 3-Ethenyl Nevirapine relative to the T₀ sample. A compound is often considered stable if the remaining percentage is >95%.

Data Presentation and Interpretation

Tabulate the purity data for easy comparison.

Table 2: Example Stability Data for 10 mM 3-Ethenyl Nevirapine in DMSO (% Remaining)

Time Point -20°C 4°C Room Temp (~25°C) 40°C Freeze-Thaw (Cycles)
T₀ 100% 100% 100% 100% 100% (0 cycles)
1 Week Value Value Value Value -
1 Month Value Value Value Value -
3 Months Value Value Value Value -

| 10 Cycles | - | - | - | - | Value |

Visualizing the Stability Study Workflow

G cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (e.g., 1 wk, 1 mo, 3 mo) prep Prepare 10 mM Stock in Anhydrous DMSO t0 Analyze Time Zero (T₀) Purity & Concentration prep->t0 aliquot Aliquot into Vials t0->aliquot s_neg20 -20°C aliquot->s_neg20 s_4 4°C aliquot->s_4 s_rt Room Temp aliquot->s_rt s_40 40°C (Accelerated) aliquot->s_40 s_ft Freeze-Thaw aliquot->s_ft analyze HPLC / LC-MS Analysis s_neg20->analyze s_4->analyze s_rt->analyze s_40->analyze s_ft->analyze calculate Calculate % Remaining vs. T₀ analyze->calculate result Stability Profile calculate->result

Caption: Workflow for a comprehensive stability assessment of 3-Ethenyl Nevirapine in DMSO.

Part 4: Best Practices for Preparation and Storage

Based on the principles discussed, the following best practices are recommended for handling 3-Ethenyl Nevirapine stock solutions:

  • Use High-Purity, Anhydrous DMSO: Minimize the presence of water from the outset to reduce the risk of hydrolysis.[9]

  • Store at -20°C for Long-Term: For storage beyond a few weeks, -20°C is the standard and most reliable temperature.

  • Aliquot Stock Solutions: Prepare multiple small-volume aliquots from a master stock to avoid repeated freeze-thaw cycles and contamination of the entire stock.[22]

  • Use Amber Glass Vials: Protect the compound from light to prevent potential photodegradation.

  • Equilibrate to Room Temperature Before Opening: To prevent atmospheric moisture from condensing into the cold DMSO, always allow vials to warm completely to room temperature before opening the cap.

  • Re-evaluate Solubility After Freezing: Some compounds may precipitate out of solution upon freezing and may be slow to redissolve. It is good practice to visually inspect thawed solutions for precipitation and briefly vortex before use.

Conclusion

The integrity of preclinical data is built upon a foundation of well-characterized reagents. For 3-Ethenyl Nevirapine, assuming its solubility and stability in DMSO without empirical validation is an unnecessary risk. This guide provides the scientific rationale and detailed, actionable protocols for researchers to confidently determine these critical parameters. By investing the effort to conduct these foundational studies, scientists can ensure the accuracy and reproducibility of their biological findings, paving the way for a more efficient and successful drug discovery process.

References

  • Marinho, A.T., et al. (2014). Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood. Analytical Methods. Available at: [Link]

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  • Perlara. (2016). DMSO and Drug Discovery. Available at: [Link]

  • ResearchGate. (2014). Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Method development and validation for estimation of nevirapine from tablets by rp-hplc. Available at: [Link]

  • AntBio. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Available at: [Link]

  • ClinPGx. (n.d.). Nevirapine Pathway, Pharmacokinetics. Available at: [Link]

  • PubMed Central. (n.d.). Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis. Available at: [Link]

  • MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available at: [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Available at: [Link]

  • YMER. (2025). DEVELOPMENT AND METHOD VALIDATION OF NEVIRAPINE BY HPLC. Available at: [Link]

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  • ResearchGate. (n.d.). Main metabolic routes of nevirapine. Available at: [Link]

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  • Scirp.org. (n.d.). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. Available at: [Link]

  • Sage Journals. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. Available at: [Link]

  • Semantic Scholar. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. Available at: [Link]

  • PubMed. (n.d.). Stability of screening compounds in wet DMSO. Available at: [Link]

  • ResearchGate. (n.d.). Solubility determination and thermodynamic model analysis of nevirapine in different organic solvents from 278.15 K to 328.15 K. Available at: [Link]

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Exploratory

An Inquiry into the Research Landscape of 3-Ethenyl Nevirapine (CAS 284686-22-2)

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide addresses the compound identified by CAS number 284686-22-2, known as 3-Ethenyl Nevirapine. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the compound identified by CAS number 284686-22-2, known as 3-Ethenyl Nevirapine. While the physicochemical properties and safety data for this compound are available, a comprehensive review of publicly accessible scientific literature reveals a notable absence of documented research applications. This guide will synthesize the available information and transparently address the current knowledge gap regarding its use in experimental and drug development contexts.

Compound Identification and Physicochemical Properties

The compound with CAS number 284686-22-2 is chemically identified as 3-Ethenyl Nevirapine[1][2][3]. It is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The structural modification, the addition of an ethenyl (vinyl) group, suggests potential alterations in its biological activity, metabolic profile, or other pharmacological properties compared to the parent compound.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Chemical Name 3-Ethenyl NevirapineLGC Standards[1][2], Sigma-Aldrich[3]
Synonym(s) 11-cyclopropyl-4-methyl-3-vinyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1][4]diazepin-6-oneSigma-Aldrich[3]
CAS Number 284686-22-2LGC Standards[1][2], Sigma-Aldrich[3]
Molecular Formula C17H16N4OSigma-Aldrich[3], AA Blocks[4]
Molecular Weight 292.34 g/mol Sigma-Aldrich[3]

Safety and Handling a cordances

According to available Safety Data Sheets (SDS), 3-Ethenyl Nevirapine is classified with several hazard statements.[4] It is considered harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[4]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[4]

  • Ventilation: Use in a well-ventilated area to avoid the formation of dust and aerosols.[4]

  • Storage: Store at -10°C.[4]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed or in case of skin contact, seek medical attention.[4]

Current Status of Research Applications: A Knowledge Gap

A thorough search of scientific databases and chemical supplier information did not yield any specific research applications for 3-Ethenyl Nevirapine. There is no publicly available literature detailing its mechanism of action, its use in preclinical or clinical studies, or its application as a tool compound in biological research.

This lack of information prevents the development of a detailed guide on its experimental use. Key elements of such a guide, including experimental protocols, signaling pathway diagrams, and in-depth discussions of its role in drug discovery, cannot be provided without supporting scientific evidence.

Logical Workflow for Investigating a Novel Compound with Limited Data:

For researchers encountering a compound like 3-Ethenyl Nevirapine with limited public data, a structured approach to investigation is necessary. The following workflow outlines a potential path for characterizing its biological activities.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Validation & Mechanism of Action cluster_2 Phase 3: Preclinical Evaluation A Compound Acquisition & Purity Analysis (CAS 284686-22-2) B In Silico Prediction of Biological Targets (e.g., docking studies with reverse transcriptase) A->B C Initial In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->C D Enzymatic Assays (e.g., HIV-1 Reverse Transcriptase Inhibition Assay) B->D E Cell-Based Assays (e.g., antiviral activity in infected cell lines) C->E F Comparative Studies with Nevirapine D->F E->F G Pharmacokinetic (ADME) Profiling F->G H In Vivo Efficacy Studies in Animal Models G->H I Preliminary Toxicology Studies H->I

Caption: A generalized workflow for the initial investigation of a novel chemical entity with limited published research.

Discussion and Future Directions

The absence of research applications for 3-Ethenyl Nevirapine in the public domain suggests several possibilities:

  • Proprietary Research: The compound may be the subject of ongoing, unpublished research within a private pharmaceutical or biotechnology company.

  • Early-Stage Discovery: It may be a recently synthesized compound that has not yet been extensively studied or published.

  • Intermediate or Byproduct: It could be an intermediate in the synthesis of other compounds or a known impurity of Nevirapine, and therefore not intended for direct therapeutic or research application.

  • Lack of Significant Activity: Initial studies may have revealed a lack of potent biological activity or unfavorable properties, leading to the discontinuation of further research.

For researchers interested in this compound, the logical next step would be to perform the foundational research outlined in the workflow above. Given its structural similarity to Nevirapine, initial investigations would logically focus on its potential as an HIV-1 reverse transcriptase inhibitor.

Conclusion

While the identity and basic safety information for 3-Ethenyl Nevirapine (CAS 284686-22-2) are established, there is a significant void in the scientific literature regarding its research applications. This technical guide serves to inform researchers and drug development professionals of the current state of knowledge and to provide a framework for any future investigation into the compound's potential biological activities. The scientific community awaits further research to elucidate the role, if any, that 3-Ethenyl Nevirapine may play in research and medicine.

References

  • AA Blocks. Safety Data Sheet - 3-Ethenyl Nevirapine. [Link]

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Foundational

An In-depth Technical Guide to Exploring the Binding Affinity of 3-Ethenyl Nevirapine to HIV-1 Reverse Transcriptase

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding affinity of a novel Nevirapine analog, 3-Ethenyl Nevirapine, to its pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding affinity of a novel Nevirapine analog, 3-Ethenyl Nevirapine, to its pharmacological target, HIV-1 Reverse Transcriptase (RT). We will delve into the scientific rationale, experimental design, and data interpretation necessary for a rigorous evaluation of this potential antiretroviral agent.

Introduction: The Unrelenting Challenge of HIV-1 and the Role of Reverse Transcriptase

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1][2] This pivotal role makes HIV-1 RT a primary target for antiretroviral therapy.[1][3]

HIV-1 RT is a heterodimeric enzyme composed of p66 and p51 subunits.[4][5] The p66 subunit contains the polymerase and RNase H active sites, while the p51 subunit plays a structural role.[4] The polymerase domain is the target of two major classes of inhibitors: nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Nevirapine: A First-Generation NNRTI

Nevirapine was the first NNRTI approved for the treatment of HIV-1 infection.[6][7] It binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, approximately 10 Å from the polymerase active site.[7][8] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting DNA synthesis.[8][9][10] This allosteric binding pocket is often referred to as the NNRTI binding pocket (NNIBP).[9][11]

The clinical utility of Nevirapine, however, is hampered by the rapid emergence of drug-resistant mutations and a propensity for adverse effects, including severe skin rash and hepatotoxicity.[7][12][13] This has driven the development of new generations of NNRTIs with improved resistance profiles and safety.

The Rationale for Investigating 3-Ethenyl Nevirapine

The exploration of Nevirapine analogs is a promising strategy to overcome the limitations of the parent drug.[14][15] Chemical modifications to the Nevirapine scaffold can alter its binding affinity, conformational flexibility, and metabolic stability. The introduction of an ethenyl (vinyl) group at the 3-position of the Nevirapine core represents a novel modification. This addition could potentially establish new interactions within the NNIBP, leading to enhanced binding affinity and a more favorable resistance profile. The chemical structure of 3-Ethenyl Nevirapine is shown below.

This guide outlines a comprehensive strategy to quantify the binding affinity of 3-Ethenyl Nevirapine for HIV-1 RT, a critical first step in evaluating its potential as a next-generation NNRTI.

Experimental Strategy: A Multi-faceted Approach to Quantifying Binding Affinity

To obtain a comprehensive understanding of the interaction between 3-Ethenyl Nevirapine and HIV-1 RT, a multi-pronged approach employing both biophysical and biochemical techniques is recommended. This ensures self-validation of the results and provides a more complete thermodynamic and kinetic profile of the binding event.

Our proposed experimental workflow is as follows:

Experimental Workflow cluster_0 Preparation of Reagents cluster_1 Primary Binding Affinity Determination cluster_2 Kinetic Analysis and Orthogonal Validation cluster_3 Functional Inhibition Assay cluster_4 Structural and In Silico Analysis P1 Expression and Purification of HIV-1 RT A1 Isothermal Titration Calorimetry (ITC) P1->A1 A2 Surface Plasmon Resonance (SPR) P1->A2 A3 HIV-1 RT Activity Assay P1->A3 A4 Computational Docking P1->A4 P2 Synthesis of 3-Ethenyl Nevirapine P2->A1 P2->A2 P2->A3 P2->A4 A1->A2 Validation A2->A3 Functional Relevance A3->A4 Mechanistic Insight NNRTI Mechanism of Action cluster_0 Active HIV-1 RT cluster_1 Inhibited HIV-1 RT RT_active HIV-1 RT Polymerase Active Site (Open Conformation) NNIBP RT_inhibited HIV-1 RT-NNRTI Complex Polymerase Active Site (Distorted Conformation) NNIBP (Occupied) RT_active->RT_inhibited Binding Inhibition Inhibition of DNA Synthesis RT_inhibited->Inhibition NNRTI 3-Ethenyl Nevirapine NNRTI->RT_active:n DNA_RNA DNA/RNA Template-Primer DNA_RNA->RT_active:p dNTP dNTP dNTP->RT_active:p

Sources

Exploratory

Preliminary Cytotoxicity Assessment of 3-Ethenyl Nevirapine: A Technical Guide

This technical guide provides a comprehensive framework for conducting preliminary cytotoxicity studies of 3-Ethenyl Nevirapine, a novel analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. T...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for conducting preliminary cytotoxicity studies of 3-Ethenyl Nevirapine, a novel analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities. It outlines the scientific rationale, experimental design, detailed protocols, and data interpretation strategies necessary for a robust initial safety assessment.

Introduction: The Rationale for 3-Ethenyl Nevirapine and the Imperative of Early Cytotoxicity Profiling

Nevirapine (NVP) was the first NNRTI approved for the treatment of HIV-1 infection and remains a critical component of antiretroviral therapy in many parts of the world.[1][2] Its mechanism of action involves binding to a hydrophobic pocket near the active site of HIV-1 reverse transcriptase, inducing a conformational change that inhibits viral DNA synthesis.[2] However, the clinical utility of Nevirapine is hampered by significant adverse effects, most notably severe hepatotoxicity and skin rashes.[1][3][4][5] These toxicities are largely attributed to the metabolic activation of Nevirapine by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6, leading to the formation of reactive metabolites.[2][5]

The chemical structure of 3-Ethenyl Nevirapine, a derivative with a vinyl group at the C-3 position of the dipyridodiazepine core, represents a rational design strategy to potentially mitigate the metabolic liabilities of the parent compound. The C-3 position of Nevirapine is known to be susceptible to metabolic modification, as evidenced by the detection of 3-mercapturic acid conjugates in the urine of patients treated with Nevirapine.[3][4] Modification at this site could alter the metabolic profile, potentially reducing the formation of toxic intermediates.

Given the known risks associated with Nevirapine, a thorough and early assessment of the cytotoxic potential of 3-Ethenyl Nevirapine is paramount. This guide provides the foundational methodologies for such an investigation.

Strategic Selection of In Vitro Models and Cytotoxicity Assays

The selection of appropriate cell lines and cytotoxicity assays is critical for obtaining meaningful and translatable data. For a preliminary assessment of a Nevirapine analog, the primary focus should be on hepatotoxicity.

Cell Line Selection: Modeling the Target Organ

The human hepatoma cell line, HepG2 , is a well-established and widely used model for in vitro hepatotoxicity studies.[5][6][7] While HepG2 cells have lower expression of some CYP enzymes compared to primary human hepatocytes, they provide a reproducible and readily available system for initial screening.[6] For the purposes of this preliminary study, HepG2 cells offer a pragmatic balance of biological relevance and experimental feasibility.

To provide a broader assessment of general cytotoxicity, a non-hepatic cell line should also be included. The HEK293 (Human Embryonic Kidney) cell line is a suitable choice for this purpose, allowing for the determination of a selectivity index.

Core Cytotoxicity Assays: A Multi-Parametric Approach

A single cytotoxicity assay is often insufficient to capture the complexity of cellular toxicity. Therefore, a multi-parametric approach targeting different cellular processes is recommended.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, primarily the activity of mitochondrial dehydrogenases.[8] A reduction in MTT conversion to formazan is indicative of decreased cell viability.[8]

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[9][10] It is a direct measure of cytotoxicity resulting from compromised membrane integrity.[9][10]

Experimental Workflow and Detailed Protocols

The following sections provide a step-by-step guide for conducting the preliminary cytotoxicity assessment of 3-Ethenyl Nevirapine.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis prep_compound Prepare 3-Ethenyl Nevirapine Stock Solution (in DMSO) drug_treatment Treat Cells with Serial Dilutions of 3-Ethenyl Nevirapine prep_compound->drug_treatment prep_cells Culture HepG2 and HEK293 Cells cell_seeding Seed Cells into 96-well Plates prep_cells->cell_seeding cell_seeding->drug_treatment incubation Incubate for 24 and 48 hours drug_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay ldh_assay Perform LDH Assay incubation->ldh_assay data_collection Measure Absorbance mtt_assay->data_collection ldh_assay->data_collection ic50_calc Calculate IC50 Values data_collection->ic50_calc selectivity_index Determine Selectivity Index ic50_calc->selectivity_index

Caption: Experimental workflow for the preliminary cytotoxicity assessment of 3-Ethenyl Nevirapine.

Detailed Protocol: Cell Culture and Maintenance
  • Cell Lines: HepG2 (ATCC® HB-8065™) and HEK293 (ATCC® CRL-1573™).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) for HepG2 and Dulbecco's Modified Eagle's Medium (DMEM) for HEK293, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Ethenyl Nevirapine in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Nevirapine should be used as a positive control.

  • Cell Treatment: Replace the culture medium with 100 µL of medium containing the various concentrations of 3-Ethenyl Nevirapine or Nevirapine. Include vehicle controls (medium with the same percentage of DMSO as the highest drug concentration) and untreated controls (medium only).

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Detailed Protocol: LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol in a separate 96-well plate.

  • Sample Collection: After the 24 and 48-hour incubation periods, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format.

Table 1: Hypothetical IC50 Values (µM) of 3-Ethenyl Nevirapine and Nevirapine

CompoundCell LineAssay24-hour IC50 (µM)48-hour IC50 (µM)
3-Ethenyl NevirapineHepG2MTT[Insert Value][Insert Value]
LDH[Insert Value][Insert Value]
HEK293MTT[Insert Value][Insert Value]
LDH[Insert Value][Insert Value]
NevirapineHepG2MTT[Insert Value][Insert Value]
LDH[Insert Value][Insert Value]
HEK293MTT[Insert Value][Insert Value]
LDH[Insert Value][Insert Value]

The Selectivity Index (SI) should be calculated as follows:

SI = IC50 in non-hepatic cells (HEK293) / IC50 in hepatic cells (HepG2)

A higher SI value suggests a greater selectivity for cytotoxic effects on hepatic cells.

Mechanistic Context: Nevirapine Metabolism

Understanding the metabolic pathways of the parent compound is crucial for interpreting the cytotoxicity data of its analogs.

nevirapine_metabolism cluster_cyp CYP450 Metabolism cluster_metabolites Phase I Metabolites cluster_conjugation Phase II Conjugation cluster_excretion Excretion NVP Nevirapine CYP3A4 CYP3A4 NVP->CYP3A4 Oxidation CYP2B6 CYP2B6 NVP->CYP2B6 Oxidation Hydroxy_Metabolites 2-, 3-, 8-, 12-Hydroxynevirapine CYP3A4->Hydroxy_Metabolites CYP2B6->Hydroxy_Metabolites Glucuronidation Glucuronidation (UGTs) Hydroxy_Metabolites->Glucuronidation Reactive_Metabolites Reactive Metabolites (e.g., Quinone Methide) Hydroxy_Metabolites->Reactive_Metabolites Further Oxidation Urinary_Excretion Urinary Excretion Glucuronidation->Urinary_Excretion Hepatotoxicity Hepatotoxicity Reactive_Metabolites->Hepatotoxicity

Caption: Simplified metabolic pathway of Nevirapine leading to the formation of hydroxylated metabolites and potential reactive species.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro cytotoxicity assessment of 3-Ethenyl Nevirapine. The data generated from these studies will be instrumental in making informed decisions about the continued development of this compound. Should 3-Ethenyl Nevirapine demonstrate a favorable cytotoxicity profile compared to Nevirapine (i.e., higher IC50 values in HepG2 cells), further investigations would be warranted. These could include studies using primary human hepatocytes to confirm the findings in a more physiologically relevant model, as well as an assessment of the compound's effect on CYP enzyme activity to understand its potential for drug-drug interactions.

References

  • National Center for Biotechnology Information (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Available at: [Link]

  • ACS Publications (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Available at: [Link]

  • ResearchGate (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Available at: [Link]

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Foundational

Decoding Nevirapine: A Technical Guide to Structure-Activity Relationships for Advanced Anti-HIV Drug Design

For Immediate Release to the Scientific Community This whitepaper serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals engaged in the fight against HIV/AIDS. It pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This whitepaper serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals engaged in the fight against HIV/AIDS. It provides a comprehensive analysis of the structure-activity relationships (SAR) of Nevirapine, a foundational non-nucleoside reverse transcriptase inhibitor (NNRTI). By understanding the intricate molecular interactions and the causal relationships behind structural modifications, we can accelerate the design of next-generation NNRTIs with enhanced potency, superior resistance profiles, and improved pharmacological properties.

Part 1: The Molecular Blueprint: Nevirapine's Interaction with HIV-1 Reverse Transcriptase

Nevirapine was the first NNRTI approved for the treatment of HIV-1 infection.[1][2] Its discovery and the subsequent elucidation of its binding mode opened a new frontier in antiretroviral therapy. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Nevirapine does not bind at the polymerase active site. Instead, it occupies a specific, hydrophobic allosteric pocket on the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme, approximately 10 angstroms away from the catalytic site.[2][3] This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting the process of viral RNA-dependent DNA polymerization.[4][5]

The binding of Nevirapine is noncompetitive with respect to the natural nucleoside triphosphates.[6][7] It effectively locks the enzyme in an inactive conformation, primarily by displacing the "primer grip" and altering the positioning of the thumb and finger subdomains, which are critical for DNA synthesis.[4][8] The inhibitor itself adopts a characteristic "butterfly-like" conformation within this pocket.[4]

Caption: Allosteric inhibition of HIV-1 RT by Nevirapine.

Part 2: A Dissection of the Nevirapine Scaffold: Key Structure-Activity Relationships

The potency of Nevirapine analogs is exquisitely sensitive to their three-dimensional structure and chemical properties. The molecule can be conceptually divided into a central core and two "wings" that interact with distinct regions of the NNRTI binding pocket (NNIBP).

  • The Dipyridodiazepinone Core: This rigid tricyclic system acts as the foundational scaffold. Its primary role is to orient the pendant functional groups—the cyclopropyl group and the pyridine ring—in the precise geometry required for optimal binding. The lactam moiety within this core is a critical hydrogen bond acceptor, interacting with the main chain amide of Lys101.

  • Wing I - The Cyclopropyl-Substituted Pyridinone: The N-cyclopropyl group is a crucial feature. It fits snugly into a small hydrophobic pocket formed by amino acid residues such as Pro236. Replacing the cyclopropyl group with larger or more flexible alkyl chains generally leads to a significant loss of activity, demonstrating the stringent steric constraints of this sub-pocket.

  • Wing II - The 4-Methyl-Substituted Pyridine Ring: This wing extends into a larger hydrophobic region of the binding pocket. It engages in key aromatic interactions (pi-stacking) with the side chains of tyrosine residues, notably Tyr181 and Tyr188.[7] These two residues are paramount for high-affinity binding. Modifications to this wing have been a major focus of analog development. For instance, introducing small, electron-withdrawing groups can modulate the electronic properties and sometimes improve potency, but bulky substituents are generally not tolerated.

Part 3: The Challenge of Drug Resistance and SAR-Guided Design

A significant limitation of first-generation NNRTIs like Nevirapine is the rapid emergence of drug-resistant viral strains.[1][2] A single amino acid substitution within the NNIBP can dramatically reduce inhibitor binding affinity.

Common Nevirapine Resistance Mutations:

MutationConsequence in Binding PocketImpact on Nevirapine Binding
K103N Introduces a bulkier side chain and disrupts key hydrogen bonding networks.[1][9]Steric hindrance and loss of a key interaction point, leading to high-level resistance.
Y181C Replaces a large aromatic side chain with a smaller, less hydrophobic cysteine residue.[2][3]Loss of critical pi-stacking interactions between the inhibitor's pyridine ring and the tyrosine.[7]
Y188L Substitutes the aromatic tyrosine with a smaller aliphatic leucine.[1]Similar to Y181C, this mutation abrogates essential aromatic interactions.
G190A The addition of a methyl group on the backbone restricts the flexibility of the pocket.[1]Causes a steric clash that prevents optimal binding of the rigid Nevirapine scaffold.

The knowledge of these resistance mechanisms, derived from structural biology and SAR studies, has been instrumental in designing second and third-generation NNRTIs. Drugs like Etravirine and Rilpivirine incorporate greater conformational flexibility. This allows them to adapt their shape and binding mode ("wobble") within the mutated pocket, establishing alternative interactions and retaining activity against strains resistant to Nevirapine.[2][10]

G cluster_Gen1 First Generation (e.g., Nevirapine) cluster_Mutation Resistance Mutation (e.g., Y181C) cluster_Gen2 Second Generation (e.g., Etravirine) NVP Rigid Scaffold Pocket_WT Wild-Type NNIBP NVP->Pocket_WT Tight Fit Pocket_Mut Mutated NNIBP NVP->Pocket_Mut Binding Lost Pocket_WT->Pocket_Mut Mutation Occurs ETR Flexible Scaffold (Diarylpyrimidine) ETR->Pocket_Mut Adapts Shape ('Wobbles')

Caption: Conceptual evolution from rigid to flexible NNRTIs to overcome resistance.

Part 4: Essential Experimental Protocols for SAR Evaluation

A robust SAR study relies on validated, reproducible assays. The following protocols provide a framework for evaluating the potency of novel Nevirapine analogs.

HIV-1 Reverse Transcriptase Enzymatic Assay

Principle: This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant HIV-1 RT. Inhibition is typically quantified by measuring the incorporation of a labeled nucleotide into a synthetic template-primer.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl2, 1 mM DTT).

    • Prepare a stock solution of poly(rA) template and oligo(dT) primer. Anneal by heating to 80°C and slowly cooling to room temperature.

    • Prepare a stock solution of dTTP and [³H]-dTTP (or use a non-radioactive ELISA-based detection method).

    • Prepare serial dilutions of the test compounds (Nevirapine analogs) and a positive control (e.g., Nevirapine) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the diluted test compound to each well.

    • Add 20 µL of recombinant HIV-1 RT enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the reaction mixture containing the template/primer and dTTP/[³H]-dTTP.

    • Incubate the plate for 1 hour at 37°C.

  • Detection and Data Analysis:

    • Stop the reaction and precipitate the newly synthesized DNA onto a filter mat using trichloroacetic acid (TCA).

    • Wash the filter mat to remove unincorporated nucleotides.

    • Measure the radioactivity on the filter mat using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the no-drug control.

    • Determine the IC50 value (the concentration required to inhibit enzyme activity by 50%) by plotting percent inhibition versus log[inhibitor] and fitting the data to a sigmoidal dose-response curve.[11]

Cell-Based Anti-HIV Assay

Principle: This assay measures the ability of a compound to protect a susceptible human T-cell line (e.g., MT-4 or CEM) from the cytopathic effects of HIV-1 infection. Cell viability is used as an indicator of antiviral activity.

Step-by-Step Methodology:

  • Cell and Virus Preparation:

    • Culture MT-4 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

    • Prepare a stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) with a known tissue culture infectious dose (TCID50).

  • Assay Procedure:

    • Seed MT-4 cells into a 96-well plate.

    • Add serial dilutions of the test compounds to the wells.

    • Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).

    • Include control wells: cells only (no virus, no drug), and cells + virus (no drug).

    • Incubate the plate for 4-5 days at 37°C in a CO2 incubator, allowing the virus to replicate and cause cell death in the absence of an effective inhibitor.

  • Detection and Data Analysis:

    • Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well.

    • Measure the absorbance or luminescence according to the reagent manufacturer's instructions.

    • Calculate the percentage of cell protection for each compound concentration relative to the virus control (0% protection) and cell control (100% protection).

    • Determine the EC50 value (the concentration required to protect 50% of cells from viral cytopathicity) using non-linear regression analysis.[11]

G cluster_Enzymatic Enzymatic Assay (IC50) cluster_Cell Cell-Based Assay (EC50) E1 Combine RT Enzyme + Analog E2 Add Template/Primer + Labeled dNTP E1->E2 E3 Incubate (37°C) E2->E3 E4 Measure DNA Synthesis E3->E4 C1 Plate T-Cells + Analog C2 Infect with HIV-1 C1->C2 C3 Incubate (4-5 Days) C2->C3 C4 Measure Cell Viability C3->C4

Caption: Workflow for evaluating Nevirapine analogs.

Part 5: Quantitative SAR Data and Future Directions

Systematic modification of the Nevirapine scaffold has yielded a wealth of SAR data. The table below summarizes the impact of select modifications on inhibitory potency.

CompoundModificationHIV-1 RT IC50 (µM)[12]Rationale for Change
Nevirapine Parent Compound0.540Baseline for comparison.
2-nitro-NVP Nitro group at C-2 of the pyridine ring0.721Maintained high potency, exploring electronic effects.
3-bromo-NVP Bromo group at C-3 of the pyridine ring2.78Potency reduced ~5-fold, suggesting steric hindrance or unfavorable electronic effects at this position.
12-d3-NVP Deuteration of the 12-methyl group0.910Maintained high potency while aiming to alter metabolic profile and reduce toxicity.[12][13][14]
12OH-NVP Hydroxylation of the 12-methyl group (Metabolite)26.5Significantly reduced potency, indicating that this metabolic pathway is a deactivating step.

The study of Nevirapine's structure-activity relationship is a paradigm of modern drug design. It highlights the critical interplay between a ligand's three-dimensional structure and its biological target. While Nevirapine itself is limited by a low genetic barrier to resistance, the lessons learned from its SAR have been invaluable. Future research will continue to focus on designing inhibitors with enhanced flexibility, the ability to form novel interactions within the ever-evolving NNRTI binding pocket, and improved pharmacokinetic profiles to reduce toxicity and improve patient adherence. By integrating computational modeling, structural biology, and synthetic chemistry, the development of more durable and potent NNRTIs remains a highly promising strategy in the global effort to manage and ultimately overcome HIV.

References

  • Structure activity relationship(SAR) studies of Nevirapine using computational methods. (2020). International Journal of Mosquito Research. [Link]

  • Tateishi, Y., Ohe, T., Yasuda, D., Takahashi, K., Deguchi, M., & Aso, K. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243. [Link]

  • Synthesis and Evaluation of Nevirapine Analogs to Study the Metabolic Activation of Nevirapine. (2020). ResearchGate. [Link]

  • Jorgensen, W. L., & Anderson, K. S. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 835560. [Link]

  • Structure-Activity Relationship Studies on Clinically Relevant HIV-1 NNRTIs. (n.d.). ResearchGate. [Link]

  • Patel, M., & Tanna, S. (2023). Nevirapine. In StatPearls. StatPearls Publishing. [Link]

  • HIV-1 Reverse Transcriptase in Complex with Nevirapine. (2019). Proteopedia. [Link]

  • De Clercq, E. (2015). Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs. Medicinal Research Reviews, 35(5), 981-1003. [Link]

  • Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. (2023). National Institutes of Health. [Link]

  • Nevirapine. (2021). aidsmap. [Link]

  • Nevirapine. (n.d.). Wikipedia. Retrieved from [Link]

  • HIV-1 reverse transcriptase complex with DNA and nevirapine reveals non-nucleoside inhibition mechanism. (n.d.). ResearchGate. [Link]

  • What is the mechanism of Nevirapine?. (2024). Patsnap Synapse. [Link]

  • Spence, R. A., Kati, W. M., Anderson, K. S., & Johnson, K. A. (1995). Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors. Science, 267(5200), 988-993. [Link]

  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. (2022). Frontiers. [Link]

  • Sarafianos, S. G., Marchand, B., Das, K., Himmel, D. M., Parniak, M. A., Hughes, S. H., & Arnold, E. (2009). Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition. Journal of Molecular Biology, 385(3), 693-713. [Link]

  • Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles. (2022). Proceedings of the National Academy of Sciences, 119(1). [Link]

  • Cohen, K. A., Hopkins, J., Ingraham, R. H., Pargellis, C., Wu, J. C., Palladino, D. E., ... & Merluzzi, V. J. (1991). Characterization of the binding site for various nonnucleoside inhibitors of human immunodeficiency virus type 1 reverse transcriptase. Journal of Biological Chemistry, 266(22), 14670-14674. [Link]

  • Design and Evaluation of Next-Generation HIV Genotyping for Detection of Resistance Mutations to 28 Antiretroviral Drugs Across. (2024). Oxford Academic. [Link]

  • Arrivé, E., Newell, M. L., Ekouevi, D. K., Chaix, M. L., Thiebaut, R., Masquelier, B., ... & Dabis, F. (2007). Prevalence of resistance to nevirapine in mothers and children after single-dose exposure to prevent vertical transmission of HIV-1: a meta-analysis. International Journal of Epidemiology, 36(5), 1009-1020. [Link]

  • Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuter
  • Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. (2023). ACS Publications. [Link]

  • Nevirapine (Nvp) resistance mutations detected in HIV from the latent... (n.d.). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Biochemical Assay for the Inhibition of HIV-1 Reverse Transcriptase by 3-Ethenyl Nevirapine

Introduction: The Critical Role of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in HIV-1 Therapy Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A cornerstone of ant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in HIV-1 Therapy

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A cornerstone of antiretroviral therapy is the inhibition of a viral enzyme essential for its replication: reverse transcriptase (RT).[1][2] This enzyme converts the viral RNA genome into double-stranded DNA, a critical step for the integration of the viral genetic material into the host cell's genome.[1] By targeting this enzyme, the viral life cycle is effectively interrupted.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to a distinct, allosteric site on the HIV-1 RT enzyme.[3][4] This binding site, often referred to as the NNRTI binding pocket, is a hydrophobic pocket located in the p66 subunit of the enzyme.[5] Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs), NNRTIs do not compete with the natural deoxynucleoside triphosphate (dNTP) substrates. Instead, their binding induces a conformational change in the enzyme, distorting the active site and inhibiting the polymerase activity.[1][6]

Nevirapine was the first NNRTI approved for clinical use and serves as a prototypical compound for this class.[1][2][7] It is a potent and highly specific inhibitor of HIV-1 RT.[2][7] The exploration of Nevirapine analogs, such as 3-Ethenyl Nevirapine, is a key strategy in drug discovery to potentially enhance potency, overcome drug resistance, and improve the safety profile.[8] This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of 3-Ethenyl Nevirapine against HIV-1 reverse transcriptase, a critical step in its preclinical evaluation.

Principle of the Assay

This protocol describes a non-radioactive HIV-1 reverse transcriptase assay based on an enzyme-linked immunosorbent assay (ELISA) format. The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by HIV-1 RT using a poly(A) template primed with oligo(dT). The biotin-labeled oligo(dT) primer allows the capture of the newly synthesized DNA strand onto a streptavidin-coated microplate. The incorporated DIG-labeled dUTP is then detected using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric reaction with a substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The intensity of the color produced is directly proportional to the RT activity. The inhibitory potential of 3-Ethenyl Nevirapine is determined by measuring the reduction in color signal in the presence of the compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HIV-1 Reverse Transcriptase Inhibition Assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_plate Coat 96-well plate with Streptavidin prep_reagents Prepare Reagents: - 3-Ethenyl Nevirapine dilutions - HIV-1 RT Enzyme - Reaction Buffer (with template/primer & dNTPs) add_inhibitor Add 3-Ethenyl Nevirapine dilutions to wells prep_reagents->add_inhibitor add_enzyme Add HIV-1 RT Enzyme add_inhibitor->add_enzyme add_buffer Add Reaction Buffer to initiate polymerization add_enzyme->add_buffer incubation Incubate to allow DNA synthesis add_buffer->incubation wash1 Wash wells incubation->wash1 add_antibody Add Anti-DIG-HRP Antibody wash1->add_antibody incubation2 Incubate add_antibody->incubation2 wash2 Wash wells incubation2->wash2 add_substrate Add ABTS Substrate wash2->add_substrate read_plate Read Absorbance at 405 nm add_substrate->read_plate analyze Calculate % Inhibition & IC50 read_plate->analyze

Caption: Workflow for the HIV-1 RT Inhibition Assay.

Materials and Reagents

ReagentSupplier ExampleCatalog Number ExampleNotes
Recombinant HIV-1 Reverse Transcriptase (p66/p51)WorthingtonLS004997Store at -80°C.
3-Ethenyl NevirapineSigma-AldrichAABH9BD965CCPrepare stock solution in 100% DMSO.
Nevirapine (Positive Control)Sigma-AldrichN3165Prepare stock solution in 100% DMSO.
Streptavidin Coated 96-Well PlatesThermo Fisher15500
Poly(A) RNA templateSigma-AldrichP9403
Oligo(dT)15 primer, BiotinylatedIDTCustom
dNTP Mix (dATP, dCTP, dGTP, dTTP)Thermo FisherR0192
Digoxigenin-11-dUTP (DIG-dUTP)Roche11093088910
Anti-Digoxigenin-HRP Fab fragmentsRoche11207733910
ABTS Substrate SolutionThermo Fisher34026Ready-to-use solution.
Tris-HClSigma-AldrichT5941For buffer preparation.
KClSigma-AldrichP9333For buffer preparation.
MgCl2Sigma-AldrichM8266For buffer preparation.
Dithiothreitol (DTT)Sigma-AldrichD9779For buffer preparation.
Triton X-100Sigma-AldrichT8787For buffer and wash solution.
Bovine Serum Albumin (BSA)Sigma-AldrichA7906For buffer preparation.
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD8418For compound dilution.
Phosphate Buffered Saline (PBS) with Tween-20VWR97062-296For wash steps.
Stop Solution (e.g., 1% SDS)------To stop the colorimetric reaction.

Protocol

Part 1: Preparation of Reagents and Solutions
  • Assay Buffer (5X Stock):

    • 250 mM Tris-HCl (pH 8.3)

    • 375 mM KCl

    • 15 mM MgCl2

    • 50 mM DTT

    • 0.25% (v/v) Triton X-100

    • Store at -20°C in aliquots. The DTT is crucial for maintaining the reduced state of the enzyme's cysteine residues, which is important for its catalytic activity.

  • Template/Primer (T/P) Hybrid:

    • Mix Poly(A) RNA template and Biotin-Oligo(dT)15 primer at a molar ratio of 1:1 in annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl).

    • Heat at 80°C for 5 minutes and then allow to cool slowly to room temperature to facilitate annealing.

    • The final concentration should be optimized, but a starting point is 2.5 µg/mL Poly(A) and 1.25 µg/mL Oligo(dT)15.

  • dNTP/DIG-dUTP Mix:

    • Prepare a mix containing dATP, dCTP, dGTP each at 10 µM, dTTP at 6.5 µM, and DIG-dUTP at 3.5 µM in sterile water. The ratio of dTTP to DIG-dUTP can be adjusted to modulate signal intensity.

    • Store at -20°C in aliquots.

  • HIV-1 RT Working Solution:

    • Dilute the stock HIV-1 RT in a buffer containing 50 mM Tris-HCl (pH 7.8), 50% glycerol, 1 mM DTT, and 100 mM NaCl to a working concentration. The optimal concentration should be determined empirically to yield a robust signal (e.g., an absorbance of ~1.0-1.5 in the absence of inhibitor). A starting concentration of 20-50 ng/mL is recommended. Prepare this solution fresh before each experiment.

  • Compound Dilutions:

    • Prepare a 10 mM stock solution of 3-Ethenyl Nevirapine in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 1 mM down to 0.1 µM).

    • For the assay, further dilute these DMSO stocks into the 1X Assay Buffer. The final concentration of DMSO in the assay wells should be kept constant and low (≤1%) to avoid affecting enzyme activity.

  • Wash Buffer:

    • PBS with 0.05% (v/v) Tween-20.

  • Antibody Dilution:

    • Dilute the Anti-Digoxigenin-HRP antibody in Wash Buffer containing 1% (w/v) BSA. The optimal dilution factor should be determined as per the manufacturer's instructions (e.g., 1:1000 to 1:5000).

Part 2: Assay Procedure
  • Plate Preparation: Add 100 µL/well of the T/P Hybrid solution to the streptavidin-coated 96-well plate. Incubate for 2 hours at 37°C to allow the biotinylated primer to bind to the streptavidin.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer to remove any unbound T/P hybrid.

  • Reaction Setup:

    • Test Wells: Add 10 µL of the diluted 3-Ethenyl Nevirapine solutions to the appropriate wells.

    • Positive Control Wells: Add 10 µL of diluted Nevirapine.

    • No Inhibitor Control (100% Activity): Add 10 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.

    • No Enzyme Control (Background): Add 10 µL of Assay Buffer with DMSO.

  • Enzyme Addition: Add 20 µL of the diluted HIV-1 RT working solution to all wells except the "No Enzyme Control" wells. Add 20 µL of the enzyme dilution buffer to the "No Enzyme Control" wells.

  • Initiate Reaction: Add 20 µL of the dNTP/DIG-dUTP mix to all wells to start the reaction. The final reaction volume is 50 µL.

  • Incubation: Incubate the plate for 1 hour at 37°C. This allows for the polymerization reaction to proceed.

  • Stop Reaction & Wash: Stop the reaction by washing the plate five times with 200 µL/well of Wash Buffer. This removes the enzyme, unincorporated nucleotides, and the inhibitor.

  • Antibody Binding: Add 100 µL of the diluted Anti-Digoxigenin-HRP antibody to each well. Incubate for 1 hour at 37°C.

  • Final Wash: Wash the plate five times with 200 µL/well of Wash Buffer to remove unbound antibody.

  • Signal Development: Add 100 µL of ABTS Substrate Solution to each well. Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color has developed.

  • Read Plate: Stop the reaction by adding 50 µL of 1% SDS solution. Read the absorbance at 405 nm using a microplate reader.

Data Analysis

  • Background Subtraction: Subtract the average absorbance of the "No Enzyme Control" wells from all other absorbance values.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of RT inhibition for each concentration of 3-Ethenyl Nevirapine:

    % Inhibition = [1 - (Absorbance of Test Well / Absorbance of No Inhibitor Control)] * 100

  • Determine IC50: The IC50 is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Representative Data Presentation
3-Ethenyl Nevirapine (µM)Log Concentration% Inhibition (Mean ± SD)
101Data
3.160.5Data
10Data
0.316-0.5Data
0.1-1Data
0.0316-1.5Data
0.01-2Data
0-0
Calculated IC50 (µM) Data

Trustworthiness and Self-Validation

This protocol incorporates several measures to ensure data integrity and trustworthiness:

  • Controls: The inclusion of a no-enzyme control accounts for background signal, while the no-inhibitor control establishes the 100% activity level. A known inhibitor like Nevirapine serves as a positive control to validate the assay's performance.

  • Replicates: All experimental points, including controls, should be performed in triplicate to assess variability and ensure the reproducibility of the results.

  • Linear Range: It is crucial to ensure that the enzyme concentration and reaction time are optimized so that the reaction proceeds within the linear range. This ensures that the measured activity is proportional to the enzyme concentration and not limited by substrate depletion or product inhibition.

  • DMSO Control: Maintaining a constant, low concentration of DMSO across all wells is essential, as higher concentrations can inhibit enzyme activity.

By adhering to these principles, the assay becomes a self-validating system, providing reliable and reproducible data on the inhibitory potency of novel compounds like 3-Ethenyl Nevirapine.

References

  • Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Synthesis and evaluation of nevirapine analogs to study the metabolic activation of ... (2020, February 28). PubMed. Retrieved January 21, 2026, from [Link]

  • Nevirapine. (2021, August 27). aidsmap.com. Retrieved January 21, 2026, from [Link]

  • Nevirapine: a review of its use in the prevention and treatment of paediatric HIV infection. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of phosphonate analogues of nevirapine. (2013, March 1). PubMed. Retrieved January 21, 2026, from [Link]

  • IC50 values of the synthesized DNA aptamers on WT HIV-1 RT activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • High-dose nevirapine: safety, pharmacokinetics, and antiviral effect in patients with human immunodeficiency virus infection. (1995, March). PubMed. Retrieved January 21, 2026, from [Link]

  • Nevirapine inhibits the anti-HIV activity of CD8+ cells. (2013, June 1). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Nevirapine: Package Insert / Prescribing Information / MOA. (2025, November 20). Drugs.com. Retrieved January 21, 2026, from [Link]

  • Nevirapine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Nevirapine - StatPearls - NCBI Bookshelf. (2023, June 5). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • WO2016118586A1 - Lowcost, high yield synthesis of nevirapine. (n.d.). Google Patents.
  • Non-nucleoside reverse transcriptase inhibitors. (n.d.). HIV Management Guidelines. Retrieved January 21, 2026, from [Link]

  • Management of HIV/AIDS. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

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Application

Application Notes & Protocols: Characterizing 3-Ethenyl Nevirapine for HIV Drug Resistance Studies

Abstract The development of novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) is a critical strategy in overcoming the challenge of HIV-1 drug resistance. First-generation NNRTIs, such as Nevirapine, are sus...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) is a critical strategy in overcoming the challenge of HIV-1 drug resistance. First-generation NNRTIs, such as Nevirapine, are susceptible to resistance development through single-point mutations in the reverse transcriptase (RT) enzyme.[1][2] This document provides a comprehensive framework for the preclinical characterization of a novel Nevirapine analog, "3-Ethenyl Nevirapine." As this specific analog is not widely documented, these notes serve as a guiding paradigm for researchers aiming to evaluate any new NNRTI candidate. We present a logical, multi-stage workflow, from initial biochemical validation to in-depth cellular resistance profiling, explaining the causal rationale behind each protocol. The objective is to equip researchers with the necessary methodologies to determine a novel compound's potency, selectivity, and resistance profile, thereby informing its potential as a next-generation antiretroviral agent.

Introduction: The Rationale for NNRTI Analog Development

HIV-1 Reverse Transcriptase (RT) is a cornerstone target in antiretroviral therapy. NNRTIs function by binding to a hydrophobic, allosteric pocket on the RT p66 subunit, approximately 10 Å from the polymerase active site.[3][4] This binding induces a conformational change that distorts the enzyme's catalytic site, thereby inhibiting the conversion of viral RNA to DNA and halting viral replication.[5][6]

Nevirapine, a first-generation NNRTI, has been a vital component of combination antiretroviral therapy.[3] However, its clinical utility is hampered by a low genetic barrier to resistance. Single amino acid substitutions, such as K103N, Y181C, or G190A, can confer high-level resistance, often leading to cross-resistance across the entire class of first-generation NNRTIs.[1][3] This necessitates the development of new analogs, such as the hypothetical 3-Ethenyl Nevirapine, which may offer improved potency, a higher barrier to resistance, or activity against pre-existing resistant strains. The introduction of a 3-ethenyl group could alter the compound's interaction with the NNRTI binding pocket, potentially accommodating mutations that would otherwise cause steric hindrance for the parent molecule.

The following protocols outline the essential workflow to rigorously test this hypothesis.

Experimental Workflow for NNRTI Candidate Evaluation

The characterization of a novel compound like 3-Ethenyl Nevirapine follows a structured, tiered approach. This ensures that resources are spent efficiently, moving from high-throughput biochemical assays to more complex and resource-intensive cell-based resistance studies.

G cluster_0 Phase 1: Biochemical & Cellular Potency cluster_1 Phase 2: Resistance Profiling cluster_2 Decision Point cluster_key Key P1 Protocol 1: Recombinant RT Inhibition Assay (IC50) P2 Protocol 2: Cell-Based Antiviral Assay (EC50) P1->P2 Confirms cell permeability & activity P2_2 Protocol 2 (cont'd): Cytotoxicity Assay (CC50) P2->P2_2 Determines Selectivity Index (SI) P3 Protocol 3: In Vitro Resistance Selection P2_2->P3 Proceed if potent & non-toxic (High SI) P4 Protocol 4: Genotypic Analysis (RT Sequencing) P3->P4 Identifies resistance mutations P5 Protocol 5: Phenotypic Validation of Mutations P4->P5 Confirms causal link between genotype & phenotype DP Go/No-Go for Further Development P5->DP Key1 IC50: 50% Inhibitory Concentration Key2 EC50: 50% Effective Concentration Key3 CC50: 50% Cytotoxic Concentration Key4 SI: Selectivity Index (CC50/EC50)

Figure 1: Workflow for Characterizing a Novel NNRTI. This diagram illustrates the sequential process for evaluating a new NNRTI candidate, from initial screening to detailed resistance analysis.

Phase 1: Biochemical and Cellular Potency Assessment

Protocol 1: Recombinant HIV-1 RT Inhibition Assay

Principle: This cell-free assay directly measures the ability of 3-Ethenyl Nevirapine to inhibit the enzymatic activity of purified, recombinant HIV-1 RT. It provides a direct measure of target engagement (IC50) without confounding factors like cell permeability or metabolism. A common method is a non-radioactive ELISA-based assay that detects the product of the reverse transcription reaction.[7][8][9]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 3-Ethenyl Nevirapine and standard Nevirapine (as a control) in 100% DMSO.

    • Create a 2-fold serial dilution series of each compound in assay buffer, ensuring the final DMSO concentration is <1%.

    • Prepare the reaction mixture containing a poly(A) RNA template, oligo(dT) primer, and digoxigenin (DIG)- and biotin-labeled dUTP/dTTP in a reaction buffer.[9]

  • Assay Procedure:

    • Coat a streptavidin-coated 96-well plate according to the manufacturer's instructions.

    • In a separate reaction plate, add 20 µL of the compound dilutions (including a no-drug control and a no-enzyme control).

    • Add 20 µL of recombinant HIV-1 RT enzyme (e.g., from a commercial kit) to each well except the no-enzyme control.

    • Initiate the reaction by adding 20 µL of the reaction mixture to all wells.

    • Incubate at 37°C for 1-2 hours.

  • Detection:

    • Transfer the reaction products to the streptavidin-coated plate. The biotin-labeled DNA product will bind to the wells. Incubate for 1 hour at 37°C.

    • Wash the plate to remove unbound reagents.

    • Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour.

    • Wash the plate again and add a peroxidase substrate (e.g., TMB).

    • Stop the reaction with an acid solution and read the absorbance at 450 nm.

  • Data Analysis:

    • Subtract the background (no-enzyme control) from all readings.

    • Normalize the data to the no-drug control (100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Causality Insight: A low IC50 value indicates potent direct inhibition of the target enzyme. Comparing the IC50 of 3-Ethenyl Nevirapine to that of standard Nevirapine provides the first quantitative measure of its potential improvement.

Protocol 2: Cell-Based Antiviral & Cytotoxicity Assays

Principle: This protocol determines the compound's effectiveness in a more biologically relevant context by measuring its ability to inhibit HIV-1 replication in a cell culture system (EC50).[10] Concurrently, a cytotoxicity assay (CC50) is performed on the same cells to ensure that the antiviral effect is not due to cell death. The ratio of these values (Selectivity Index, SI = CC50/EC50) is a critical indicator of a drug's therapeutic window.

Methodology:

  • Cell Culture:

    • Maintain TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing an HIV LTR-driven luciferase reporter gene) in appropriate growth medium.

  • Antiviral Assay (EC50):

    • Seed TZM-bl cells in a 96-well plate at an appropriate density and incubate overnight.

    • Prepare 2-fold serial dilutions of 3-Ethenyl Nevirapine and control Nevirapine.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Infect the cells with a predetermined amount of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or NL4-3). Include uninfected cells as a control.

    • Incubate for 48 hours.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Cytotoxicity Assay (CC50):

    • In a parallel plate, seed TZM-bl cells and treat with the same compound dilutions but do not infect them.

    • Incubate for 48 hours.

    • Measure cell viability using a colorimetric assay such as MTT, MTS, or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis:

    • For the EC50, normalize the luciferase readings to the infected, no-drug control (100% replication). Plot percent inhibition vs. log concentration to calculate the EC50.

    • For the CC50, normalize viability data to the uninfected, no-drug control (100% viability). Plot percent viability vs. log concentration to calculate the CC50.

    • Calculate the Selectivity Index (SI) = CC50 / EC50.

Causality Insight: A high SI value is desirable, indicating that the compound inhibits viral replication at concentrations far below those that are toxic to the host cell. A potent IC50 that does not translate to a potent EC50 may suggest issues with cell permeability or rapid metabolism.

Phase 2: In-Depth Resistance Profiling

If 3-Ethenyl Nevirapine demonstrates a promising potency and selectivity index, the next critical phase is to determine its resistance profile.

Protocol 3: In Vitro Resistance Selection by Dose Escalation

Principle: This long-term culture experiment mimics the selective pressure that leads to the emergence of drug resistance in vivo. By gradually increasing the concentration of 3-Ethenyl Nevirapine, we can select for and amplify viral populations that have acquired mutations conferring resistance.[10][11][12]

Methodology:

  • Initiation:

    • Infect a culture of permissive cells (e.g., MT-4 or PMBCs) with wild-type HIV-1 at a high multiplicity of infection (MOI) to ensure a diverse starting viral population.

    • Split the culture into multiple parallel flasks.

    • Treat one set of flasks with 3-Ethenyl Nevirapine at a starting concentration equal to its EC50. Treat a parallel set with standard Nevirapine as a control. Maintain an untreated virus culture as well.

  • Passaging and Dose Escalation:

    • Monitor the cultures for signs of viral replication (e.g., syncytia formation, p24 antigen levels in the supernatant).

    • When viral replication is evident in the treated cultures (indicating the emergence of partially resistant virus), harvest the cell-free supernatant.

    • Use this supernatant to infect fresh cells, and double the concentration of the drug.

    • If no replication is observed after 7-10 days, passage the virus at the same drug concentration.

    • Continue this process of passaging and dose escalation for 20-30 passages or until a high level of resistance is achieved (e.g., the virus can replicate in >100x EC50 of the drug).

  • Sample Archiving:

    • At each passage, archive aliquots of the viral supernatant and cell pellets for later genotypic analysis.

Causality Insight: The rate at which resistance develops and the maximum tolerated drug concentration provide an initial assessment of the compound's "genetic barrier" to resistance. A compound that requires many passages and selects for multiple mutations to achieve high-level resistance is superior to one where a single mutation provides a rapid escape.

Protocol 4: Genotypic Analysis of Resistant Variants

Principle: Once resistant viral populations have been selected, we must identify the genetic changes responsible. This involves sequencing the reverse transcriptase gene to pinpoint the specific mutations that have been selected under drug pressure.[13][14]

Methodology:

  • RNA Extraction: Extract viral RNA from the archived supernatant samples from Protocol 3, particularly from later passages where high-level resistance was observed.

  • RT-PCR: Perform a reverse transcription-polymerase chain reaction (RT-PCR) to convert the viral RNA into cDNA and amplify the entire protease-RT coding region. Use primers that bind to conserved regions to ensure amplification.

  • Sequencing: Purify the PCR product and send it for Sanger or Next-Generation Sequencing (NGS). NGS is particularly useful for identifying minor variants within the viral population.[14]

  • Sequence Analysis:

    • Align the obtained sequences with a wild-type reference sequence (e.g., HXB2).

    • Identify amino acid substitutions.

    • Compare the mutations found in the 3-Ethenyl Nevirapine-selected viruses with those from the Nevirapine-selected viruses and with known NNRTI resistance mutations from databases like the Stanford University HIV Drug Resistance Database.[15]

Data Presentation:

| Table 1: Common NNRTI Resistance Mutations in HIV-1 Reverse Transcriptase [1][3][15] | | :--- | :--- | | Mutation | Typical Fold Resistance to Nevirapine | Comments | | K103N | 10-50 fold | Common, reduces susceptibility to many NNRTIs. | | Y181C | >50 fold | High-level resistance to NVP, but can increase susceptibility to some other NNRTIs. | | G190A | >50 fold | High-level resistance. Often appears with other mutations. | | V106A/M | 5-20 fold | V106M is more common in non-B subtypes.[10] | | Y188L/C | >20 fold | Confers broad NNRTI cross-resistance. | | E138K/G | 2-10 fold | Often associated with newer NNRTIs but can be selected by NVP.[11] |

Protocol 5: Phenotypic Validation of Identified Mutations

Principle: Genotypic analysis identifies a correlation between mutations and resistance. Phenotypic analysis proves causation.[16][17][18] This is achieved by introducing the identified mutations (singly and in combination) into a wild-type viral backbone and then testing the resulting recombinant viruses for their susceptibility to 3-Ethenyl Nevirapine.

Methodology:

  • Site-Directed Mutagenesis: Using a plasmid containing a proviral HIV-1 clone (e.g., pNL4-3), perform site-directed mutagenesis to introduce the specific RT mutations identified in Protocol 4.

  • Virus Production: Transfect permissive cells (e.g., HEK293T) with the mutated plasmids to produce recombinant virus stocks.

  • Phenotypic Susceptibility Testing:

    • Quantify the virus stocks (e.g., by p24 ELISA).

    • Perform the cell-based antiviral assay as described in Protocol 2, using the panel of mutant viruses.

    • Determine the EC50 of 3-Ethenyl Nevirapine against each mutant virus.

  • Data Analysis:

    • Calculate the "Fold Change" (FC) in resistance for each mutant: FC = (EC50 for mutant virus) / (EC50 for wild-type virus).

    • A fold change >2.5-3.0 is typically considered clinically relevant resistance.

Data Presentation:

| Table 2: Example Phenotypic Profile for 3-Ethenyl Nevirapine | | :--- | :--- | :--- | :--- | | RT Mutation(s) | EC50 (nM) | Fold Change vs. WT | Interpretation | | Wild-Type (WT) | 15 | 1.0 | Baseline Susceptibility | | K103N | 180 | 12 | Moderate Resistance | | Y181C | >1000 | >66 | High-Level Resistance | | V106A + Y181C | >5000 | >333 | Very High-Level Resistance | | Novel Mutation X | 60 | 4.0 | Low-Level Resistance |

Mechanism of Resistance Visualization

Resistance mutations within the NNRTI binding pocket typically act by either sterically hindering the drug's entry or by altering key hydrogen bonds and hydrophobic interactions, reducing the drug's binding affinity.

G cluster_0 Wild-Type HIV-1 RT cluster_1 Resistant HIV-1 RT RT_WT HIV-1 RT (p66) NNRTI Binding Pocket Active Site Inactive RT_WT:active->Inactive Conformational change Inhibits DNA synthesis Drug_WT NNRTI (e.g., Nevirapine) Drug_WT->RT_WT:pocket Binds allosterically RT_Mut HIV-1 RT (p66) with Y181C mutation Altered Binding Pocket Active Site Active RT_Mut:active->Active Remains active DNA synthesis proceeds Drug_Mut NNRTI (e.g., Nevirapine) Drug_Mut->RT_Mut:pocket Binding impaired due to steric clash

Figure 2: Mechanism of NNRTI Action and Resistance. The diagram contrasts how an NNRTI binds to the wild-type RT pocket to inhibit it, versus how a mutation like Y181C can prevent binding, allowing the enzyme to remain active.

Conclusion and Future Directions

This document outlines a rigorous, validated workflow for the preclinical assessment of 3-Ethenyl Nevirapine or any novel NNRTI candidate. By systematically determining the IC50, EC50, and SI, and then thoroughly profiling the resistance landscape through selection, genotyping, and phenotyping, researchers can build a comprehensive data package. The ideal candidate will exhibit high potency against both wild-type and common resistant strains, and demonstrate a high genetic barrier to the development of new resistance. The data generated through these protocols are essential for making informed go/no-go decisions in the drug development pipeline and for designing subsequent studies, including pharmacokinetic profiling and in vivo efficacy models.

References

  • Efficient Synthesis of Nevirapine Analogs to Study Its Metabolic Profile by Click Fishing. Bioorganic & Medicinal Chemistry Letters.
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  • Synthesis and Evaluation of Nevirapine Analogs to Study the Metabolic Activation of Nevirapine . ResearchGate. Available at: [Link]

  • What is the mechanism of Nevirapine?. Patsnap Synapse.
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  • Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction . Pediatric Oncall. Available at: [Link]

  • HIV Resistance Assays . HIVguidelines.org. Available at: [Link]

  • Nevirapine . Aidsmap. Available at: [Link]

  • Drug-Resistance Testing - HIV Management Guidelines. University of California, San Francisco.
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  • Antiviral Research - HIV Drug Resistance Database . Stanford University. Available at: [Link]

  • Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Karolinska Institutet.
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Method

A Validated Stability-Indicating RP-HPLC Method for the Quantification of 3-Ethenyl Nevirapine

Application Note Abstract This application note details a robust, selective, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 3-E...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract

This application note details a robust, selective, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 3-Ethenyl Nevirapine. Nevirapine is a critical non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection[1][2]. The control of related substances and potential impurities, such as 3-Ethenyl Nevirapine, is paramount for ensuring the safety and efficacy of the final drug product[3]. This method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity[4][5]. The method is capable of separating 3-Ethenyl Nevirapine from its parent compound, Nevirapine, and from degradation products generated under forced degradation conditions, confirming its stability-indicating properties.

Introduction and Scientific Rationale

Nevirapine functions by binding directly to the reverse transcriptase enzyme, disrupting the catalytic site and inhibiting viral DNA polymerase activity[2][6]. 3-Ethenyl Nevirapine is a closely related analogue and potential process impurity. The accurate quantification of such related substances is a critical requirement in pharmaceutical quality control to ensure the purity and safety of the Active Pharmaceutical Ingredient (API) and its finished dosage forms.

The selection of RP-HPLC is predicated on its proven efficacy in separating moderately non-polar compounds like Nevirapine and its derivatives[6][7]. A C18 stationary phase provides the necessary hydrophobic environment for effective retention. The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve sharp, symmetrical peaks with adequate retention time. Specifically, an acidic phosphate buffer is employed to suppress the ionization of the analyte, thereby minimizing peak tailing and ensuring reproducible retention on the silica-based stationary phase. Acetonitrile is selected as the organic modifier for its strong elution capability and low UV cutoff wavelength. This method is designed to be readily implementable in a standard quality control laboratory.

Experimental Methodology

Materials and Reagents
  • Reference Standard: 3-Ethenyl Nevirapine (purity >99%), Nevirapine (purity >99%)

  • Solvents: HPLC Grade Acetonitrile and Methanol (Merck or equivalent)[4][6].

  • Buffer Salts: Monobasic Potassium Phosphate (KH₂PO₄), Analytical Grade.

  • Acids/Bases: Orthophosphoric Acid, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Analytical Grade.

  • Oxidizing Agent: Hydrogen Peroxide (H₂O₂), 30% solution.

  • Water: High-purity water (18.2 MΩ·cm), generated from a Milli-Q system or equivalent[4].

Instrumentation and Chromatographic Conditions

An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD), was used for this analysis.

ParameterCondition
HPLC Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A: 25 mM Potassium Phosphate Buffer (pH adjusted to 3.5 with Orthophosphoric Acid)B: AcetonitrileIsocratic Elution: 60% A : 40% B (v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Wavelength 280 nm (DAD scanning from 200-400 nm to confirm peak purity)
Injection Volume 10 µL
Run Time 10 minutes
Diluent Methanol:Water (50:50, v/v)
Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 3.5): Accurately weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of high-purity water. Adjust the pH to 3.5 ± 0.05 using dilute Orthophosphoric Acid. Filter the buffer through a 0.45 µm nylon membrane filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Ethenyl Nevirapine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Calibration Curve Standards (1 - 50 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Sample Solution (for Assay): Accurately weigh a quantity of the test sample (e.g., bulk powder) expected to contain 10 mg of 3-Ethenyl Nevirapine into a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate for 10 minutes to dissolve, cool to room temperature, and dilute to the mark. Further dilute this solution with the diluent to bring the final concentration into the middle of the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter prior to injection.

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the analytical procedure, from initial preparation to final quantification.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions (Stock & Calibration Curve) cal Generate Calibration Curve (Inject Standards) prep_std->cal prep_sample Prepare Sample Solution (Weigh, Dissolve, Dilute, Filter) analysis Analyze Samples (Inject Sample Solutions) prep_sample->analysis prep_mobile Prepare Mobile Phase (Buffer & Acetonitrile) sst System Suitability Test (SST) (Inject Standard 5x) prep_mobile->sst sst->cal If SST Passes cal->analysis integrate Peak Integration (Area & Retention Time) analysis->integrate quantify Quantification (Calculate Concentration) integrate->quantify report Generate Report (Validation & Assay Results) quantify->report

Caption: Workflow for the HPLC quantification of 3-Ethenyl Nevirapine.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose[5].

System Suitability

System suitability tests are performed to ensure the chromatographic system is operating correctly before any sample analysis. A solution of 25 µg/mL 3-Ethenyl Nevirapine was injected five times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method[4][8]. A solution of 3-Ethenyl Nevirapine (100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 N HCl at 80°C for 4 hours, then neutralized.

  • Base Hydrolysis: 1 N NaOH at 80°C for 4 hours, then neutralized.

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.

The stressed samples were diluted and injected. The chromatograms were evaluated for the separation of the main 3-Ethenyl Nevirapine peak from any degradation products. Peak purity analysis was performed using the DAD to confirm that the analyte peak is spectrally pure in the presence of its degradants. Significant degradation was observed under acidic and oxidative conditions, with all degradant peaks being well-resolved from the parent analyte peak, thus proving the method is stability-indicating[9].

Validation Summary

The following table summarizes the results obtained during the method validation study.

Validation ParameterResults
Linearity & Range Range: 1 - 50 µg/mLCorrelation Coefficient (r²): > 0.999Y-intercept: Minimal, indicating no significant systematic error.
Accuracy (% Recovery) 80% Level: 99.5%100% Level: 100.2%120% Level: 101.1%(Acceptance Criteria: 98.0% - 102.0%)
Precision (% RSD) Repeatability (Intra-day, n=6): 0.8%Intermediate Precision (Inter-day, n=6): 1.2%(Acceptance Criteria: ≤ 2.0%)
Limit of Detection (LOD) 0.3 µg/mL (Based on Signal-to-Noise ratio of 3:1)
Limit of Quantitation (LOQ) 1.0 µg/mL (Based on Signal-to-Noise ratio of 10:1 and demonstrated precision)
Robustness No significant impact on results observed with deliberate variations in:- Flow Rate (± 0.1 mL/min)- Column Temperature (± 2 °C)- Mobile Phase pH (± 0.2 units)- Acetonitrile Composition (± 2%)(System suitability parameters remained within limits)

Conclusion

A specific, accurate, precise, and stability-indicating RP-HPLC method for the quantification of 3-Ethenyl Nevirapine has been successfully developed and validated as per ICH guidelines. The method's performance characteristics, including excellent linearity, high recovery, and low variability, confirm its suitability for routine quality control analysis and stability studies of 3-Ethenyl Nevirapine in bulk drug substances. The simple isocratic mobile phase and short run time make this method efficient and cost-effective for high-throughput environments.

References

  • YMER, "DEVELOPMENT AND METHOD VALIDATION OF NEVIRAPINE BY HPLC," YMER, vol. 24, no. 04, Apr. 2025. [Online]. Available: [Link]

  • S. S. Dubey et al., "Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC," Der Pharma Chemica, vol. 9, no. 3, pp. 16-26, 2017. [Online]. Available: [Link]

  • J. A. Dunn et al., "Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies," J Pharm Biomed Anal, vol. 46, no. 3, pp. 436-44, Feb. 2008. [Online]. Available: [Link]

  • T. D. Le et al., "Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting," Afr J Lab Med, vol. 8, no. 1, p. 883, 2019. [Online]. Available: [Link]

  • S. Mustafa et al., "Development and Validation of HPLC-UV Method for Simultaneous Determination of Nevirapine, 2-OH Nevirapine and 3-OH Nevirapine in Human Plasma," International Journal of PharmTech Research, vol. 6, no. 1, pp. 49-57, Jan-March 2014. [Online]. Available: [Link]

  • A. S. Doux et al., "Green HPLC quantification method of lamivudine, zidovudine and nevirapine with identification of related substances in tablets," Journal of Liquid Chromatography & Related Technologies, pp. 1-11, Jan. 2024. [Online]. Available: [Link]

  • D. R. Battu et al., "Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine," American Journal of Analytical Chemistry, vol. 5, no. 1, pp. 1-10, 2014. [Online]. Available: [Link]

  • S. M. Sonawane et al., "Indicating HPLC Method for the Determination of Nevirapine and Its Impurity in Combination Drug Product," Journal of Chromatographic Science, vol. 49, no. 10, pp. 763-768, Nov. 2011. [Online]. Available: [Link]

  • V. R. Devanna, N., "High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities.," Oriental Journal of Chemistry, vol. 30, no. 4, pp. 1851-1859, 2014. [Online]. Available: [Link]

  • M. C. Damle et al., "Determination of nevirapine in human plasma by a sensitive and selective high performance liquid chromatographic method," Journal of Chemical and Pharmaceutical Research, vol. 4, no. 6, pp. 3003-3009, 2012. [Online]. Available: [Link]

  • S. Lamichhane et al., "Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review," Journal of Young Pharmacists, vol. 14, no. 3, pp. 273-282, 2022. [Online]. Available: [Link]

  • ResearchGate, "Degradation results of Nevirapine," ResearchGate, 2020. [Online]. Available: [Link]

  • Clinton Health Access Initiative, "Nevirapine Batch Transfer Document," Clinton Health Access Initiative. [Online]. Available: [Link]

  • A. Obireddy et al., "method development and validation for estimation of nevirapine from tablets by rp-hplc," International Journal of Pharmacy and Pharmaceutical Sciences, vol. 3, no. 2, pp. 11-13, 2011. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "Nevirapine," PubChem Compound Summary for CID 4463. [Online]. Available: [Link]

  • ResearchGate, "Chemical structures of the first-generation (nevirapine, delavirdine,...)," ResearchGate, 2018. [Online]. Available: [Link]

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Application

Application and Protocol Guide: 3-Ethenyl Nevirapine as a Reference Standard in Pharmaceutical Analysis

Introduction: The Critical Role of Impurity Profiling in Antiretroviral Therapy Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in combination therapies for the treatment of Huma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Antiretroviral Therapy

Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in combination therapies for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] As with any pharmaceutical active pharmaceutical ingredient (API), the purity and impurity profile of Nevirapine are critical determinants of its safety and efficacy. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances and products.[2] This necessitates the use of well-characterized reference standards for the accurate identification and quantification of potential impurities. 3-Ethenyl Nevirapine is a known related compound and potential impurity of Nevirapine, making its role as a reference standard paramount in quality control (QC) laboratories.[3]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 3-Ethenyl Nevirapine as a reference standard in the pharmaceutical analysis of Nevirapine. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required for robust impurity profiling.

The Significance of 3-Ethenyl Nevirapine as a Reference Standard

A reference standard is a highly purified compound that is used as a measurement base in analytical chemistry.[4][5] In the context of pharmaceutical analysis, reference standards for impurities are indispensable for:

  • Peak Identification: Confirming the identity of an impurity peak in a chromatogram by comparing its retention time with that of the known reference standard.

  • Method Validation: Establishing the specificity, linearity, accuracy, and precision of an analytical method for quantifying the impurity.

  • Quantification: Accurately determining the concentration of the impurity in a sample of the drug substance or product.

  • Stability Studies: Monitoring the formation of degradation products, including 3-Ethenyl Nevirapine, under various stress conditions to establish the shelf-life of the drug.[6]

The availability of a well-characterized 3-Ethenyl Nevirapine reference standard ensures the reliability and reproducibility of analytical data, which is fundamental for regulatory submissions and ensuring patient safety.[7]

Chemical Relationship and Structural Elucidation

Understanding the structural relationship between Nevirapine and 3-Ethenyl Nevirapine is crucial for developing selective analytical methods. Both molecules share the core dipyridodiazepine structure. The key difference lies in the substitution at the 3-position of the pyridine ring, where Nevirapine has a hydrogen atom, and 3-Ethenyl Nevirapine possesses a vinyl (-CH=CH2) group.[1]

Caption: Structural relationship between Nevirapine and 3-Ethenyl Nevirapine.

This seemingly minor structural modification can impact the physicochemical properties of the molecule, such as its polarity and chromatographic behavior, which forms the basis for their separation and analysis.

Analytical Methodologies: A Focus on High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted and robust technique for the analysis of Nevirapine and its related compounds due to its sensitivity, specificity, and accessibility.[8][9] The development of a stability-indicating HPLC method is essential to separate 3-Ethenyl Nevirapine from the parent Nevirapine peak and other potential impurities.

Core Principles of HPLC Method Development

The successful separation of Nevirapine and 3-Ethenyl Nevirapine by reverse-phase HPLC relies on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The slightly increased hydrophobicity of 3-Ethenyl Nevirapine due to the vinyl group typically results in a longer retention time compared to Nevirapine under appropriate chromatographic conditions.

Key parameters to optimize during method development include:

  • Column Chemistry: A C18 or C8 column is generally suitable for this separation.

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[9][10] The ratio of these components is critical for achieving optimal resolution.

  • pH of the Mobile Phase: The pH of the aqueous component of the mobile phase can influence the ionization state of the analytes and, consequently, their retention.

  • Flow Rate: Adjusting the flow rate can impact the analysis time and separation efficiency.

  • Detection Wavelength: The UV detection wavelength should be selected at the absorbance maximum of both Nevirapine and 3-Ethenyl Nevirapine to ensure adequate sensitivity. A wavelength of around 280 nm is often suitable.[11]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Weigh 3-Ethenyl Nevirapine Reference Standard B Dissolve in Diluent (e.g., Methanol:Water) A->B C Prepare Working Solutions (Calibration Curve) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration & Identification G->H I Quantification using Calibration Curve H->I

Caption: General workflow for the use of 3-Ethenyl Nevirapine in HPLC analysis.

Experimental Protocols

The following protocols are provided as a comprehensive guide. It is essential to validate these methods in your laboratory according to the relevant regulatory guidelines (e.g., ICH Q2(R1)).

Protocol 1: Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of 3-Ethenyl Nevirapine.

Materials:

  • 3-Ethenyl Nevirapine Reference Standard

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of 3-Ethenyl Nevirapine Reference Standard.

    • Transfer the weighed standard into a 100 mL volumetric flask.

    • Add approximately 50 mL of a 50:50 (v/v) mixture of methanol and water (diluent).

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Make up to the mark with the diluent and mix thoroughly.

  • Working Standard Solutions (for calibration curve):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent.

    • A typical concentration range for a calibration curve could be 0.1 µg/mL to 5 µg/mL.

Protocol 2: HPLC Method for the Quantification of 3-Ethenyl Nevirapine

Objective: To provide a starting point for an HPLC method capable of separating and quantifying 3-Ethenyl Nevirapine in the presence of Nevirapine.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A: 20 mM Phosphate Buffer (pH 3.5) B: Acetonitrile
Gradient Isocratic or Gradient (e.g., 70% A, 30% B) - Method development required
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

System Suitability:

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the prepared working standard solutions in increasing order of concentration.

  • Inject the sample solution(s) of Nevirapine to be tested.

  • Construct a calibration curve by plotting the peak area of 3-Ethenyl Nevirapine against its concentration.

  • Determine the concentration of 3-Ethenyl Nevirapine in the sample solutions using the calibration curve.

Data Interpretation and Reporting

The concentration of 3-Ethenyl Nevirapine in the Nevirapine sample is typically reported as a percentage relative to the Nevirapine concentration. This requires the assay of the Nevirapine sample to be performed concurrently.

Calculation:

% 3-Ethenyl Nevirapine = (Concentration of 3-Ethenyl Nevirapine in sample / Concentration of Nevirapine in sample) x 100

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The inclusion of a system suitability test ensures that the analytical system is performing as expected before any sample analysis is conducted. Furthermore, the use of a multi-point calibration curve provides a more accurate quantification than a single-point calibration. Method validation in accordance with ICH guidelines will further establish the trustworthiness of the results by demonstrating the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[12]

Conclusion

3-Ethenyl Nevirapine serves as an essential tool in the quality control of Nevirapine drug substance and product. Its use as a reference standard enables the accurate identification and quantification of this potential impurity, thereby ensuring the safety and efficacy of this vital antiretroviral medication. The application of robust and well-validated analytical methods, such as the HPLC protocol outlined in this guide, is fundamental to meeting the stringent requirements of global regulatory agencies. By adhering to these principles and protocols, pharmaceutical scientists can confidently assess the purity of Nevirapine and contribute to the delivery of high-quality medicines to patients worldwide.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4463, Nevirapine. Retrieved from [Link]

  • Kanyora, A., Ndlovu, N., & Gomo, E. (2018). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting.
  • Sankar, G., Kumar, B., & Rao, J. (2011). Method development and validation for estimation of nevirapine from tablets by rp-hplc. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 125-127.
  • SynZeal. (n.d.). Nevirapine Impurities. Retrieved from [Link]

  • Reddy, B. S., Reddy, G. V., & Reddy, K. R. (2016). Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. Der Pharma Chemica, 8(19), 336-344.
  • Aymard, G., Legrand, M., Diquet, B., & Hamon, M. (2000). Development and validation of a HPLC-UV method for simultaneous determination of nevirapine, 2-OH nevirapine and 3-OH nevirapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 23(5), 843-852.
  • Pharmaffiliates. (n.d.). Nevirapine and its Impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Nevirapine Impurities and Related Compound. Retrieved from [Link]

  • ECA Academy. (2025, April 2). WHO: Update of Guideline of Reference Standards. Retrieved from [Link]

  • de Andrade, C. R., Zamprogno, G. C., de Moraes, L. A., & Lanchote, V. L. (2014). Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood. Analytical Methods, 6(5), 1436-1442.
  • ResearchGate. (n.d.). Nevirapine and its related impurities. Retrieved from [Link]

  • World Health Organization. (2007). Annex 3: General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943.
  • Kumar, A., & Sharma, R. (2025). Development and Method Validation of Nevirapine by HPLC. YMER, 24(4), 1203-1212.
  • Heck, A. M., et al. (2021). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology, 34(1), 236-249.
  • Fine Chemicals. (n.d.). Pharmaffiliates Nevirapine-impurities. Retrieved from [Link]

  • Adeyemi, A. O. (2020). Spectroscopic and chromatographic analysis of Nevirapine, Lamivudine and Zidovudine anti-retroviral compounds in wastewater samples from selected wastewater treatment plants, Cape Town (Doctoral dissertation, Cape Peninsula University of Technology).
  • AAPS J. (2015). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 17(5), 1077–1086.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

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Method

Application Notes and Protocols for the Pharmacokinetic Characterization of Nevirapine Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing robust experimental plans to evaluate the pharmacokinetic (PK) properties of novel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing robust experimental plans to evaluate the pharmacokinetic (PK) properties of novel Nevirapine derivatives. Adherence to these principles will ensure the generation of high-quality, reproducible data crucial for advancing promising anti-HIV drug candidates.

Introduction: The Imperative for Pharmacokinetic Profiling of Nevirapine Derivatives

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone of antiretroviral therapy.[1] Its efficacy, however, can be modulated by its pharmacokinetic profile, which is characterized by rapid oral absorption, extensive metabolism by cytochrome P450 (CYP) enzymes (primarily CYP3A4 and CYP2B6), and a propensity for auto-induction.[1][2] Consequently, the development of novel Nevirapine derivatives with improved PK properties—such as enhanced bioavailability, optimized metabolic stability, or reduced drug-drug interaction potential—is a key objective in HIV drug discovery.

A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to predicting its in vivo behavior and therapeutic index.[3][4][5] This guide outlines a tiered approach to the pharmacokinetic evaluation of Nevirapine derivatives, commencing with a suite of in vitro assays to enable early-stage candidate selection and progressing to in vivo studies for definitive characterization.

A Strategic Workflow for Pharmacokinetic Evaluation

A systematic and tiered approach is essential for the efficient and cost-effective pharmacokinetic characterization of new chemical entities. The following workflow provides a logical progression from high-throughput in vitro screening to more resource-intensive in vivo studies.

PK_Workflow cluster_in_vitro In Vitro ADME Profiling cluster_in_vivo In Vivo Pharmacokinetic Studies Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) PPB Plasma Protein Binding (Equilibrium Dialysis) Metabolic_Stability->PPB Rank Order Candidates Permeability Permeability (Caco-2 Assay) PPB->Permeability CYP_Interaction CYP450 Interaction (Inhibition & Induction) Permeability->CYP_Interaction Animal_Model Animal Model Selection (Rodent, NHP) CYP_Interaction->Animal_Model Select Lead Candidates Dose_Admin Dose Formulation & Administration (PO, IV) Animal_Model->Dose_Admin Sampling Blood & Tissue Sampling Dose_Admin->Sampling Bioanalysis Bioanalytical Method Validation (LC-MS/MS) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis

Caption: A tiered workflow for the pharmacokinetic characterization of Nevirapine derivatives.

In Vitro ADME Assays: The Foundation of Pharmacokinetic Profiling

In vitro ADME assays are indispensable for the early assessment and optimization of drug candidates.[3][5][6] They provide critical data on a compound's intrinsic properties, helping to identify potential liabilities before committing to costly in vivo studies.

Metabolic Stability Assessment

The liver is the primary site of drug metabolism, and evaluating a compound's stability in the presence of liver enzymes is crucial for predicting its in vivo clearance.[7]

This assay primarily assesses Phase I metabolism mediated by cytochrome P450 enzymes.[8]

Protocol:

  • Preparation: Prepare stock solutions of the Nevirapine derivative and positive control compounds (e.g., a rapidly metabolized compound like buspirone and a slowly metabolized one like carbamazepine) in an appropriate organic solvent (e.g., DMSO).[9]

  • Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes, NADPH (a necessary cofactor for CYP activity), and phosphate buffer.

  • Initiation: Add the test compound to the incubation mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways.[8][10]

Protocol:

  • Cell Culture: Use cryopreserved human hepatocytes. Thaw and culture the cells according to the supplier's instructions to ensure viability and metabolic activity.

  • Incubation: Incubate a suspension of hepatocytes with the Nevirapine derivative at 37°C in a shaking water bath or on an orbital shaker.[10][11]

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and terminate the metabolic activity as described for the microsomal assay.[10]

  • Analysis and Data Interpretation: Process and analyze the samples using LC-MS/MS. The data analysis is similar to the microsomal stability assay.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins influences its distribution and availability to exert its pharmacological effect.[12][13] Only the unbound fraction of a drug is free to diffuse into tissues and interact with its target.[12]

Protocol: Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[13][14]

  • Apparatus Setup: Utilize a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (typically with a molecular weight cutoff of 10-14 kDa) separating two chambers.

  • Sample Preparation: Add plasma containing the Nevirapine derivative to one chamber and a protein-free buffer (e.g., phosphate-buffered saline) to the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient period (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Collection and Analysis: After incubation, collect samples from both the plasma and buffer chambers. Analyze the concentration of the drug in each sample using a validated LC-MS/MS method.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

Permeability Assessment using Caco-2 Cells

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer with tight junctions that serves as a well-established in vitro model of the human intestinal epithelium to predict drug absorption.[15][16][17][18]

Protocol:

  • Cell Culture: Seed Caco-2 cells on semi-permeable filter inserts in a multi-well plate and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[18]

  • Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by determining the permeability of a paracellular marker such as Lucifer Yellow.[18]

  • Bidirectional Permeability:

    • Apical to Basolateral (A-B) Transport: Add the Nevirapine derivative to the apical (donor) side and collect samples from the basolateral (receiver) side at specified time intervals.

    • Basolateral to Apical (B-A) Transport: Add the drug to the basolateral side and collect samples from the apical side. This helps to identify the involvement of efflux transporters.[16]

  • Analysis: Quantify the drug concentration in the collected samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for efflux transporters.[16]

Cytochrome P450 (CYP) Interaction Studies

Given that Nevirapine is a substrate and inducer of CYP enzymes, it is critical to evaluate the potential of its derivatives to inhibit or induce these enzymes to predict drug-drug interactions.[2][19]

This assay determines if a Nevirapine derivative can inhibit the activity of major CYP isoforms.[20][21]

Protocol:

  • Incubation: In a multi-well plate, incubate human liver microsomes with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4) in the presence of varying concentrations of the Nevirapine derivative.

  • Reaction Initiation and Termination: Initiate the reaction by adding NADPH and terminate it after a short incubation period.

  • Analysis: Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the Nevirapine derivative that causes 50% inhibition of the CYP isoform's activity.

This assay assesses whether a Nevirapine derivative can increase the expression of CYP enzymes.[20][22]

Protocol:

  • Hepatocyte Treatment: Culture fresh or cryopreserved human hepatocytes and treat them with different concentrations of the Nevirapine derivative for 48-72 hours. Include a positive control inducer (e.g., rifampicin for CYP3A4).

  • Assessment of Induction:

    • Enzyme Activity: After treatment, measure the activity of specific CYP isoforms using probe substrates as in the inhibition assay.

    • mRNA Expression: Alternatively, quantify the induction at the transcriptional level by measuring the mRNA levels of the CYP genes using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: Compare the enzyme activity or mRNA levels in the treated cells to the vehicle control to determine the fold induction.

In Vivo Pharmacokinetic Studies: Characterizing Drug Disposition in a Living System

In vivo studies are essential to understand the complete pharmacokinetic profile of a drug candidate in a complex biological system.[23] These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.[4][24][25]

Animal Model Selection

The choice of animal model is critical for the relevance of the preclinical data.

  • Rodents (Rats, Mice): Often used for initial in vivo PK screening due to their small size, cost-effectiveness, and well-characterized physiology.

  • Non-Human Primates (NHPs): Rhesus or cynomolgus macaques are frequently used for HIV drug studies as their physiology and immune systems more closely resemble those of humans.[26][27][28] They are particularly valuable for later-stage preclinical development.

Study Design

A well-designed in vivo PK study will provide robust data on key parameters.

  • Dose Formulation and Administration: The drug should be formulated in a vehicle that ensures its solubility and stability. Both intravenous (IV) and oral (PO) routes of administration should be evaluated to determine absolute bioavailability.

  • Dosing Groups: Include a sufficient number of animals per group to allow for statistical analysis. A typical design includes a low, medium, and high dose group to assess dose proportionality.

  • Blood Sampling: Collect serial blood samples at appropriate time points to adequately define the plasma concentration-time profile. A typical sampling schedule might include pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Bioanalytical Method: A validated, sensitive, and specific bioanalytical method, typically LC-MS/MS, is required for the accurate quantification of the Nevirapine derivative in plasma and other biological matrices.[29][30][31][32]

Data Analysis and Key Pharmacokinetic Parameters

The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling approaches to determine key PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Elimination half-lifeDetermines the time it takes for the drug concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% BioavailabilityThe fraction of the administered dose that reaches systemic circulation.

Bioanalytical Method Validation: Ensuring Data Integrity

The reliability of pharmacokinetic data is critically dependent on the quality of the bioanalytical method used for drug quantification.[31] Method validation should be performed in accordance with regulatory guidelines from agencies such as the FDA and EMA.[31]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements, respectively.

  • Calibration Curve: A series of standards used to determine the relationship between the analytical response and the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

Conclusion

The experimental design outlined in this guide provides a robust and systematic approach to characterizing the pharmacokinetic properties of novel Nevirapine derivatives. By integrating in vitro ADME assays with well-designed in vivo studies and employing validated bioanalytical methods, researchers can generate the comprehensive data package necessary to identify promising drug candidates and support their advancement into further preclinical and clinical development.

References

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (n.d.). Google.
  • Preclinical and clinical studies in the drug development process of European Medicines Agency-approved non-HIV antiviral agents: a narrative review. (2024). PubMed.
  • Pharmacokinetics and Pharmacodynamics in HIV Prevention; Current Status and Future Directions. (n.d.). NIH.
  • Plasma Protein Binding Assay. (n.d.). BioIVT.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis. (n.d.). PubMed Central.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • Nevirapine Pathway, Pharmacokinetics. (n.d.). ClinPGx.
  • Inhibition and induction of CYP enzymes in humans: an update. (n.d.). PMC - PubMed Central.
  • Plasma Protein Binding (PPB) Assays. (n.d.). WuXi AppTec.
  • Animal Models for HIV Cure Research. (n.d.). Frontiers.
  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (n.d.). Google.
  • Antiviral drug discovery - Part 2: From candidates to investigational drugs. (2019). Viro-sup.com.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Google.
  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA.
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  • Nevirapine: a review of its use in the prevention and treatment of paediatric HIV infection. (n.d.). Google.
  • Pharmacokinetic Modeling to Guide Preclinical Development of an Islatravir-Eluting Reservoir-Style Biodegradable Implant for Long-Acting HIV PrEP. (2024). MDPI.
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  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI.
  • Animal models for studies of HIV-1 brain reservoirs. (2022). Journal of Leukocyte Biology.
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  • AIDS and HIV; what it is, animal models, the search for a cure and the future for the disease. (n.d.). AnimalResearch.info.
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  • Metabolic Stability Assays. (n.d.). WuXi AppTec Lab Testing Division.
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  • New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. (2023). ACS Publications.
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  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). Protocols.io.
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Application

A Validated Stability-Indicating RP-HPLC Method for the Quantification of 3-Ethenyl Nevirapine

An Application Note and Protocol from the Senior Application Scientist Abstract This application note describes a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This application note describes a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-Ethenyl Nevirapine. As an analogue of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, accurate quantification of 3-Ethenyl Nevirapine is critical for quality control, stability testing, and formulation development. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and phosphate buffer, offering excellent selectivity and peak shape. The method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness.[1][2] Forced degradation studies confirm the stability-indicating nature of the method, effectively separating the parent analyte from degradation products generated under various stress conditions.

Introduction and Method Development Rationale

3-Ethenyl Nevirapine is a key analogue of Nevirapine, a compound widely used in the treatment of HIV-1.[3] The development of a reliable analytical method is paramount for ensuring the quality and safety of any active pharmaceutical ingredient (API). The primary objective was to develop a simple, efficient, and reproducible stability-indicating RP-HPLC method suitable for routine analysis.

Scientific Rationale for Methodological Choices

The molecular structure of 3-Ethenyl Nevirapine, which includes a hydrophobic dipyridodiazepinone core and a UV-active chromophore, makes RP-HPLC with UV detection the logical analytical choice.[3][4] Our development strategy was guided by established methods for the parent compound, Nevirapine, and a systematic approach to optimization.

  • Column Selection: A C18 column was selected as the stationary phase. This is a common choice for Nevirapine and its analogues due to its hydrophobic nature, which provides excellent retention and separation capabilities for such compounds.[5][6]

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal separation. We initiated our investigation with a mixture of acetonitrile and an acidic phosphate buffer, a combination frequently cited for its effectiveness with Nevirapine.[5][6] The pH of the buffer was maintained at 3.5 to ensure the analyte is in a single ionic form, promoting sharp, symmetrical peaks. The ratio of acetonitrile to buffer was systematically adjusted to achieve a retention time of approximately 4-6 minutes, which allows for efficient analysis without compromising resolution from potential impurities or degradants.

  • Wavelength Selection: A UV scan of a dilute solution of 3-Ethenyl Nevirapine in the mobile phase was performed to determine the wavelength of maximum absorbance (λmax). The λmax was identified at 280 nm, providing optimal sensitivity for quantification.

The entire method development process was designed to build a foundation for a robust and reliable analytical procedure, as illustrated in the workflow diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Preliminary Investigation cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & SST Analyte Analyte Characterization (3-Ethenyl Nevirapine) Technique Technique Selection (RP-HPLC with UV) Analyte->Technique Based on Structure UVScan Determine λmax (Result: 280 nm) Technique->UVScan ColumnSel Column Selection (C18, 150x4.6 mm, 5µm) UVScan->ColumnSel Proceed to Optimization MobilePhase Mobile Phase Optimization (ACN:Buffer Ratio, pH) ColumnSel->MobilePhase FlowRate Flow Rate Adjustment (1.0 mL/min) MobilePhase->FlowRate Fine-tune Rt & Resolution OptimizedMethod Final Optimized Method FlowRate->OptimizedMethod Lock Parameters SST Define System Suitability (Tailing, Plates, %RSD) OptimizedMethod->SST Validation Proceed to Method Validation SST->Validation

Caption: Method Development Workflow for 3-Ethenyl Nevirapine Analysis.

Materials and Instrumentation

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector (e.g., Waters Alliance e2695 with 2998 PDA Detector).

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Chemicals:

    • 3-Ethenyl Nevirapine Reference Standard (Purity >99.5%)

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Water (Milli-Q or HPLC Grade)

    • Hydrochloric Acid (AR Grade)

    • Sodium Hydroxide (AR Grade)

    • Hydrogen Peroxide (30%, AR Grade)

Detailed Analytical Protocol

Preparation of Solutions
  • Phosphate Buffer (pH 3.5): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of water. Adjust the pH to 3.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the Phosphate Buffer (pH 3.5) and Acetonitrile in a ratio of 40:60 (v/v). Degas by sonication for 15 minutes.

  • Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Ethenyl Nevirapine Reference Standard into a 25 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and make up to volume with the diluent.

Chromatographic Conditions

The optimized parameters for the analysis are summarized in the table below.

ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.5) : Acetonitrile (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 280 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before commencing any analysis, the system suitability must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the parameters against the acceptance criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for the intended purpose.[2] The validation process establishes the performance characteristics of the method and ensures the reliability of the analytical data generated.

ValidationFlow cluster_Core Core Performance Characteristics cluster_Limits Sensitivity Limits cluster_Reliability Reliability & Transferability Specificity Specificity & Stability-Indicating Linearity Linearity FitForPurpose Method is Fit for Purpose Specificity->FitForPurpose Range Range Linearity->Range LOD Limit of Detection Linearity->LOD Accuracy Accuracy (Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Demonstrates Reliability Precision->FitForPurpose LOQ Limit of Quantitation LOD->LOQ LOQ->FitForPurpose Robustness->FitForPurpose

Caption: Logical Flow of ICH Q2(R2) Method Validation Parameters.

Specificity (Stability-Indicating Assay)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.

Protocol: A solution of 3-Ethenyl Nevirapine (1000 µg/mL) was subjected to the following stress conditions. Samples were then diluted to 100 µg/mL and analyzed. The chromatograms were checked for any interfering peaks at the retention time of 3-Ethenyl Nevirapine, and peak purity was assessed using the PDA detector.

  • Acid Hydrolysis: 5 mL of drug solution + 5 mL of 1N HCl, heated at 80°C for 4 hours.[8][9]

  • Base Hydrolysis: 5 mL of drug solution + 5 mL of 1N NaOH, heated at 80°C for 4 hours.[8]

  • Oxidative Degradation: 5 mL of drug solution + 5 mL of 30% H₂O₂, stored at room temperature for 24 hours.[10]

  • Thermal Degradation: Drug solution heated at 105°C for 24 hours.[10]

  • Photolytic Degradation: Drug solution exposed to UV light (254 nm) for 48 hours.

Results: The method demonstrated excellent specificity. The parent peak of 3-Ethenyl Nevirapine was well-resolved from all degradation products. Peak purity analysis confirmed no co-elution, thus establishing the stability-indicating capability of the method.

Stress Condition% DegradationObservations
Acid (1N HCl)~18.5%Major degradant peak at RRT ~0.8
Base (1N NaOH)~5.2%Minor degradant peak at RRT ~1.3
Oxidative (30% H₂O₂)~11.8%Multiple small degradant peaks observed
Thermal (105°C)~8.1%One significant degradant peak at RRT ~0.9
Photolytic (UV)No significant degradationThe compound is stable under UV light.
Linearity and Range

Protocol: A series of solutions were prepared from the stock solution in the concentration range of 25-150 µg/mL (25, 50, 75, 100, 125, 150 µg/mL). Each concentration level was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

Results: The method showed excellent linearity over the specified range.

ParameterResultAcceptance Criteria
Range 25 - 150 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 25431x + 1587-
Accuracy (Recovery)

Protocol: Accuracy was determined by the standard addition method. The recovery of the analyte was assessed by adding known amounts of 3-Ethenyl Nevirapine reference standard at three concentration levels (80%, 100%, and 120% of the working concentration of 100 µg/mL) to a placebo mixture. Each level was prepared in triplicate.

Results: The accuracy of the method was confirmed by the high recovery values.

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80%80.079.899.75%0.45%
100%100.0100.3100.30%0.31%
120%120.0119.599.58%0.52%
Acceptance Criteria --98.0% - 102.0% ≤ 2.0%
Precision

Protocol:

  • Repeatability (Intra-day Precision): Six replicate preparations of the working standard solution (100 µg/mL) were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day & Inter-analyst): The repeatability study was repeated on a different day by a different analyst using different equipment.

Results: The low %RSD values indicate excellent precision.

Precision Type% RSD of Peak AreaAcceptance Criteria
Repeatability 0.55%≤ 2.0%
Intermediate Precision 0.82%≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, using the formulae: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Results: The method demonstrated high sensitivity.

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.45
Robustness

Protocol: The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters and assessing the impact on the results, particularly system suitability.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Mobile Phase Composition: ± 2% Acetonitrile

  • Column Temperature: ± 2°C (28°C and 32°C)

Results: The method was found to be robust, as minor changes in the operational parameters did not significantly affect the system suitability parameters or the final assay results (%RSD < 2.0%).

Conclusion

A specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method for the quantification of 3-Ethenyl Nevirapine has been successfully developed and validated as per ICH guidelines.[2] The method is well-suited for routine quality control analysis and for conducting stability studies of 3-Ethenyl Nevirapine in bulk drug and pharmaceutical formulations.

References

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Method development and validation for estimation of nevirapine from tablets by rp-hplc. Retrieved from [Link]

  • Gounden, B., et al. (2016). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. BMC Infectious Diseases, 16(1), 53. Retrieved from [Link]

  • Kumar, A., et al. (2015). RP-HPLC method development and stability studies of nevirapine in pharmaceutical dosage form. International Journal of Pharmaceutical and Analytical Research, 4(3), 324-331. Retrieved from [Link]

  • YMER. (2025). DEVELOPMENT AND METHOD VALIDATION OF NEVIRAPINE BY HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Dubey, S. S., et al. (2017). Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. Der Pharma Chemica, 9(3), 16-26. Retrieved from [Link]

  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubMed. (2007). Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies. Retrieved from [Link]

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • Journal of Young Pharmacists. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (2014). Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation. Retrieved from [Link]

  • SCIRP. (2014). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. Retrieved from [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of nevirapine and related substances from syntheses. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Green HPLC quantification method of lamivudine, zidovudine and nevirapine with identification of related substances in tablets. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of Assay and Related Substances in Nevirapine Suspension by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation results of Nevirapine. Retrieved from [Link]

  • Ovid. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nevirapine. PubChem Compound Database. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Leveraging 3-Ethenyl Nevirapine for Advanced Studies of the NNRTI Binding Pocket

Abstract Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1.[1][2] They function by binding to an allosteric, hydrophobic pocket on the HI...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1.[1][2] They function by binding to an allosteric, hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, inducing conformational changes that inhibit DNA polymerization.[3][4][5] The remarkable plasticity of this NNRTI binding pocket (NNIBP), however, facilitates the rapid emergence of drug-resistant mutations, posing a significant challenge to long-term therapeutic success.[3][6] Understanding the dynamic nature of the NNIBP and the precise molecular interactions that govern inhibitor binding is paramount for the rational design of next-generation NNRTIs with improved resistance profiles. This guide details the application of 3-Ethenyl Nevirapine, a strategic analog of the first-generation NNRTI Nevirapine, as a specialized chemical probe for in-depth biophysical and structural investigations of the NNIBP. The introduction of the ethenyl (-CH=CH2) group provides a unique structural feature to explore specific spatial and electronic interactions within the pocket, offering deeper insights into its adaptability and the mechanisms of resistance.

Rationale and Strategic Advantage of 3-Ethenyl Nevirapine

Nevirapine binds within a hydrophobic pocket located approximately 10 Å from the polymerase active site.[7] Its binding repositions key structural elements, including the "primer grip," which locks the thumb subdomain in a hyper-extended conformation and distorts the dNTP binding site, thereby inhibiting polymerization.[8][9] The NNIBP is highly adaptable, often described as "shrink-wrapping" itself around the bound inhibitor.[7]

The strategic utility of 3-Ethenyl Nevirapine (Synonym: 11-cyclopropyl-4-methyl-3-vinyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][10][11]diazepin-6-one)[12] stems from the introduction of a compact, unsaturated vinyl group. This modification serves several key purposes in binding pocket studies:

  • Probing Spatial Constraints: The ethenyl group occupies a specific vector within the pocket. Its interaction with surrounding residues can reveal subtle changes in the pocket's size and shape induced by resistance mutations (e.g., Y181C, K103N).

  • Exploring van der Waals and π-Interactions: The unsaturated bond of the ethenyl group can participate in different non-covalent interactions compared to a saturated alkyl group, allowing for a finer dissection of the forces contributing to binding affinity.

  • Serving as a Structural Homolog: As a close analog of a clinically relevant drug, its binding mode is directly comparable to that of the parent compound, Nevirapine. This allows researchers to isolate the specific contributions of the 3-position substituent to binding affinity, thermodynamics, and resilience to mutations.

The overall workflow for utilizing this compound in NNIBP studies is a multi-faceted approach combining molecular biology, biophysics, and structural biology.

G cluster_0 Phase 1: Reagent Generation cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Structural Determination cluster_3 Phase 4: Data Synthesis mutagenesis Site-Directed Mutagenesis of HIV-1 RT Gene expression Protein Expression & Purification (WT & Mutants) mutagenesis->expression Sequence Verify itc Isothermal Titration Calorimetry (ITC) expression->itc inhibition Enzyme Inhibition Assay (IC50) expression->inhibition crystallography X-ray Crystallography expression->crystallography analysis Correlate Structure, Thermodynamics & Activity itc->analysis inhibition->analysis crystallography->analysis caption Fig. 1: Integrated workflow for NNIBP investigation.

Fig. 1: Integrated workflow for NNIBP investigation.

Application 1: Quantifying Binding Thermodynamics with Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[13] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy of binding (ΔG).[14][15] Comparing the thermodynamic signature of 3-Ethenyl Nevirapine binding to wild-type (WT) RT versus drug-resistant mutants provides profound insights into the molecular mechanisms of resistance.

Expert Insight: A change in binding affinity (Kd) can be caused by alterations in enthalpy, entropy, or both. For example, a resistance mutation might disrupt a critical hydrogen bond (unfavorable ΔH change) but increase the flexibility of the inhibitor in the pocket (favorable TΔS change). ITC is unique in its ability to dissect these contributing forces.[16]

Protocol 2.1: ITC Analysis of 3-Ethenyl Nevirapine Binding to HIV-1 RT

Objective: To determine and compare the thermodynamic parameters of 3-Ethenyl Nevirapine binding to WT and Y181C mutant HIV-1 RT.

Materials:

  • Purified, high-concentration HIV-1 RT (WT and Y181C mutant), dialyzed extensively against ITC buffer.

  • 3-Ethenyl Nevirapine (MW: 292.34 g/mol ).[12]

  • ITC Buffer: 50 mM Sodium Phosphate, pH 7.0, 150 mM NaCl, 5% (v/v) DMSO.

  • High-sensitivity isothermal titration calorimeter.

Methodology:

  • Preparation:

    • Dissolve 3-Ethenyl Nevirapine in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM).

    • Prepare the final ligand solution by diluting the stock into the ITC buffer to a concentration of 150-250 µM. The final DMSO concentration must exactly match the buffer in the sample cell.

    • Prepare the protein solution by diluting the purified RT (WT or mutant) to a final concentration of 15-25 µM in the same ITC buffer.

    • Degas both protein and ligand solutions for 10-15 minutes immediately prior to the experiment.

  • ITC Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Set the reference power to 10 µcal/sec.

    • Set the stirring speed to 750 rpm.

  • Titration:

    • Load the protein solution into the sample cell (~200 µL).

    • Load the ligand solution into the injection syringe (~40 µL).

    • Program the injection sequence:

      • Initial injection: 0.4 µL (typically discarded during analysis).

      • Subsequent injections: 18 injections of 2.0 µL each.

      • Set injection spacing to 150 seconds to allow a return to baseline.

  • Control Experiment:

    • Perform an identical titration injecting the ligand solution into the ITC buffer alone (no protein). This measures the heat of dilution and is crucial for accurate data correction.[13]

  • Data Analysis:

    • Subtract the heat of dilution from the protein binding data.

    • Integrate the peaks of the binding isotherm to obtain the heat change (ΔH) per injection.

    • Fit the integrated data to a single-site binding model using the instrument's analysis software (e.g., Origin) to determine Kd, n, and ΔH.

    • Calculate ΔG and TΔS using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Anticipated Data & Interpretation:

AnalyteTarget RTKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Nevirapine Wild-Type250-8.5-0.6-9.1
3-Ethenyl Nevirapine Wild-Type350-8.2-0.5-8.7
3-Ethenyl Nevirapine Y181C Mutant8,500-5.1-1.5-6.6

Table 1: Representative thermodynamic data from ITC experiments. Values are hypothetical but illustrative.

Interpretation:

  • The Y181C mutation significantly reduces binding affinity (higher Kd).

  • The ITC data reveals this loss is primarily due to a large unfavorable change in binding enthalpy (ΔH becomes less negative), suggesting the loss of key hydrogen bonding or van der Waals interactions. The ethenyl group's interaction with Tyr181 is disrupted when it is mutated to a smaller Cysteine.

Application 2: Structural Elucidation via X-ray Crystallography

While ITC provides thermodynamic data, X-ray crystallography provides a high-resolution, three-dimensional snapshot of the inhibitor bound within the NNIBP.[10][11] Co-crystallizing 3-Ethenyl Nevirapine with RT can reveal the precise orientation of the ethenyl group and map its interactions with specific amino acid residues. Comparing this structure to that of RT bound with Nevirapine, or to the structure of a resistant mutant, provides an atomic-level explanation for the observed biophysical data.[17]

Expert Insight: Obtaining high-quality crystals of HIV-1 RT can be challenging. Protein engineering, such as introducing surface entropy reduction mutations, has been a successful strategy to improve crystal diffraction quality.[10][11]

Protocol 3.1: Co-crystallization of HIV-1 RT with 3-Ethenyl Nevirapine

Objective: To solve the crystal structure of the HIV-1 RT p66/p51 heterodimer in complex with 3-Ethenyl Nevirapine.

Materials:

  • Highly purified (>98%) HIV-1 RT heterodimer at 10-15 mg/mL.

  • 3-Ethenyl Nevirapine stock solution (20 mM in 100% DMSO).

  • Crystallization buffer: e.g., 100 mM MES pH 6.0, 12-18% PEG 8000, 200 mM Ammonium Sulfate.

  • Cryoprotectant: Crystallization buffer supplemented with 25% (v/v) glycerol.

  • Sitting or hanging drop vapor diffusion plates.

Methodology:

  • Complex Formation:

    • Incubate the purified RT with a 5-fold molar excess of 3-Ethenyl Nevirapine for 1 hour on ice prior to setting up crystallization trials.

  • Crystallization Screening:

    • Use a robotic or manual system to screen a wide range of crystallization conditions.

    • Set up sitting drops by mixing 1 µL of the RT-inhibitor complex with 1 µL of the reservoir solution. Equilibrate against 100 µL of reservoir solution at 20°C.

  • Crystal Optimization:

    • Once initial hits are identified, optimize crystal growth by finely varying the pH, precipitant concentration (PEG), and salt concentration around the initial condition.

  • Cryo-protection and Data Collection:

    • Carefully transfer a single, well-formed crystal into a drop of cryoprotectant solution for 10-30 seconds.

    • Loop out the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data using software like XDS or HKL2000.

    • Solve the structure by molecular replacement using a previously determined RT structure (e.g., PDB ID: 3V81) as a search model.[17]

    • Build the model for 3-Ethenyl Nevirapine into the resulting electron density map and perform iterative rounds of model building and refinement.

G cluster_0 NNRTI Binding Pocket cluster_1 3-Ethenyl Nevirapine Y181 Tyr181 Y188 Tyr188 L100 Leu100 K101 Lys101 W229 Trp229 P236 Pro236 NVP_core Nevirapine Core NVP_core->K101 H-bond NVP_core->W229 Hydrophobic NVP_core->P236 van der Waals Ethenyl Ethenyl Group Ethenyl->Y181 π-π stacking caption Fig. 2: Key interactions of 3-Ethenyl Nevirapine.

Fig. 2: Key interactions of 3-Ethenyl Nevirapine.

Application 3: In Vitro Enzyme Inhibition Assay

Determining the half-maximal inhibitory concentration (IC50) is a fundamental experiment to quantify the potency of an inhibitor. Comparing the IC50 of 3-Ethenyl Nevirapine against WT and mutant RT enzymes provides a direct measure of how mutations affect its inhibitory activity. This data is complementary to the binding affinity (Kd) determined by ITC.

Protocol 4.1: Non-Radioactive HIV-1 RT Inhibition Assay

Objective: To determine the IC50 value of 3-Ethenyl Nevirapine against WT and mutant HIV-1 RT.

Materials:

  • Commercially available non-radioactive HIV-1 RT assay kit (e.g., from Sigma-Aldrich or XpressBio).[18][19] These kits typically provide a poly(A) template, oligo(dT) primer, dNTPs labeled with both biotin and digoxigenin (DIG), and streptavidin-coated plates.

  • Purified HIV-1 RT (WT and mutants).

  • 3-Ethenyl Nevirapine.

  • Assay Buffer.

Methodology:

  • Inhibitor Dilution Series:

    • Prepare a 10-point, 3-fold serial dilution of 3-Ethenyl Nevirapine in assay buffer containing a constant, low percentage of DMSO (e.g., 1%). Concentrations might range from 100 µM down to 5 nM. Include a "no inhibitor" control (buffer + DMSO only).

  • Enzyme Reaction:

    • On a 96-well plate, add 20 µL of each inhibitor dilution.

    • Add a fixed, pre-determined amount of HIV-1 RT enzyme to each well.

    • Initiate the reaction by adding the master mix containing the template, primer, and labeled dNTPs.

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection (ELISA-based):

    • Transfer the reaction products to the streptavidin-coated microplate. The biotinylated DNA product will bind to the plate. Incubate for 1 hour at 37°C.

    • Wash the plate 3-5 times with the provided wash buffer to remove unincorporated nucleotides and enzyme.

    • Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and incubate for 45-60 minutes at 37°C.[18]

    • Wash the plate again to remove unbound antibody.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.

    • Stop the reaction with a stop solution (e.g., 1 M H2SO4) and read the absorbance at 450 nm.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control).

    • Normalize the data by setting the absorbance of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the percent activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

G start High Absorbance Reading (Low Inhibition) check_pos Positive Control (No Inhibitor) OK? start->check_pos check_neg Negative Control (No Enzyme) OK? check_pos->check_neg Yes error_enzyme Enzyme Inactive or Degraded check_pos->error_enzyme No check_conc Inhibitor Concentration Range Appropriate? check_neg->check_conc Yes error_assay Systemic Assay Failure: Check Reagents, Plates, Reader check_neg->error_assay No adjust_conc Adjust Inhibitor Dilution Series: Shift Range Higher check_conc->adjust_conc No success Proceed to IC50 Calculation check_conc->success Yes caption Fig. 3: Troubleshooting tree for inhibition assay.

Fig. 3: Troubleshooting tree for inhibition assay.

Conclusion

3-Ethenyl Nevirapine is a valuable chemical tool for dissecting the complex molecular landscape of the HIV-1 RT NNRTI binding pocket. Its application across biophysical, structural, and enzymatic assays allows researchers to build a comprehensive picture of inhibitor-enzyme interactions. By systematically comparing its binding and inhibition profiles against wild-type and drug-resistant RT variants, scientists can gain critical insights into the mechanisms of resistance. This knowledge is instrumental in guiding the structure-based design of more durable and potent antiretroviral agents that can overcome the challenge of HIV-1's rapid evolution.

References

  • Das, K., et al. (2008). Crystal Engineering of HIV-1 Reverse Transcriptase for Structure-Based Drug Design. Protein Engineering, Design and Selection, 21(8), 485-493. Available at: [Link]

  • Sharaf, N. G., et al. (2016). Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study. Biochemistry, 55(28), 3893-3901. Available at: [Link]

  • Kirby, K. A., et al. (2019). Structural insights into the recognition of nucleoside reverse transcriptase inhibitors by HIV-1 reverse transcriptase. Protein Science, 28(9), 1643-1655. Available at: [Link]

  • Das, K., et al. (2008). Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design. Nucleic Acids Research, 36(13), 4487-4497. Available at: [Link]

  • Sharaf, N. G., et al. (2016). Conformational Plasticity of the NNRTI-Binding Pocket in HIV-1 Reverse Transcriptase: A Fluorine Nuclear Magnetic Resonance Study. Biochemistry, 55(28), 3893-3901. Available at: [Link]

  • Sharaf, N. G., et al. (2016). Conformational Plasticity of the NNRTI-Binding Pocket in HIV-1 Reverse Transcriptase: A Fluorine Nuclear Magnetic Resonance Study. PubMed, 27327009. Available at: [Link]

  • De Clercq, E. (2009). Design strategies of novel NNRTIs to overcome drug resistance. Current Medicinal Chemistry, 16(27), 3543-3559. Available at: [Link]

  • Das, K., et al. (2012). HIV-1 reverse transcriptase complex with DNA and nevirapine reveals non-nucleoside inhibition mechanism. Nature Structural & Molecular Biology, 19(2), 253-259. Available at: [Link]

  • Sarafianos, S. G., et al. (2009). Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase. Viruses, 1(3), 636-670. Available at: [Link]

  • Hanson, B., et al. (2019). HIV-1 Reverse Transcriptase in Complex with Nevirapine. Proteopedia. Available at: [Link]

  • RCSB Protein Data Bank. (2012). 3V81: Crystal structure of HIV-1 reverse transcriptase (RT) with DNA and the nonnucleoside inhibitor nevirapine. RCSB PDB. Available at: [Link]

  • Esnouf, R., et al. (1997). Crystal structures of HIV-1 reverse transcriptase in complex with carboxanilide derivatives. Nature Structural Biology, 4(4), 288-295. Available at: [Link]

  • Frey, K. M., et al. (2015). Structure-Based Evaluation of Non-nucleoside Inhibitors with Improved Potency and Solubility That Target HIV Reverse Transcriptase Variants. Journal of Medicinal Chemistry, 58(4), 1885-1895. Available at: [Link]

  • Wu, J. C., et al. (1996). Crystal structure of nevirapine, a non-nucleoside inhibitor of HIV-1 reverse transcriptase, and computational alignment with a structurally diverse inhibitor. Journal of Medicinal Chemistry, 39(19), 3827-3830. Available at: [Link]

  • Arnold, E. (2014). HIV-1 Reverse Transcriptase Structure and Function: Drugs by Design. YouTube. Available at: [Link]

  • Velazquez-Campoy, A., & Freire, E. (2022). Isothermal titration calorimetry. Nature Reviews Methods Primers, 2, 69. Available at: [Link]

  • Piras, F., et al. (2022). Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. International Journal of Molecular Sciences, 23(19), 11846. Available at: [Link]

  • Vega, S., et al. (2004). Overcoming drug resistance in HIV-1 chemotherapy: the binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease. Protein Science, 13(7), 1895-1906. Available at: [Link]

  • Pireddu, R., et al. (2016). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (113), 54272. Available at: [Link]

  • Parniak, M. A., & Sluis-Cremer, N. (2011). Inhibitors of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity. Current HIV/AIDS Reports, 8(2), 115-124. Available at: [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. Available at: [Link]

  • Lin, M., & Wu, J. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro: Methods and Protocols. ResearchGate. Available at: [Link]

  • Samuele, A., et al. (2012). The Power of Enzyme Kinetics in the Drug Development Process. ResearchGate. Available at: [Link]

  • De Clercq, E., & Pannecouque, C. (2019). The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. Medicinal Research Reviews, 39(4), 1367-1401. Available at: [Link]

  • Liu, X., et al. (2016). Design, synthesis and evaluation of novel HIV-1 NNRTIs with dual structural conformations targeting the entrance channel of the NNRTI binding pocket. European Journal of Medicinal Chemistry, 115, 200-210. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of NNRTI drugs approved by U.S. FDA Nevirapine... ResearchGate. Available at: [Link]

Sources

Application

Application Note: Enzymatic Assays for Determining the Potency of 3-Ethenyl Nevirapine Against HIV-1 Reverse Transcriptase

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic evaluation of 3-Ethenyl Nevirapine, a derivative of the non-nucleoside reverse transc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic evaluation of 3-Ethenyl Nevirapine, a derivative of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. We detail the scientific principles, step-by-step protocols, and data analysis methodologies for determining the inhibitory potency (IC50) of this compound against Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). The primary method described is a safe, robust, and non-radioactive colorimetric immunoassay. This guide is designed to ensure scientific integrity by explaining the causality behind experimental choices and providing a framework for self-validating, reproducible results.

Introduction: Targeting HIV-1 Reverse Transcriptase

Human Immunodeficiency Virus 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome[1][2]. Because this process is unique to retroviruses and essential for viral replication, HIV-1 RT is a primary target for antiretroviral therapy[1][2].

Nevirapine is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a component of combination antiretroviral therapy (cART)[3][4][5]. NNRTIs are allosteric inhibitors; they bind to a hydrophobic pocket on the RT enzyme, approximately 10 Å away from the catalytic active site[3][6][7]. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting DNA synthesis non-competitively[3][7]. 3-Ethenyl Nevirapine is a chemical analog of Nevirapine, and quantifying its potency is a crucial step in preclinical drug development. Potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%[8][9].

This application note details a robust, non-radioactive enzymatic assay to precisely determine the IC50 value of 3-Ethenyl Nevirapine.

Principle of Inhibition and Assay Methodology

Mechanism of NNRTI Action

Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators by competing with natural deoxynucleotide triphosphates (dNTPs), NNRTIs like Nevirapine and its derivatives function by physically distorting the enzyme. The binding of an NNRTI to the allosteric pocket displaces a key structural element called the "primer grip," which is responsible for correctly positioning the DNA primer terminus for nucleotide incorporation[7]. This disruption effectively stalls the polymerization process.

G cluster_0 HIV-1 Reverse Transcriptase (RT) Enzyme cluster_1 RT RT Enzyme (p66/p51 heterodimer) ActiveSite Polymerase Active Site NNRTIPocket NNRTI Binding Pocket (Allosteric Site) PrimerGrip Primer Grip Inhibition Inhibition of DNA Synthesis ActiveSite->Inhibition Leads to ConformationalChange Conformational Change NNRTIPocket->ConformationalChange Induces PrimerGrip->Inhibition Leads to Nevirapine 3-Ethenyl Nevirapine Nevirapine->NNRTIPocket Binds ConformationalChange->ActiveSite Distorts ConformationalChange->PrimerGrip Displaces G A Prepare Inhibitor Dilution Series (3-Ethenyl Nevirapine & Controls) B Add RT Enzyme and Template/Primer/dNTP Mix to Microplate Wells A->B C Incubate (e.g., 1-2 hours at 37°C) Allows DNA Synthesis B->C D Stop Reaction & Transfer Product to Streptavidin Plate C->D E Incubate & Wash (Captures Biotinylated DNA) D->E F Add Anti-DIG-POD Antibody Conjugate E->F G Incubate & Wash (Binds DIG-labeled DNA) F->G H Add ABTS Substrate (Color Development) G->H I Read Absorbance (OD 405 nm) H->I J Data Analysis (Calculate % Inhibition, Plot Dose-Response, Determine IC50) I->J

Figure 2. Step-by-step workflow for the colorimetric HIV-1 RT inhibition assay.
Step-by-Step Procedure
  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of 3-Ethenyl Nevirapine in 100% DMSO. Similarly, prepare a stock of the reference compound, Nevirapine.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a separate 96-well plate using reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit the enzyme.

  • Assay Controls Setup:

    • Maximum Activity Control (0% Inhibition): Wells containing RT enzyme and all reaction components, but with buffer/DMSO instead of an inhibitor.

    • Background Control (100% Inhibition): Wells containing all reaction components except for the RT enzyme. This measures the background signal.

  • Enzymatic Reaction:

    • In a new 96-well reaction plate (not the streptavidin plate), add 10 µL of each inhibitor dilution (or control solution) to the appropriate wells.

    • Prepare a master mix containing the reaction buffer, template/primer, nucleotide mix, and a pre-determined optimal concentration of HIV-1 RT enzyme.

    • Add 40 µL of the master mix to each well to initiate the reaction.

    • Incubate the plate at 37°C for 1-2 hours. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Capture and Detection:

    • Stop the reaction by adding Lysis Buffer as specified by the kit manufacturer.

    • Transfer an aliquot of the reaction product from each well to the corresponding well of the streptavidin-coated microplate.

    • Incubate for 1 hour at 37°C to allow the biotinylated DNA product to bind to the streptavidin.

    • Wash the plate 3-5 times with Wash Buffer to remove unbound reaction components.

    • Add 100 µL of diluted Anti-DIG-POD conjugate to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 3-5 times with Wash Buffer to remove the unbound antibody conjugate.

  • Signal Measurement:

    • Add 100 µL of ABTS substrate to each well.

    • Incubate at room temperature for 15-30 minutes, or until sufficient color has developed in the Maximum Activity Control wells.

    • Read the absorbance (Optical Density, OD) at 405 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of Percent Inhibition

First, correct all absorbance readings by subtracting the average background control OD.

% Inhibition = [ 1 - (ODSample / ODMax Activity) ] x 100

Where:

  • ODSample: Background-corrected absorbance of a well containing the inhibitor.

  • ODMax Activity: Background-corrected absorbance of the 0% inhibition control.

IC50 Determination

The IC50 value is determined by plotting the Percent Inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using a four-parameter logistic (4PL) regression model.[9]

Y = Bottom + (Top - Bottom) / (1 + 10((LogIC50 - X) * HillSlope))

Where:

  • Y: Percent Inhibition

  • X: Logarithm of inhibitor concentration

  • Top/Bottom: Plateaus of the curve

  • LogIC50: The log of the concentration that gives a response halfway between Top and Bottom.

  • HillSlope: The steepness of the curve.

Specialized software such as GraphPad Prism, or similar data analysis packages, should be used for this non-linear regression analysis.

Example Data and Curve

The following table represents typical data that might be generated from this assay.

3-Ethenyl Nevirapine (nM)Log ConcentrationAvg. OD (405 nm)% Inhibition
0 (Max Activity)-1.2500.0%
0.1-1.001.2450.4%
0.3-0.521.2133.0%
10.001.10012.0%
30.480.87530.0%
101.000.60052.0%
301.480.25080.0%
1002.000.08893.0%
3002.480.05595.6%
10003.000.05195.9%
Background-0.050100.0%

Note: OD values are background-subtracted.

When plotted, these data would yield a sigmoidal curve from which an IC50 value (in this example, approximately 9-10 nM) can be accurately interpolated.

Assay Validation and Quality Control

For a protocol to be trustworthy, it must be self-validating. The following controls are critical.

  • Reference Compound: Standard Nevirapine should be run in parallel with the test article. The resulting IC50 should fall within a historically accepted range, confirming the validity of the assay run.

  • Z'-Factor: This statistical parameter assesses the quality of the assay for high-throughput screening. It is calculated from the maximum activity and background controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

      • μp, σp = Mean and standard deviation of the positive (max activity) control.

      • μn, σn = Mean and standard deviation of the negative (background) control.

  • Reproducibility: The assay should be repeated on different days with different reagent preparations to ensure inter-assay reproducibility.

Troubleshooting

ProblemPotential Cause(s)Solution(s)
High Background Signal Insufficient washing; Contaminated substrate; High non-specific binding of antibody.Increase number of wash steps; Use fresh substrate; Include a blocking step after capture if necessary.
Low Signal in Max Activity Wells Inactive enzyme; Incorrect buffer pH or composition; Insufficient incubation time.Use a fresh aliquot of enzyme; Verify buffer preparation; Optimize incubation time.
Poor Curve Fit / High Data Scatter Pipetting errors; Inconsistent incubation times/temperatures; Inhibitor precipitation at high concentrations.Calibrate pipettes; Ensure consistent handling across the plate; Check solubility of 3-Ethenyl Nevirapine in assay buffer.
IC50 of Reference Compound Out of Range Error in dilution series; Degradation of reference compound; Incorrect enzyme concentration.Prepare fresh dilutions; Use a new, validated lot of Nevirapine; Re-titrate enzyme to find optimal concentration.

Conclusion

The colorimetric immunoassay described provides a robust, sensitive, and non-radioactive method for determining the inhibitory potency of 3-Ethenyl Nevirapine against HIV-1 Reverse Transcriptase. By adhering to the detailed protocol and incorporating proper controls, researchers can generate high-quality, reproducible IC50 data essential for the preclinical evaluation of this and other NNRTI candidates.

References

  • Patsnap Synapse. (2024). What is the mechanism of Nevirapine?. Retrieved from Patsnap Synapse website. [Link]

  • ClinPGx. (n.d.). Nevirapine Pathway, Pharmacokinetics. Retrieved from ClinPGx website. [Link]

  • Wikipedia. (n.d.). Nevirapine. Retrieved from Wikipedia website. [Link]

  • Lin, C. C., et al. (2020). An enzymatic assay for rapid measurement of antiretroviral drug levels. PubMed Central. [Link]

  • Sarafianos, S. G., et al. (2009). HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism. PubMed Central. [Link]

  • Pharmacology of Nevirapine (Viramune). (2024). Clinical uses, Side effects, Mechanism of action. [Link]

  • Hoffmann, D., et al. (2011). Measuring enzymatic HIV-1 susceptibility to two reverse transcriptase inhibitors as a rapid and simple approach to HIV-1 drug-resistance testing. PubMed. [Link]

  • Hoffmann, D., et al. (2011). Measuring Enzymatic HIV-1 Susceptibility to Two Reverse Transcriptase Inhibitors as a Rapid and Simple Approach to HIV-1 Drug-Resistance Testing. PLOS One. [Link]

  • Hoffmann, D., et al. (2011). Measuring Enzymatic HIV-1 Susceptibility to Two Reverse Transcriptase Inhibitors as a Rapid and Simple Approach to HIV-1 Drug-Resistance Testing. CDC Stacks. [Link]

  • Ahanotu, C., et al. (2023). Rapid Enzymatic Assay for Antiretroviral Drug Monitoring Using CRISPR-Cas12a-Enabled Readout. ACS Synthetic Biology. [Link]

  • Zhang, C., et al. (2010). A novel non-radioactive assay for HIV-RT (RdDp) based on pyrosequencing for high-throughput drug screening. PubMed Central. [Link]

  • Diamond, T. L., et al. (2004). HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations. PubMed Central. [Link]

  • Piras, G., et al. (2021). Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. MDPI. [Link]

  • Zhang, C., et al. (2010). A novel non-radioactive assay for HIV-RT (RdDp) based on pyrosequencing for high-throughput drug screening. Protein & Cell. [Link]

  • PubChem. (n.d.). IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. Retrieved from PubChem website. [Link]

  • Kumar, A., et al. (2022). Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). PubMed Central. [Link]

  • ResearchGate. (n.d.). IC50 values for HIV-1/HIV-2 RT chimeras. Retrieved from ResearchGate website. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from Creative Diagnostics website. [Link]

  • Liu, Q. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. [Link]

  • Parham, J. D., et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. PubMed Central. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Nevirapine and Its Impurities

Welcome to the technical support center for the analysis of Nevirapine and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Nevirapine and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of this critical antiretroviral agent. By providing in-depth, scientifically grounded explanations and actionable troubleshooting steps, this resource aims to empower you to achieve robust, reliable, and optimized chromatographic results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of Nevirapine. Each issue is presented in a question-and-answer format, followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.

Q1: Why am I observing poor resolution between the Nevirapine peak and its known impurities, particularly Nevirapine Related Compound A (RC A) and B (RC B)?

A1: Inadequate resolution is a frequent challenge in the analysis of Nevirapine, often stemming from suboptimal mobile phase composition or inappropriate stationary phase selection.

Underlying Causes and Scientific Rationale:

  • Mobile Phase pH: The ionization state of Nevirapine and its impurities is highly dependent on the pH of the mobile phase. Operating at a pH close to the pKa of the analytes can lead to peak splitting or broadening, which in turn compromises resolution. A well-buffered mobile phase at an appropriate pH is crucial for consistent retention and peak shape. For instance, using a phosphate buffer at a pH of 5.0 has been shown to provide good separation.[1][2]

  • Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase directly impact the retention and selectivity of the separation. Acetonitrile typically offers lower viscosity and higher elution strength, while methanol can provide different selectivity for closely related compounds. The ratio of the aqueous buffer to the organic modifier must be finely tuned to achieve the desired separation.

  • Stationary Phase Chemistry: While C18 columns are widely used, not all C18 phases are created equal. Differences in end-capping, carbon load, and silica purity can significantly affect the separation of structurally similar compounds like Nevirapine and its impurities. For challenging separations, alternative stationary phases such as phenyl-hexyl or cyano columns might offer the necessary selectivity.

Step-by-Step Troubleshooting Protocol:

  • Verify Mobile Phase Preparation:

    • Ensure accurate pH measurement and adjustment of the aqueous buffer. A calibrated pH meter is essential.

    • Use high-purity (HPLC-grade) solvents and reagents to avoid introducing contaminants that can interfere with the separation.

    • Freshly prepare and degas the mobile phase daily to prevent changes in composition and the formation of air bubbles.

  • Optimize Mobile Phase Composition:

    • Adjust Organic Content: Systematically vary the percentage of the organic modifier (e.g., in 2-5% increments) to observe its effect on retention and resolution.

    • Evaluate Different Organic Modifiers: If resolution remains poor with acetonitrile, consider replacing it with methanol or using a ternary mixture of water, acetonitrile, and methanol.

    • Fine-tune pH: If the peak shape is poor, adjust the mobile phase pH by ±0.2 units to move away from the pKa of the analytes.

  • Evaluate Column Performance:

    • Perform a System Suitability Test: Inject a standard mixture of Nevirapine and its impurities to assess column performance. Key parameters to monitor include resolution, tailing factor, and theoretical plates.

    • Consider a Different Column: If optimization of the mobile phase does not yield satisfactory results, try a column with a different C18 chemistry or an alternative stationary phase.

Experimental Workflow for Optimizing Resolution

G cluster_0 Resolution Optimization Workflow start Poor Resolution Observed check_mp Verify Mobile Phase (pH, Composition, Freshness) start->check_mp adjust_organic Adjust Organic Modifier (e.g., ±5% Acetonitrile) check_mp->adjust_organic If MP is correct change_organic Switch Organic Modifier (e.g., Acetonitrile to Methanol) adjust_organic->change_organic No Improvement success Resolution Achieved adjust_organic->success Improved adjust_ph Fine-tune Mobile Phase pH (e.g., ±0.2 units) change_organic->adjust_ph No Improvement change_organic->success Improved check_column Evaluate Column Performance (System Suitability) adjust_ph->check_column No Improvement adjust_ph->success Improved new_column Test Alternative Column (Different C18 or Phenyl-Hexyl) check_column->new_column Poor Performance new_column->success

Caption: Troubleshooting workflow for poor resolution.

Q2: My Nevirapine peak is exhibiting significant tailing. What are the likely causes and how can I improve the peak shape?

A2: Peak tailing for basic compounds like Nevirapine is often caused by secondary interactions with the silica support of the stationary phase or by issues with the mobile phase.

Underlying Causes and Scientific Rationale:

  • Silanol Interactions: The stationary phase in reversed-phase HPLC is typically silica-based. Residual silanol groups on the silica surface can be deprotonated and negatively charged, leading to strong ionic interactions with basic analytes like Nevirapine. This secondary interaction mechanism results in peak tailing.

  • Mobile Phase pH and Buffer Capacity: An insufficiently buffered mobile phase or a pH that promotes the ionization of silanol groups can exacerbate peak tailing. A mobile phase with adequate buffer capacity at a lower pH (e.g., 3-4) can protonate the silanol groups, minimizing these unwanted interactions.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4]

  • Column Contamination: Accumulation of strongly retained compounds on the column can create active sites that cause peak tailing.

Step-by-Step Troubleshooting Protocol:

  • Optimize Mobile Phase pH and Buffer:

    • Lower the pH of the mobile phase to a range of 3.0-4.0 using a suitable buffer like phosphate or acetate. This will help to suppress the ionization of silanol groups.

    • Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH.[5]

  • Use a High-Quality, End-Capped Column:

    • Modern, high-purity silica columns with thorough end-capping are designed to minimize residual silanol groups. If you are using an older column, consider switching to a newer generation column.

  • Check for Column Overload:

    • Reduce the injection volume or the concentration of your sample to see if the peak shape improves.

  • Clean the Column:

    • If contamination is suspected, flush the column with a strong solvent wash sequence. A typical sequence for a C18 column is to flush with water, followed by isopropanol, and then hexane, followed by a return to the mobile phase conditions.

Data Summary: Effect of Mobile Phase pH on Peak Tailing

Mobile Phase pHTypical Tailing Factor for NevirapineRationale
7.0> 2.0At neutral pH, many silanol groups are ionized, leading to strong secondary interactions and significant tailing.
5.01.5 - 2.0Partial suppression of silanol ionization improves peak shape, but some tailing may persist.
3.5< 1.5At lower pH, most silanol groups are protonated, minimizing ionic interactions and resulting in more symmetrical peaks.

Frequently Asked Questions (FAQs)

Q: What are the typical starting conditions for developing a stability-indicating HPLC method for Nevirapine?

A: A good starting point for developing a stability-indicating method for Nevirapine would be a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a phosphate or acetate buffer (pH 3.5-5.0) and acetonitrile as the organic modifier.[6][7][8] A gradient elution from a lower to a higher concentration of acetonitrile is often necessary to separate the main drug from its degradation products formed under stress conditions (e.g., acidic, basic, oxidative).[9] Detection is typically performed at 220 nm or 280 nm.[7][10][11]

Q: How can I perform forced degradation studies for Nevirapine?

A: Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method. According to ICH guidelines, Nevirapine should be subjected to stress conditions including:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for a specified period.[12]

  • Base Hydrolysis: 0.1 M NaOH at 80°C.

  • Oxidative Degradation: 3-30% H2O2 at room temperature.[9]

  • Thermal Degradation: Exposure to dry heat (e.g., 105°C).

  • Photolytic Degradation: Exposure to UV light.

The goal is to achieve 5-20% degradation of the drug. The developed HPLC method must be able to separate the intact drug from all degradation products.[13]

Q: What are the critical system suitability parameters to monitor for a Nevirapine HPLC method?

A: For a validated HPLC method for Nevirapine, you should monitor the following system suitability parameters:

  • Tailing Factor: Should ideally be ≤ 2.0 for the Nevirapine peak.

  • Theoretical Plates (N): A higher number (e.g., > 2000) indicates good column efficiency.

  • Resolution (Rs): The resolution between Nevirapine and the closest eluting impurity should be > 1.5.

  • Relative Standard Deviation (RSD): The %RSD for replicate injections of the standard solution should be < 2.0% for peak area and retention time.[6][14]

G

Sources

Optimization

Technical Support Center: Synthesis of 3-Ethenyl Nevirapine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-Ethenyl Nevirapine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Ethenyl Nevirapine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for chemistry professionals in drug development and research. Our approach is grounded in mechanistic principles and field-proven strategies to help you navigate the common challenges associated with this synthesis.

Introduction: The Synthetic Challenge

3-Ethenyl Nevirapine is a key analog of Nevirapine, a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] The synthesis of this target molecule typically involves the introduction of a vinyl group at the C-3 position of a suitable Nevirapine precursor. The most common and effective method for this transformation is a palladium-catalyzed cross-coupling reaction, such as a Stille, Suzuki, or Heck reaction.[3][4]

While powerful, these reactions are sensitive to a variety of factors, and their application to the complex, heterocyclic Nevirapine core presents unique challenges. This guide is structured to address these specific issues, from reaction setup and optimization to product purification and analysis.

General Synthesis Workflow

The overall process can be visualized as a sequence of distinct stages, each with critical parameters that influence the final outcome.

G cluster_prep Preparation cluster_reaction Execution cluster_purification Isolation & Purification cluster_analysis Final Analysis start Precursor Synthesis (e.g., 3-Bromo-Nevirapine) reagents Reagent & Solvent Prep (Degassing, Purity Check) coupling Pd-Catalyzed Cross-Coupling reagents->coupling monitoring In-Process Control (IPC) (TLC, LC-MS) coupling->monitoring workup Aqueous Work-up (Removal of Metal Byproducts) coupling->workup monitoring->coupling Feedback for Optimization purify Chromatography & Crystallization workup->purify analysis Characterization (NMR, MS, HPLC Purity) purify->analysis G problem Problem: Low or No Conversion check_catalyst Is the Catalyst Active? problem->check_catalyst check_reagents Are Reagents Pure & Anhydrous? problem->check_reagents check_conditions Are Reaction Conditions Optimal? problem->check_conditions sol_catalyst Solution: Use fresh catalyst. Ensure inert atmosphere. check_catalyst->sol_catalyst No sol_reagents Solution: Use freshly distilled/dried solvents. Degas thoroughly. check_reagents->sol_reagents No sol_conditions Solution: Increase temperature. Screen different ligands/solvents. check_conditions->sol_conditions No

Caption: Decision tree for troubleshooting low reaction conversion.

Q4: My reaction has stalled, and LC-MS analysis shows only starting material. What should I do?

A4: This points to a fundamental issue with the catalytic cycle.

  • Causality: The most likely culprit is catalyst deactivation or failure of the initial oxidative addition step. The C-Br bond on the electron-deficient pyridine ring of the Nevirapine core can be challenging to activate.

  • Troubleshooting Steps:

    • Verify Inert Atmosphere: Ensure your reaction vessel is free of oxygen and moisture.

    • Increase Temperature: Gently increase the reaction temperature in 10 °C increments, monitoring for decomposition by TLC or LC-MS.

    • Add More Catalyst/Ligand: In a separate vial, dissolve a small amount of fresh catalyst and ligand in degassed solvent. Add this solution to the reaction mixture via cannula under a positive pressure of inert gas.

    • Change Ligand: If the problem persists, the ligand may not be suitable. A more electron-rich ligand like P(t-Bu)₃ or a biarylphosphine ligand (e.g., SPhos, XPhos) may be necessary to facilitate oxidative addition.

Q5: I'm observing a significant amount of a byproduct with a mass corresponding to Nevirapine (debromination). How can I prevent this?

A5: This is a common side reaction known as proto-dehalogenation or reduction.

  • Causality: This occurs when the organopalladium intermediate reacts with a proton source (like trace water or solvent) before it can undergo transmetalation and reductive elimination. It can also be promoted by certain solvents or ligands.

  • Troubleshooting Steps:

    • Increase Ligand-to-Palladium Ratio: A higher ligand concentration can stabilize the catalytic species and favor the desired cross-coupling pathway. Ratios of 20:1 (ligand:palladium) have been shown to suppress reduction in similar systems. [3] 2. Use a Non-Polar Solvent: Switching from a polar aprotic solvent like DMF or DMAc to a non-polar one like toluene or dioxane can often minimize this side reaction. [3] 3. Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. The use of molecular sieves in the reaction flask can be beneficial.

Q6: My crude product is a complex mixture, including what appears to be a homocoupled vinyl dimer. What causes this?

A6: Homocoupling of the organometallic reagent (e.g., vinylstannane or vinylboronic acid) is another common side reaction.

  • Causality: This side reaction is often promoted by the presence of oxygen or by excessively high temperatures, which can lead to competing catalytic cycles.

  • Troubleshooting Steps:

    • Strict Oxygen Exclusion: This is the most critical factor. Ensure thorough degassing and maintain a positive pressure of inert gas throughout the reaction.

    • Control Temperature: Do not overheat the reaction. Run trials at lower temperatures (e.g., 80-90 °C instead of 110 °C) to see if the selectivity improves, even if the reaction rate is slower.

    • Control Stoichiometry: Use only a slight excess (1.1-1.3 equivalents) of the vinylating reagent. A large excess can favor homocoupling.

Troubleshooting Guide: Work-up & Purification

Q7: How can I effectively remove the tributyltin byproducts from my Stille coupling reaction?

A7: Residual organotin compounds are toxic and can complicate purification.

  • Causality: Tributyltin halides are often greasy solids or oils that co-elute with the product on silica gel.

  • Recommended Work-up Protocol:

    • After the reaction, dilute the mixture with a solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer several times with an aqueous solution of potassium fluoride (KF). The fluoride ions have a high affinity for tin, forming insoluble tributyltin fluoride, which can be removed by filtration or separated in the aqueous layer.

    • Follow with standard aqueous washes (e.g., water, brine) and dry the organic layer before concentrating.

Q8: My product streaks badly during silica gel chromatography. How can I achieve better separation?

A8: The basic nitrogen atoms in the Nevirapine core can interact strongly with the acidic silica gel, causing streaking and poor recovery.

  • Troubleshooting Steps:

    • Neutralize the Silica: Add 1-2% triethylamine (Et₃N) or ammonia (in methanol) to your eluent system. This deactivates the acidic sites on the silica, leading to sharper peaks.

    • Use Alumina: Consider using neutral or basic alumina for chromatography instead of silica gel.

    • Reverse-Phase Chromatography: If all else fails, reverse-phase (C18) chromatography is an excellent alternative for purifying polar, basic compounds and is a standard method for analyzing Nevirapine purity. [5][6]

Protocols & Data

Proposed Protocol: Stille Coupling for 3-Ethenyl Nevirapine

This protocol is a representative procedure based on established methods for palladium-catalyzed cross-couplings on complex heterocyclic systems. [3][4][7]Optimization may be required.

Step 1: Reagent Preparation

  • Add 3-Bromo-Nevirapine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous lithium chloride (3.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Via syringe, add anhydrous, degassed 1,4-dioxane to the flask to achieve a concentration of ~0.1 M with respect to the 3-Bromo-Nevirapine.

  • Add vinyltributylstannane (1.2 eq) via syringe.

Step 2: Reaction Execution

  • Heat the reaction mixture to 95-100 °C under a positive pressure of argon.

  • Monitor the reaction progress every 2-4 hours using TLC or LC-MS. The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of KF (3 x 50 mL).

  • Wash with brine (1 x 50 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., 50-100% ethyl acetate in hexanes) containing 1% triethylamine to prevent streaking.

  • Combine the pure fractions and concentrate to yield 3-Ethenyl Nevirapine as a solid.

Table 1: Typical Reaction Parameters & Troubleshooting Summary
ParameterRecommended SettingCommon ProblemSolution
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃InactivityUse fresh catalyst; ensure inert atmosphere.
Ligand PPh₃, P(t-Bu)₃, or SPhosLow ConversionUse more electron-rich/bulky ligand.
Solvent Toluene, Dioxane (Anhydrous)DebrominationSwitch to less polar solvent.
Temperature 80-110 °CByproduct FormationOptimize temperature; avoid overheating.
Additives LiCl (for Stille)Slow ReactionAdditive is crucial for transmetalation.
Atmosphere Argon or NitrogenCatalyst DeathDegas solvents thoroughly (Freeze-Pump-Thaw).
Analytical Methods

Final product purity and identity should be confirmed using standard analytical techniques.

  • HPLC/UPLC: A reverse-phase C18 column is recommended. A typical mobile phase could be a gradient of acetonitrile and a phosphate buffer. [5][6]The detection wavelength is typically around 283 nm. [6][8]* Mass Spectrometry: Expected [M+H]⁺ for C₁₇H₁₆N₄O is m/z 293.14.

  • ¹H NMR: Expect characteristic signals for the vinyl group (typically a multiplet system between 5-7 ppm) in addition to the aromatic and aliphatic protons of the Nevirapine core.

References

  • StatPearls Publishing. (2023). Nevirapine. NCBI Bookshelf. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Nevirapine. LiverTox. [Link]

  • Le, N. T., et al. (2020). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology. [Link]

  • Baber, A., et al. (2006). Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. Organic Process Research & Development. [Link]

  • Montaner, J. S., et al. (1998). Defining the toxicity profile of nevirapine and other antiretroviral drugs. PubMed. [Link]

  • Popovic, M., et al. (2010). Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury. Chemical Research in Toxicology. [Link]

  • Medicines for All Initiative. (2015). Nevirapine Batch Transfer Document. VCU College of Engineering. [Link]

  • Verghese, J., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry. [Link]

  • Li, W., et al. (2023). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. [Link]

  • Google Patents. (2011).
  • Google Patents. (2003). PROCESS FOR THE PRODUCTION OF NEVIRAPINE.
  • NC State University News. (2018). 'Green' Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency. [Link]

  • Sankar, P. R., et al. (2012). Method development and validation for estimation of nevirapine from tablets by rp-hplc. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Choonara, Y. E., et al. (2017). Chemical structures of nevirapine and related substances from syntheses. ResearchGate. [Link]

  • Jain, P. S., et al. (2009). Quantitative estimation of nevirapine by high performance thin layer chromatography. SciSpace. [Link]

  • Littke, A. F., et al. (2011). PALLADIUM-CATALYZED COUPLING OF ARYL CHLORIDES AND ARYLBORONIC ACIDS: A NEW METHOD FOR THE PREPARATION OF BIARYLS. Organic Syntheses. [Link]

  • Kumar, L., et al. (2012). Preparation and Characterisation of Nevirapine Oral Nanosuspensions. PubMed Central. [Link]

  • Google Patents. (2016). Lowcost, high yield synthesis of nevirapine.
  • Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. PubMed. [Link]

  • Google Patents. (2011). Method for preparing nevirapine.
  • Sriram, D., et al. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. PubMed. [Link]

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Troubleshooting

Technical Support Center: Solubilization Strategies for 3-Ethenyl Nevirapine

Welcome to the technical support guide for handling 3-Ethenyl Nevirapine in your research. As an analogue of Nevirapine, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI), 3-Ethenyl Nevirapine presents...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 3-Ethenyl Nevirapine in your research. As an analogue of Nevirapine, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI), 3-Ethenyl Nevirapine presents significant solubility challenges that can impact the accuracy and reproducibility of in vitro assays.[1][2] This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Ethenyl Nevirapine so difficult to dissolve in aqueous assay buffers?

A1: The solubility challenge stems from its molecular structure. Like its parent compound, Nevirapine, 3-Ethenyl Nevirapine is a lipophilic (fat-loving) molecule with low aqueous solubility at neutral pH.[3][4] Key physicochemical properties, based on Nevirapine as a reference, include:

  • Weakly Basic Nature: It has a pKa of approximately 2.8, meaning it is largely uncharged and thus less soluble at the neutral pH (around 7.4) of most cell culture media.[1][3]

  • High Lipophilicity: The addition of the ethenyl (vinyl) group likely increases its lipophilicity compared to Nevirapine, further reducing its affinity for water.

  • Crystalline Structure: Like many organic molecules, its solid crystalline form requires energy to be broken down before it can dissolve.[5]

These factors mean that the compound strongly prefers to remain in a solid state or dissolve in organic solvents rather than in the aqueous environment of your in vitro assay.

Q2: What is the first and most common solvent to try for 3-Ethenyl Nevirapine?

A2: Dimethyl sulfoxide (DMSO) is the universally accepted starting solvent for most poorly soluble drug candidates in early-stage research.[6][7] Its strong solubilizing power allows for the preparation of high-concentration stock solutions (e.g., 10-50 mM), which can then be serially diluted to the final working concentrations for your assay.

Q3: What is the maximum concentration of an organic solvent like DMSO that I can use in my cell-based assay?

A3: This is a critical question. While DMSO is an excellent solvent, it can be toxic to cells and interfere with assay readouts at higher concentrations.[8][9][10] It is imperative to keep the final concentration of DMSO in your assay medium as low as possible.

SolventRecommended Max. Final Concentration (Cell-Based Assays)Notes
DMSO ≤ 0.5% (v/v)For sensitive or primary cell lines, aim for ≤ 0.1% . Always include a vehicle control with the same final DMSO concentration as your test articles.[6]
Ethanol ≤ 0.5% (v/v)Can be more cytotoxic than DMSO for some cell types and may affect certain enzyme activities.[11]

Always run a vehicle control (media + solvent) to ensure the solvent itself is not affecting your experimental outcome.

Q4: What are the primary strategies I can use if DMSO alone is not sufficient or causes problems?

A4: If you encounter issues with DMSO, such as compound precipitation upon dilution or vehicle toxicity, several alternative strategies can be employed. These methods are often used to enhance the solubility and bioavailability of poorly soluble drugs.[5][12][13]

  • pH Adjustment: Leverage the compound's weakly basic nature to increase solubility in an acidic solution.[14][15]

  • Use of Excipients: Employ solubility-enhancing agents like cyclodextrins or surfactants.[16][17][18]

  • Co-Solvent Systems: Use a mixture of solvents, though this can complicate assay interpretation.[19][20]

The following sections provide detailed troubleshooting and protocols for these advanced methods.

Troubleshooting Guide: Common Solubility Issues

Q: My compound precipitates immediately when I add my DMSO stock to the aqueous assay media. What's happening?

A: This is a classic problem known as "crashing out." It occurs when a compound that is stable in 100% DMSO is suddenly introduced to an aqueous environment where it is poorly soluble. The rapid change in solvent polarity causes the compound to fall out of solution.

Solution: Perform an intermediate serial dilution series in 100% DMSO before the final dilution into your assay buffer.[6] This ensures that you are adding a smaller volume of a less concentrated DMSO stock to your media, which is a much less drastic polarity shock.

Caption: Mechanism of cyclodextrin solubilization.

Materials:

  • 3-Ethenyl Nevirapine

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) * Sterile aqueous buffer (e.g., PBS or saline)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. (e.g., 400 mg of HP-β-CD in 1 mL of PBS). Warm and vortex to dissolve.

  • Add Compound: Add a pre-weighed amount of 3-Ethenyl Nevirapine to the cyclodextrin solution to achieve your target concentration (e.g., 0.29 mg for a 1 mM final concentration in 1 mL).

  • Complexation: Vortex the mixture vigorously. Incubate the solution overnight at room temperature or for 1-2 hours at 37-40°C with continuous shaking or stirring to facilitate the formation of the inclusion complex.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your water-soluble stock solution. The concentration should be confirmed analytically if possible (e.g., via HPLC-UV), but for screening purposes, it is often assumed to be saturated and near the target concentration.

  • Storage: Store at 4°C for short-term use or -20°C for long-term storage.

Summary of Solubilization Methods

MethodProsConsBest For
DMSO Simple, fast, effective for many compounds.Potential for cytotoxicity; compound can precipitate on dilution.Initial screening, high-throughput assays.
pH Adjustment Inexpensive, leverages compound chemistry.Can alter assay pH; may not be suitable for cell-based assays.Biochemical assays, formulation development.
Cyclodextrins Low cytotoxicity, forms stable solutions, enhances bioavailability.More complex preparation; may require analytical validation of concentration.Cell-based assays, sensitive assays, in vivo preliminary studies.
Surfactants Effective at increasing solubility via micelles. [21][22][23]Can interfere with assays; potential for cell lysis at high concentrations.Specific biochemical assays where interference is ruled out.

References

  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. (2010). Environmental Science & Technology.
  • Andresen, J. C., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen.
  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Kumar, S., & Singh, A. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central.
  • Considerations regarding use of solvents in in vitro cell based assays. (2025).
  • Andresen, J. C., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.
  • Smart Responsive Surfactants in Drug Delivery: Advances and Perspectives. (2025).
  • Andresen, J. C., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Discovery of novel non-nucleoside RT inhibitors by introducing solubilizing substituents. (n.d.).
  • A Review on Solubility Enhancement Methods for Poorly W
  • Solubility of nevirapine in various vehicles. (n.d.).
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Aqueous solubility of nevirapine. (2024). Docslib.
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (n.d.). MDPI.
  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly W
  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems. (n.d.). PubMed.
  • A recent overview of surfactant–drug interactions and their importance. (2023). RSC Publishing.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). Benchchem.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
  • Cyclodextrins as pharmaceutical solubilizers. (n.d.). Ovid.
  • Cyclodextrins in delivery systems: Applic
  • Improving the solubility of nevirapine using A hydrotropy and mixed hydrotropy based solid dispersion approach. (n.d.). PubMed.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central.
  • DMSO stock prepar
  • Effect of nonionic surfactants in release media on accelerated in-vitro release profile of sirolimus eluting stents with biodegr. (n.d.). ScienceOpen.
  • 3-Ethenyl Nevirapine. (n.d.). Sigma-Aldrich.
  • DMSO, sterile filtered. (n.d.). R&D Systems.
  • Improving the solubility of nevirapine using A hydrotropy and mixed hydrotropy based solid dispersion approach. (2025).
  • Generating DMSO Stocks for Cell Culture. (2018). Bridges Lab Protocols.
  • Nevirapine. (n.d.). DrugFuture.
  • Nevirapine. (n.d.). PubChem.
  • Preparation and Characterisation of Nevirapine Oral Nanosuspensions. (n.d.). PubMed Central.
  • Calculating pH for Weak Acids and Weak Bases. (n.d.). Solubility of Things.
  • Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). (n.d.). PubMed Central.
  • General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. (n.d.). PubMed.
  • pH Adjustment and Neutralization, the basics. (n.d.). Digital Analysis Corp.
  • Nevirapine. (n.d.). Wikipedia.
  • Nevirapine 129618-40-2. (n.d.). ChemicalBook.
  • Nevirapine. (n.d.). Sigma-Aldrich.
  • pH and solubility. (n.d.). Khan Academy.
  • Nevirapine Pathway, Pharmacokinetics. (n.d.). ClinPGx.
  • Structure of nevirapine (Viramune®; chemical IUPAC name is...). (n.d.).
  • Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). (n.d.). Clinical Info .HIV.gov.
  • Nevirapine Hemihydr

Sources

Optimization

Technical Support Center: Troubleshooting Low Signal Intensity for 3-Ethenyl Nevirapine in LC-MS/MS Analysis

Welcome to the technical support center for the analysis of 3-Ethenyl Nevirapine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-Ethenyl Nevirapine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal intensity during LC-MS/MS method development and execution. As an analog of the well-characterized non-nucleoside reverse transcriptase inhibitor Nevirapine, 3-Ethenyl Nevirapine is expected to be amenable to standard reversed-phase LC-MS/MS analysis.[1][2] However, subtle structural changes can significantly impact ionization efficiency and stability.

This document moves beyond a simple checklist, providing in-depth, cause-and-effect troubleshooting in a direct question-and-answer format. Our goal is to empower you to diagnose the root cause of low signal and implement robust, scientifically sound solutions.

Initial Assessment: A Systematic Troubleshooting Workflow

When signal is unexpectedly low or absent, a systematic approach is crucial to avoid unnecessary and time-consuming changes. The issue can generally be traced to one of three areas: the mass spectrometer (MS), the liquid chromatograph (LC), or the sample itself.[3] The following workflow provides a logical progression for your investigation.

Troubleshooting_Workflow cluster_Start Start Here cluster_MS Step 1: Verify MS Performance cluster_LC Step 2: Investigate LC System cluster_Sample Step 3: Evaluate Sample & Matrix Start Low or No Signal Detected MS_Check Infuse Analyte Directly (Bypass LC) Start->MS_Check Signal_OK Signal Strong? MS_Check->Signal_OK MS_Issue Troubleshoot MS: - Check Tune/Calibration - Clean Ion Source - Optimize Source Parameters Signal_OK->MS_Issue No LC_Check Inject Standard on Column Signal_OK->LC_Check Yes MS_Issue->MS_Check After Fixes Peak_OK Good Peak Shape & Intensity? LC_Check->Peak_OK LC_Issue Troubleshoot LC: - Check for Leaks/Blockages - Verify Mobile Phase - Assess Column Health Peak_OK->LC_Issue No Sample_Check Analyze Post-Spiked Matrix Peak_OK->Sample_Check Yes LC_Issue->LC_Check After Fixes Suppression_Check Signal Suppressed? Sample_Check->Suppression_Check Sample_Issue Troubleshoot Sample: - Optimize Sample Prep - Dilute Sample - Adjust Chromatography Suppression_Check->Sample_Issue Yes Success Problem Solved Suppression_Check->Success No Sample_Issue->LC_Check After Fixes

Caption: A top-down workflow for diagnosing low signal in LC-MS/MS.

Part 1: Mass Spectrometer & Ion Source Optimization

This is the most common source of signal intensity problems for molecules like 3-Ethenyl Nevirapine, which possess multiple nitrogen atoms and are readily ionizable.[4][5]

FAQ 1: My precursor ion ([M+H]⁺ at m/z 293.3) is very weak, but I see other smaller ions. What is happening?

Answer:

This classic symptom strongly suggests in-source fragmentation (ISF) , also known as in-source collision-induced dissociation (CID).[6] Your analyte is ionizing but then breaking apart in the high-pressure region of the ion source before it can be isolated by the quadrupole.[7]

Causality: The voltages used to guide ions from the atmospheric pressure source into the high-vacuum mass analyzer (often called Cone Voltage or Declustering Potential) impart kinetic energy to the ions.[8] While necessary for desolvation, excessive energy causes collisions with residual gas and solvent molecules, leading to fragmentation.[7][9] The bond between the cyclopropyl group and the diazepine ring in the parent Nevirapine is a known fragmentation point, and the 3-Ethenyl analog likely behaves similarly.

Diagnostic & Solution Protocol:

  • Bypass the LC: Infuse a solution of your 3-Ethenyl Nevirapine standard (e.g., 100 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) directly into the mass spectrometer.

  • Set Cone Voltage Low: Set your Cone Voltage (or equivalent parameter) to a minimal value (e.g., 10-15 V).

  • Acquire a Full Scan Spectrum: You should now observe a more intense ion at m/z 293.3.

  • Ramp the Cone Voltage: Gradually increase the Cone Voltage in steps of 10-15 V while monitoring the ion intensities. You will observe the intensity of the m/z 293.3 ion decrease while fragment ions increase. This confirms ISF.

  • Optimize: Identify the Cone Voltage that provides the best balance between precursor ion intensity and signal stability. For quantification, you want to maximize the precursor, not the fragments.

In_Source_Fragmentation cluster_Source Ion Source (High Pressure Region) cluster_Analyzer Mass Analyzer (High Vacuum) Analyte [M+H]⁺ m/z 293.3 Collision High Cone Voltage Analyte->Collision Accelerates Ion Fragment Fragment Ion Collision->Fragment Causes Fragmentation Analyte_Reduced Reduced [M+H]⁺ Collision->Analyte_Reduced Causes Fragmentation Quad Quadrupole Isolation (Set to m/z 293.3) Fragment->Quad Analyte_Reduced->Quad Detector Low Signal at Detector Quad->Detector Transmits only [M+H]⁺

Caption: In-source fragmentation depletes the target precursor ion signal.

FAQ 2: How do I systematically optimize ESI source parameters for this compound?

Answer:

Systematic optimization, or "tuning," is essential to maximize the ionization and transmission of 3-Ethenyl Nevirapine.[10] A one-factor-at-a-time (OFAT) approach is effective here.[11] Use a direct infusion of your analyte as described in FAQ 1.

Protocol: Systematic ESI Source Parameter Tuning

  • Establish a Baseline: Begin with the instrument manufacturer's recommended default settings.

  • Capillary Voltage:

    • Action: Adjust the capillary voltage (spray voltage). For positive mode ESI, this is typically in the range of 3-5 kV.[12]

    • Causality: This voltage is critical for creating the Taylor cone and initiating the electrospray process. Too low, and the spray is unstable; too high, and you risk electrical discharge (corona discharge), which can suppress the signal.[8][12]

  • Gas Flows (Nebulizer and Drying Gas):

    • Action: While keeping the temperature constant, adjust the nebulizing gas first, then the drying gas (or heater gas).

    • Causality: The nebulizer gas aids in forming small droplets. The drying gas provides thermal energy to evaporate the solvent from these droplets, releasing the charged analyte into the gas phase.[11] Highly aqueous mobile phases require more gas flow and heat for efficient desolvation.[10]

  • Drying Gas Temperature:

    • Action: Adjust the drying gas temperature, typically between 250-450°C.[12]

    • Causality: Higher temperatures improve desolvation efficiency. However, excessive heat can cause thermal degradation of the analyte, even within the short residence time in the source.

  • Re-optimize Cone Voltage: After optimizing other parameters, revisit the cone voltage (as described in FAQ 1) as the optimal setting may have shifted.

ParameterTypical Starting Range (Positive ESI)Potential Issue if Too LowPotential Issue if Too High
Capillary Voltage 3.0 - 4.5 kVUnstable spray, low signalCorona discharge, signal suppression
Cone/Declustering Potential 20 - 60 VPoor ion transmission, clusteringIn-source fragmentation
Drying Gas Temperature 250 - 400 °CInefficient desolvation, adductsThermal degradation of analyte
Drying Gas Flow 8 - 12 L/minInefficient desolvationSignal instability, ion cooling
Nebulizer Gas Pressure 20 - 60 psi[12]Large droplets, poor ionizationSignal suppression, cooling effect

Table 1: Recommended starting parameters and troubleshooting logic for ESI source optimization.

FAQ 3: I'm using ESI and my signal is still poor. Should I try a different ionization source?

Answer:

Yes, this is a valid consideration. While Electrospray Ionization (ESI) is the most common and generally a "soft" ionization technique, Atmospheric Pressure Chemical Ionization (APCI) can be a superior choice for certain molecules.

Causality:

  • ESI is a liquid-phase ionization technique that is highly dependent on mobile phase composition and is prone to ion suppression. It works best for polar to moderately polar compounds that are already charged in solution.

  • APCI is a gas-phase ionization technique. The LC eluent is vaporized in a heated tube, and a corona discharge needle ionizes the solvent vapor, which then transfers a proton to the analyte. APCI is often more robust, less susceptible to matrix effects, and can be more efficient for less polar, neutral molecules that are volatile enough to enter the gas phase.

For Nevirapine and its metabolites, some studies have reported that APCI provides lower background noise and reduced matrix effects compared to ESI.[13][14] Given the structural similarity, 3-Ethenyl Nevirapine may also benefit from APCI.

Recommendation: If your instrument has an APCI source, it is highly recommended to test it. The compound has sufficient thermal stability for this technique. You may find a significant improvement in signal-to-noise and overall method robustness.

Part 2: Liquid Chromatography & Mobile Phase

A poor chromatographic peak shape can dilute your analyte, reducing its concentration as it enters the MS source and thereby lowering the signal intensity.[15]

FAQ 4: My peak is very broad and tailing. How can I fix this to improve my signal?

Answer:

Poor peak shape is often due to secondary interactions on the column or issues with the mobile phase.

Plausible Causes & Solutions:

  • Secondary Silanol Interactions: The basic nitrogen atoms in the 3-Ethenyl Nevirapine structure can interact with acidic silanol groups on the surface of the silica-based C18 column, causing peak tailing.

    • Solution: Add a small amount of a competing base to the mobile phase, such as 5-10 mM ammonium formate or ammonium acetate. This will "shield" the analyte from the active sites. Alternatively, ensure your mobile phase pH (buffered with formic acid to ~pH 3) is low enough to keep the analyte consistently protonated.

  • Insufficient Organic Content: If the peak is broad at the beginning of the gradient, it may indicate poor focusing on the column.

    • Solution: Ensure your starting mobile phase conditions are weak enough (low organic content) for proper peak focusing at the head of the column. Also, check that your sample diluent is weaker than or matched to the initial mobile phase.

  • Column Degradation: An old or fouled column can lead to poor peak shape.

    • Solution: Try flushing the column or, if necessary, replace it with a new one. Using a guard column is a cost-effective way to protect your analytical column.

FAQ 5: What are the best mobile phase additives for analyzing 3-Ethenyl Nevirapine?

Answer:

The choice of additive is critical for both chromatography and ionization efficiency.

  • For Positive Mode ESI:

    • Formic Acid (0.1%): This is the most common choice. It serves two purposes: it lowers the mobile phase pH to ensure the nitrogen-containing analyte is protonated (carrying a positive charge), which is essential for ESI+, and it provides a source of protons to aid in the ionization process.[12]

    • Ammonium Formate/Acetate (5-10 mM): These are excellent choices if you observe peak tailing (see FAQ 4). They act as buffers and can improve peak shape while still being volatile and MS-friendly.

  • Additives to Avoid:

    • Trifluoroacetic Acid (TFA): While excellent for chromatography, TFA is a strong ion-pairing agent that can severely suppress the ESI signal.[9] Avoid it unless absolutely necessary.

    • Non-volatile Buffers (e.g., Phosphate): These will rapidly contaminate the ion source and should never be directly introduced into a mass spectrometer.[16]

Part 3: Sample Preparation & Matrix Effects

FAQ 6: My signal is strong when I inject a standard in solvent, but weak when I inject my extracted sample. What's wrong?

Answer:

This is the classic sign of matrix effects , specifically ion suppression .[10][15] Co-eluting endogenous components from your sample matrix (e.g., plasma, tissue homogenate) are competing with your analyte for ionization in the MS source. This reduces the number of analyte ions that are formed, leading to a lower signal.[10]

Diagnostic Protocol: Post-Column Infusion Experiment

This experiment is the definitive way to visualize ion suppression zones in your chromatographic run.

  • Setup: While the LC is running your blank matrix gradient, use a T-fitting to continuously infuse a standard solution of 3-Ethenyl Nevirapine directly into the mobile phase stream after the analytical column but before the MS source.

  • Acquisition: Monitor the signal of your analyte's MRM transition.

  • Analysis: In the resulting chromatogram, you will see a stable, flat baseline corresponding to the constant infusion of your analyte. Any dips or valleys in this baseline indicate a region of retention time where compounds from your matrix are eluting and suppressing the signal.

  • Confirmation: Now, inject an extracted blank sample. If the dips in the baseline correspond to the retention time of your analyte, you have confirmed that ion suppression is the cause of your low signal.

Solutions for Ion Suppression:

  • Improve Sample Cleanup: The most effective solution is to remove the interfering compounds before analysis. Transition from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Several established methods for Nevirapine utilize SPE for this reason.[17]

  • Adjust Chromatography: Modify your LC gradient to chromatographically separate your analyte from the suppression zone.

  • Dilute the Sample: A simple, albeit less sensitive, approach is to dilute the sample extract. This dilutes the matrix components and can lessen their suppressive effect.

References

  • Hawkins, T., et al. (2003). An LC-MS-MS Method for the Determination of Nevirapine, a Non-Nucleoside Reverse Transcriptase Inhibitor, in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 953-9. Available at: [Link]

  • He, J., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Molecules, 25(23), 5692. Available at: [Link]

  • Agilent Community. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Available at: [Link]

  • He, J., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. ResearchGate. Available at: [Link]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • Lavanya, B., & Shanmugasundaram, P. (2022). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. International Journal of Health Sciences, 6(S2), 10655–10669. Available at: [Link]

  • ResearchGate. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry? Available at: [Link]

  • Chromatography Forum. How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Available at: [Link]

  • Ssekyanzi, B., et al. (2024). A High-Performance Liquid Chromatography-Mass Spectrometry method for simultaneous determination of dolutegravir, nevirapine, efavirenz, rifampicin and rifapentine concentrations in human plasma. bioRxiv. Available at: [Link]

  • Madunić, K., et al. (2021). Dopant-Enriched Nitrogen Gas for Enhanced Electrospray Ionization of Released Glycans in Negative Ion Mode. Journal of the American Society for Mass Spectrometry, 32(5), 1266-1274. Available at: [Link]

  • Yuan, J., et al. (2018). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 90(24), 14129-14134. Available at: [Link]

  • Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 841(1-2), 44-55. Available at: [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go? Available at: [Link]

  • LCGC. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Available at: [Link]

  • LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS. Available at: [Link]

  • JARS, C., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International, 32(10). Available at: [Link]

  • Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate. Available at: [Link]

  • Chromatography Forum. (2015). ESI ionization: How to avoid in-source fragmentation. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for very low intensity in LC/MS/MS? Available at: [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]

  • PubChem. Nevirapine Compound Summary. Available at: [Link]

  • He, J., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. PubMed. Available at: [Link]

  • Kumar, A., et al. (2024). Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive, 11(2), 1-12. Available at: [Link]

  • Ghosh, C., et al. (2011). Estimation of Nevirapine from Human Plasma by LC-ESI-MS/MS: a Pharmacokinetic Application. Journal of Bioequivalence & Bioavailability, 3(1), 20-25. Available at: [Link]

  • ResearchGate. (2018). Chemical structures of the first-generation (nevirapine, delavirdine,...). Available at: [Link]

  • Pharmacy 180. Non-nucleoside RT inhibitors. Available at: [Link]

  • aidsmap. (2021). Nevirapine. Available at: [Link]

Sources

Troubleshooting

minimizing degradation of 3-Ethenyl Nevirapine during sample preparation

Welcome to the technical support center for 3-Ethenyl Nevirapine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Ethenyl Nevirapine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and analysis of this compound. Given the limited specific data on 3-Ethenyl Nevirapine, this guide leverages extensive knowledge of its parent compound, Nevirapine, and fundamental chemical principles related to the ethenyl (vinyl) functional group to anticipate and address potential challenges in sample preparation and analysis.

Introduction: The Challenge of 3-Ethenyl Nevirapine Stability

3-Ethenyl Nevirapine, an analog of the well-characterized non-nucleoside reverse transcriptase inhibitor Nevirapine, presents unique challenges during sample preparation due to its chemical structure. While sharing the core dipyridodiazepine structure of Nevirapine, the addition of an ethenyl group introduces new potential routes of degradation that must be carefully managed to ensure accurate and reproducible analytical results. This guide will walk you through the potential pitfalls and provide scientifically grounded solutions to minimize degradation and ensure the integrity of your samples.

Troubleshooting Guide: Minimizing Degradation During Sample Preparation

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Q1: I'm seeing unexpected peaks and a decrease in the main analyte peak in my chromatogram. What could be the cause?

A1: This is a common sign of analyte degradation. For 3-Ethenyl Nevirapine, there are several likely culprits, drawing from the known behavior of Nevirapine and the reactivity of the ethenyl group.[1]

  • Acid-Catalyzed Degradation: Nevirapine is known to degrade significantly in acidic conditions.[1] The ethenyl group in your molecule could also be susceptible to acid-catalyzed hydration or other reactions.

  • Thermal Degradation: High temperatures can promote degradation. Nevirapine itself shows significant degradation under thermal stress.[1]

  • Oxidation: The ethenyl group is susceptible to oxidation, which can occur at the benzylic position (the carbon atom attached to the aromatic ring).[2][3] This can be initiated by exposure to air (auto-oxidation), trace metal ions, or oxidizing agents.

  • Polymerization: Vinyl compounds can undergo polymerization, initiated by radicals, light, or heat.[4][5]

Immediate Troubleshooting Steps:

  • Review your sample preparation workflow. Identify any steps involving high temperatures or acidic conditions.

  • Protect from light. Store samples in amber vials and minimize exposure to ambient light.

  • Work at reduced temperatures. Perform all sample preparation steps on ice or at refrigerated temperatures whenever possible.[6][7]

  • De-gas solvents. Oxygen in your solvents can contribute to oxidation.

Q2: My results are inconsistent between samples prepared at different times. How can I improve reproducibility?

A2: Inconsistent results often point to time-dependent degradation. The key is to standardize your sample preparation workflow and minimize the time from sample collection to analysis.

  • Implement a Strict Timeline: Process all samples and standards in the same manner and for the same duration.

  • Immediate Analysis: Analyze samples as quickly as possible after preparation. If storage is necessary, freeze samples at -80°C.

  • Use of Antioxidants: For biological matrices, consider the addition of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the collection tubes to prevent oxidative degradation.

Q3: What are the best practices for preparing 3-Ethenyl Nevirapine from biological matrices like plasma or serum?

A3: Preparing samples from complex matrices requires careful optimization to ensure both efficient extraction and analyte stability.

  • Protein Precipitation: This is a common and effective method. Use a cold protein precipitation agent like acetonitrile or methanol (pre-chilled to -20°C). Add the cold solvent to the plasma sample, vortex briefly, and centrifuge at a high speed to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than protein precipitation. A reversed-phase sorbent (like C18) is likely suitable for 3-Ethenyl Nevirapine.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample (pre-treated with a buffer to adjust pH if necessary).

    • Wash with a weak organic solvent in water to remove interferences.

    • Elute with a stronger organic solvent like methanol or acetonitrile.

Recommended Protocol for Plasma Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a known volume of the initial mobile phase.

  • Inject into the analytical system.

Frequently Asked Questions (FAQs)

What are the known degradation pathways for Nevirapine that I should be aware of for its 3-ethenyl analog?

Nevirapine is primarily degraded through two main pathways:

  • Acid Hydrolysis: In the presence of strong acids, the diazepine ring can be cleaved.[1]

  • Metabolic Oxidation: In biological systems, Nevirapine is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites.[8] While not strictly degradation during sample prep, this highlights the susceptibility of the aromatic rings to oxidation.

For 3-Ethenyl Nevirapine, we can hypothesize an additional degradation pathway:

  • Ethenyl Group Oxidation/Polymerization: The vinyl group can be oxidized to form an epoxide or an aldehyde/carboxylic acid. It can also serve as a site for radical-initiated polymerization.

Potential Degradation Pathways of 3-Ethenyl Nevirapine

A 3-Ethenyl Nevirapine B Acid Hydrolysis (Ring Cleavage) A->B H+ C Oxidation (Epoxidation/Cleavage of vinyl group) A->C [O] (e.g., air, peroxides) D Polymerization A->D Radicals, Heat, Light E Thermal Degradation A->E Heat

Caption: Potential degradation pathways for 3-Ethenyl Nevirapine.

What are the optimal storage conditions for 3-Ethenyl Nevirapine in solution and in biological matrices?

Based on the stability data for Nevirapine, the following storage conditions are recommended:

ConditionStock Solutions (in organic solvent)Biological Samples (Plasma/Serum)
Short-term (up to 24 hours) 2-8°C, protected from light2-8°C, protected from light
Long-term (more than 24 hours) -20°C or -80°C, protected from light-80°C, protected from light

Note: Data for Nevirapine suggests it is stable in suspension for up to 6 months under various conditions, including refrigeration and freezing.[6][7] However, the reactivity of the ethenyl group warrants more stringent precautions.

What analytical techniques are best suited for the quantification of 3-Ethenyl Nevirapine?

Reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with UV or mass spectrometry (MS) detection would be the methods of choice.[9][10]

  • Column: A C18 column is a good starting point.[9][10]

  • Mobile Phase: A mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate buffer or formic acid) is commonly used for Nevirapine analysis.[9][10]

  • Detection: UV detection at a wavelength of maximum absorbance (likely around 280 nm, similar to Nevirapine) or mass spectrometry for higher sensitivity and selectivity.[11]

Recommended Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Analysis A Collect Sample (e.g., Plasma) B Add Internal Standard A->B C Protein Precipitation (Ice-cold Acetonitrile) B->C D Centrifuge C->D E Evaporate & Reconstitute D->E F Inject into RP-HPLC/UHPLC E->F G Separate on C18 Column F->G H Detect with UV/MS G->H I Quantify Data H->I

Caption: A typical analytical workflow for 3-Ethenyl Nevirapine.

References

  • Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews. Available at: [Link]

  • Nevirapine Batch Transfer Document. Medicines for All Initiative. Available at: [Link]

  • Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. National Institutes of Health. Available at: [Link]

  • method development and validation for estimation of nevirapine from tablets by rp-hplc. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Quantitative estimation of nevirapine by high performance thin layer chromatography. SciSpace. Available at: [Link]

  • Free-Radical Dispersion Polymerization of Ethylene with Laponite to Polyethylene–Clay Nanocomposite Particles. Macromolecules. Available at: [Link]

  • The Highly Controlled and Efficient Polymerization of Ethylene. National Institutes of Health. Available at: [Link]

  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. National Institutes of Health. Available at: [Link]

  • Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology. Available at: [Link]

  • Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State. National Institutes of Health. Available at: [Link]

  • What are the important polymerization reactions of ethylene and substituted ethylenes? Quora. Available at: [Link]

  • 18.5. Radical Polymerization of Alkenes, Polymers. Lumen Learning. Available at: [Link]

  • Oxidation of Aromatic Compounds. Fiveable. Available at: [Link]

  • Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. Scirp.org. Available at: [Link]

  • 16.8 Oxidation of Aromatic Compounds. OpenStax. Available at: [Link]

  • Stability of Nevirapine Suspension in Prefilled Oral Syringes Used for Reduction of Mother-To-Child HIV Transmission. PubMed. Available at: [Link]

  • 16.9: Oxidation of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. National Institutes of Health. Available at: [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available at: [Link]

  • How Alkyls Influence Medicinal Chemistry Developments? Patsnap Eureka. Available at: [Link]

  • Oxidation process for aromatic compound.Google Patents.
  • Nevirapine plasma concentrations are still detectable after more than 2 weeks in the majority of women receiving single-dose nevirapine: implications for intervention studies. PubMed. Available at: [Link]

  • Stability of Nevirapine Suspension in Prefilled Oral Syringes Used for Reduction of Mother-to-Child HIV Transmission. ResearchGate. Available at: [Link]

  • A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. MDPI. Available at: [Link]

  • Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. MDPI. Available at: [Link]

  • High-dose nevirapine: safety, pharmacokinetics, and antiviral effect in patients with human immunodeficiency virus infection. PubMed. Available at: [Link]

  • Nevirapine Dosage Guide + Max Dose, Adjustments. Drugs.com. Available at: [Link]

Sources

Optimization

Technical Support Center: Method Validation for 3-Ethenyl Nevirapine Quantification

Welcome to the technical support center for analytical method validation, specifically focusing on the quantification of 3-Ethenyl Nevirapine. As a known process-related impurity and potential degradant of Nevirapine, an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical method validation, specifically focusing on the quantification of 3-Ethenyl Nevirapine. As a known process-related impurity and potential degradant of Nevirapine, an essential antiretroviral agent, its accurate quantification is paramount for ensuring drug safety and quality.[1][2][3] This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently encountered challenges during method development and validation, grounded in established scientific principles and regulatory standards such as the ICH Q2(R1) guidelines.[4][5][6]

Section 1: Troubleshooting Common Method Validation Issues

This section addresses the most common hurdles encountered during the validation of analytical methods for 3-Ethenyl Nevirapine. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific rationale.

Specificity and Selectivity Issues

Question: I am observing poor resolution between the main Nevirapine peak and the 3-Ethenyl Nevirapine peak. How can I improve the specificity of my HPLC method?

Answer:

Poor resolution is a critical issue as it prevents accurate quantification. The structural similarity between Nevirapine and 3-Ethenyl Nevirapine necessitates a highly selective method. Several factors could be at play, primarily related to chromatographic conditions.

Root Cause Analysis & Solution Workflow:

Caption: Workflow for troubleshooting poor peak resolution.

Detailed Step-by-Step Protocol for Improving Specificity:

  • Mobile Phase Composition:

    • Rationale: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer dictates the retention of analytes on a reversed-phase column. Fine-tuning this ratio can significantly alter selectivity.

    • Action: Systematically adjust the acetonitrile/buffer ratio. For instance, if using a 20:80 (v/v) acetonitrile:buffer system, try gradients or isocratic runs at 18:82 and 22:78 to observe the impact on peak separation.[7][8][9]

  • Mobile Phase pH:

    • Rationale: Nevirapine and its analogues are basic compounds. Modifying the mobile phase pH can change their ionization state, which in turn affects their interaction with the stationary phase and, consequently, their retention time.[10][11] Operating at a pH well below the pKa of the analytes (e.g., pH 2.5-3.0) can suppress silanol interactions and often improves peak shape and resolution for basic compounds.[11]

    • Action: Prepare mobile phases with buffers at different pH values (e.g., pH 3.0, 4.5, 6.0). Use a robust buffer like phosphate or formate. A study on Nevirapine impurities successfully used a 25mM NH4H2PO4 buffer at pH 5.0.[7][8][9]

  • Stationary Phase Chemistry:

    • Rationale: Standard C18 columns separate based on hydrophobicity. If this does not provide sufficient resolution, alternative stationary phases offering different separation mechanisms (e.g., pi-pi interactions) can be highly effective.

    • Action: Screen columns with different chemistries. A Phenyl-Hexyl column, for instance, can provide unique selectivity for aromatic compounds like Nevirapine and its vinyl analogue.

  • Forced Degradation Studies:

    • Rationale: To prove that your method is truly stability-indicating, you must demonstrate that degradant peaks are not co-eluting with your analyte of interest. Forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) are essential.[12][13][14]

    • Action: Subject Nevirapine samples to stress conditions as per ICH Q1A guidelines. Analyze the stressed samples using your method and a photodiode array (PDA) detector. The peak purity analysis function will help confirm that the 3-Ethenyl Nevirapine peak is spectrally pure and free from underlying degradants.[13]

Peak Shape Problems (Tailing)

Question: My chromatogram for 3-Ethenyl Nevirapine shows significant peak tailing, which is affecting integration and precision. What are the likely causes and solutions?

Answer:

Peak tailing for basic compounds like 3-Ethenyl Nevirapine is a classic chromatography problem, often stemming from undesirable secondary interactions with the stationary phase.[10]

Primary Causes and Corrective Actions:

CauseRationaleRecommended Solution
Secondary Silanol Interactions Free, ionized silanol groups (-Si-O⁻) on the silica backbone of the column can interact strongly with protonated basic analytes, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[11]1. Lower Mobile Phase pH: Adjust the pH to ~2.5-3.0 to suppress silanol ionization.[11] 2. Use an End-Capped Column: Select a high-quality, end-capped column where residual silanols are chemically bonded to reduce their activity.[10] 3. Add a Competing Base: Introduce a small amount of a competing base like triethylamine (TEA) to the mobile phase to saturate the active silanol sites.[11]
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to a distorted, tailing peak shape.Reduce the injection volume or the concentration of the sample.
Extra-Column Volume Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.[10]Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005"). Check for proper fitting connections to avoid dead volume.[10]
Column Contamination/Void Accumulation of matrix components or particulates on the column frit or a void at the column inlet can disrupt the sample band, causing tailing.1. Use a Guard Column: This is a cost-effective way to protect the analytical column. 2. Reverse Flush the Column: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer). 3. Replace the Column: If the problem persists, the column may be irreversibly damaged.

Section 2: FAQs for LC-MS/MS Bioanalysis

For bioanalytical applications requiring higher sensitivity, LC-MS/MS is the technique of choice.[15][16] However, it introduces its own set of challenges.

Question 1: I'm developing an LC-MS/MS method for 3-Ethenyl Nevirapine in plasma and suspect significant matrix effects are suppressing my signal. How can I confirm and mitigate this?

Answer:

Matrix effects are a major concern in LC-MS/MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[17][18][19] This can lead to poor accuracy and reproducibility.

Protocol for Assessing and Mitigating Matrix Effects:

  • Quantitative Assessment (Post-Extraction Spike Method):

    • Concept: This is the "gold standard" approach to quantify the extent of ion suppression or enhancement.[18]

    • Procedure:

      • Prepare three sets of samples:

        • Set A (Neat Solution): Analyte spiked in mobile phase or reconstitution solvent.

        • Set B (Post-Spike): Blank plasma is extracted first, and then the analyte is spiked into the final, clean extract.

        • Set C (Pre-Spike): Analyte is spiked into plasma before the extraction process (used for recovery calculation).

      • Calculate the Matrix Factor (MF) as: MF = (Peak Area in Set B) / (Peak Area in Set A) .

      • Interpretation:

        • MF = 1: No matrix effect.

        • MF < 1: Ion suppression.

        • MF > 1: Ion enhancement.

    • This assessment should be performed using at least six different lots of blank plasma to evaluate variability.

  • Mitigation Strategies:

    • Chromatographic Separation: The most effective strategy is to chromatographically separate the analyte from the interfering matrix components. Adjust the gradient to ensure 3-Ethenyl Nevirapine elutes in a "clean" region of the chromatogram.

    • Sample Preparation: Move beyond simple protein precipitation. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) provide much cleaner extracts, significantly reducing matrix effects.[20][21]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Deuterated 3-Ethenyl Nevirapine) is the ideal internal standard. It co-elutes with the analyte and experiences the same degree of matrix effect, effectively compensating for any signal suppression or enhancement and ensuring accurate quantification.

Section 3: Frequently Asked Questions (General)

Q1: What are the key validation parameters I must assess according to ICH Q2(R1) for an impurity quantification method?

A1: According to ICH Q2(R1) guidelines, the core validation characteristics for a quantitative impurity test are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the main drug, other impurities, and degradants.[6]

  • Linearity: Demonstrating a direct proportional relationship between concentration and analytical response over a specified range.

  • Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: Assessed at three levels: Repeatability (intra-day), Intermediate Precision (inter-day, inter-analyst), and Reproducibility (inter-laboratory).

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[7][8]

Q2: My linearity plot for 3-Ethenyl Nevirapine shows a good correlation coefficient (r² > 0.999), but the y-intercept is significantly non-zero. Is this acceptable?

A2: A high correlation coefficient is necessary but not sufficient. A significant non-zero intercept can indicate a systematic error, such as a constant interference from the blank or an issue with the integration baseline setting. While a slight intercept is often unavoidable, a large, statistically significant intercept should be investigated. Ensure your blank (diluent) injections are clean and review your peak integration parameters to ensure the baseline is being set correctly and consistently across all calibration standards.

Q3: How do I establish the Limit of Quantification (LOQ) for my method?

A3: The ICH Q2(R1) guideline suggests several approaches:

  • Signal-to-Noise Ratio (S/N): This is a common and practical approach. The LOQ is typically established at a concentration where the analyte peak yields a signal-to-noise ratio of approximately 10:1.[15]

  • Standard Deviation of the Response and the Slope: LOQ can be calculated using the formula: LOQ = (10 * σ) / S , where σ is the standard deviation of the response (which can be determined from the y-intercept of the regression line or the standard deviation of blank injections) and S is the slope of the calibration curve.

  • Visual Evaluation: This applies to non-instrumental methods but can also be used for instrumental methods. It involves identifying the minimum concentration that can be determined with acceptable accuracy and precision.

For regulatory submissions, the chosen method for determining LOQ must be documented and justified. It is also critical to analyze a standard at the claimed LOQ concentration and demonstrate that it meets predefined criteria for accuracy and precision.[6]

References

  • Importance of matrix effects in LC-MS/MS bioanalysis . Bioanalysis Zone. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis . National Institutes of Health (NIH). [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? . NorthEast BioLab. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis . LCGC International. [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development . PubMed. [Link]

  • Validation of a High-Performance Liquid Chromatography Method for the Assay of and Determination of Related Organic Impurities in Nevirapine Drug Substance . Journal of Chromatographic Science. [Link]

  • Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies . PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review . Journal of Young Pharmacists. [Link]

  • Validation of a High-Performance Liquid Chromatography Method for the Assay of and Determination of Related Organic Impurities in Nevirapine Drug Substance . Oxford Academic. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]

  • Validation of a high-performance liquid chromatography method for the assay of and determination of related organic impurities in nevirapine drug substance . PubMed. [Link]

  • Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine . Scirp.org. [Link]

  • What Causes Peak Tailing in HPLC? . Chrom Tech, Inc. [Link]

  • High Resolution RP-HPLC Method for the Determination of Nevirapine and Associated Impurities . Oriental Journal of Chemistry. [Link]

  • Tips and Tricks of HPLC System Troubleshooting . Agilent. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . LCGC Magazine. [Link]

  • LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence . National Institutes of Health (NIH). [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues . Phenomenex. [Link]

  • LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence . PubMed. [Link]

  • Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC . Der Pharma Chemica. [Link]

  • Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach . National Institutes of Health (NIH). [Link]

  • (PDF) LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence . ResearchGate. [Link]

  • Degradation results of Nevirapine . ResearchGate. [Link]

  • Chemical structures of lamivudine, zidovudine, nevirapine and abacavir... . ResearchGate. [Link]

  • Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood . RSC Publishing. [Link]

  • Method development and validation for estimation of nevirapine from tablets by rp-hplc . International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Estimation of Nevirapine in Tablets by HPLC . TSI Journals. [Link]

  • High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities . Oriental Journal of Chemistry. [Link]

  • Nevirapine . PubChem - National Institutes of Health (NIH). [Link]

  • Nevirapine . Wikipedia. [Link]

  • Chemical structures of the first-generation (nevirapine, delavirdine,... . ResearchGate. [Link]

  • Non-nucleoside RT inhibitors - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose . Pharmacy 180. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Bioanalytical Assays of Nevirapine and Its Analogs

Welcome to the technical support center for the bioanalysis of Nevirapine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Nevirapine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in quantitative bioanalytical assays, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Our goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower you to develop robust and reliable analytical methods.

Understanding the Challenge: The Nature of Matrix Effects

In LC-MS/MS-based bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These endogenous components, such as phospholipids, proteins, salts, and metabolites, can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either a suppression or enhancement of the signal.[2][3] This phenomenon, known as the matrix effect, can significantly compromise the accuracy, precision, and sensitivity of an assay.[2][3]

Nevirapine, a non-nucleoside reverse transcriptase inhibitor, is a dipyridodiazepine compound.[4][5] Its analogs, while structurally similar, may possess different physicochemical properties that influence their susceptibility to matrix effects. This guide provides a systematic approach to identifying, troubleshooting, and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: My assay for a new Nevirapine analog is showing poor precision and accuracy. Could this be due to matrix effects?

A1: Yes, inconsistent precision and accuracy are classic indicators of uncompensated matrix effects.[2] The variability arises because the extent of ion suppression or enhancement can differ between individual samples, calibration standards, and quality control (QC) samples.[2] According to FDA guidance, it is crucial to evaluate matrix effects as part of method validation.[6][7]

Q2: How can I quantitatively assess the matrix effect in my assay?

A2: The most common method is the post-extraction addition technique. This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the peak response of the analyte in a neat solution (e.g., mobile phase).

Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solution) * 100

A value of 100% indicates no matrix effect, a value <100% suggests ion suppression, and a value >100% indicates ion enhancement.

Q3: What are the primary sources of matrix effects in plasma samples for Nevirapine and its analogs?

A3: For plasma and serum samples, the most significant contributors to matrix effects are phospholipids from cell membranes.[8][9] These molecules are often co-extracted with the analytes and can cause substantial ion suppression in electrospray ionization (ESI).[8] Other sources include endogenous metabolites, proteins, and anticoagulants used during sample collection.[3]

Troubleshooting Guide: A Systematic Approach

When encountering issues related to matrix effects, a systematic approach is key. The following sections provide detailed troubleshooting steps and experimental protocols.

Issue 1: Inconsistent Analyte Recovery and Signal Intensity

This is often the first sign of a significant matrix effect. The goal is to improve the sample cleanup process to remove interfering endogenous components before they enter the LC-MS system.

Effective sample preparation is the most critical step in minimizing matrix effects.[10] Here's a comparison of common techniques:

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.Non-selective, often results in "dirty" extracts with high levels of phospholipids.[11]Initial screening and methods where matrix effects are minimal.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive, requires larger solvent volumes, and may have emulsion formation issues.Analytes with good solubility in a water-immiscible organic solvent.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[12]Highly selective, provides the cleanest extracts, and can concentrate the analyte.[13][14]More complex method development, higher cost per sample.When high sensitivity and minimal matrix effects are required.

Troubleshooting Workflow: Sample Preparation Optimization

start Inconsistent Results (Poor Accuracy/Precision) ppt Start with Protein Precipitation (PPT) Is it sufficient? start->ppt lle Try Liquid-Liquid Extraction (LLE) Improved but still variable? ppt->lle No end Robust Method Achieved ppt->end Yes spe Implement Solid-Phase Extraction (SPE) Is it effective? lle->spe Yes lle->end No, significant issues remain phospholipid_removal Targeted Phospholipid Removal (e.g., HybridSPE) spe->phospholipid_removal No, suspect phospholipids spe->end Yes phospholipid_removal->end

Caption: A decision tree for optimizing sample preparation to mitigate matrix effects.

Detailed Protocol: Solid-Phase Extraction (SPE) for Nevirapine Analogs

This protocol is a starting point and should be optimized for your specific analog.

  • Sorbent Selection: For Nevirapine and its analogs, a mixed-mode cation exchange polymer-based sorbent is a good starting point due to the basic nature of the dipyridodiazepine core.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Pretreat the plasma sample by diluting it 1:1 with 2% formic acid in water. Load the pretreated sample onto the cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash 2: 1 mL of methanol to remove less polar interferences, including some phospholipids.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Issue 2: Ion Suppression Co-eluting with the Analyte Peak

If sample preparation optimization is insufficient, the next step is to adjust the chromatography to separate the analyte from the interfering matrix components.

The goal is to shift the retention time of the analyte away from regions of significant ion suppression.

Experimental Protocol: Post-Column Infusion for Identifying Ion Suppression Zones

  • Setup: Infuse a standard solution of your Nevirapine analog at a constant flow rate into the LC flow stream after the analytical column but before the mass spectrometer inlet.

  • Injection: Inject a blank, extracted matrix sample.

  • Analysis: Monitor the signal of your analyte. A stable baseline will be observed. Any dips in the baseline indicate regions of ion suppression.

  • Action: Adjust your chromatographic gradient to move the analyte's retention time away from these suppression zones.

Troubleshooting Workflow: Chromatographic Optimization

start Analyte peak in ion suppression zone gradient Modify LC Gradient (e.g., increase organic solvent ramp) start->gradient column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) gradient->column Insufficient separation end Analyte peak in 'clean' chromatographic region gradient->end Successful separation mobile_phase Adjust Mobile Phase pH (ensure analyte is ionized) column->mobile_phase Still co-eluting column->end Successful separation mobile_phase->end

Caption: A workflow for optimizing chromatography to avoid matrix effects.

Issue 3: Persistent, Irreproducible Matrix Effects

Even with optimized sample preparation and chromatography, some level of matrix effect may persist. The use of a suitable internal standard (IS) is crucial for compensating for this variability.

An ideal internal standard should co-elute with the analyte and experience the same degree of matrix effect.

  • Structural Analogs: These are often used but may have different chromatographic behavior and ionization efficiency than the analyte, leading to poor compensation.

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). It will have the same extraction recovery, chromatographic retention time, and ionization response as the analyte, thus perfectly compensating for matrix effects.

Internal Standard Type Pros Cons
Structural Analog Readily available, lower cost.May not co-elute, may have different ionization efficiency.
Stable Isotope-Labeled (SIL) Co-elutes with analyte, experiences identical matrix effects, considered the "gold standard".Higher cost, may not be available for all analogs.

Summary of Best Practices for Method Validation

According to regulatory guidelines, the following should be assessed to ensure a robust method free from unacceptable matrix effects:

Parameter Acceptance Criteria (Typical) Regulatory Guidance
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% from at least 6 different sources of matrix.
Recovery Should be consistent, precise, and reproducible.
Accuracy and Precision For QC samples, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the CV should be ≤15% (≤20% at the LLOQ).

By implementing a systematic approach to troubleshooting that combines optimized sample preparation, refined chromatography, and the use of an appropriate internal standard, you can successfully overcome the challenges of matrix effects in the bioanalysis of Nevirapine and its analogs, leading to the generation of high-quality, reliable data.

References

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nevirapine. PubChem. Retrieved from [Link]

  • ResearchGate. (2019). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. Retrieved from [Link]

  • PubMed. (2019). Solid-phase extraction combined with dispersive liquid-liquid microextraction/HPLC-UV as a sensitive and efficient method for extraction, pre-concentration and simultaneous determination of antiretroviral drugs nevirapine, efavirenz and nelfinavir in pharmaceutical formulations and biological samples. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Retrieved from [Link]

  • MDPI. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Retrieved from [Link]

  • AMS Biotechnology (AMSBIO). (2023). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Nevirapine. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical chromatogram of nevirapine and internal standard. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Retrieved from [Link]

  • Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Retrieved from [Link]

  • PubMed. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Retrieved from [Link]

  • ResearchGate. (2014). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Chromatography Online. (2014). Ion Suppression in LC–MS–MS — A Case Study. Retrieved from [Link]

  • Cape Peninsula University of Technology. (2021). Spectroscopic and chromatographic analysis of Nevirapine, Lamivudine and Zidovudine anti-retroviral compounds in wastewater samples from selected wastewater treatment plants, Cape Town. Electronic Theses and Dissertations. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. Retrieved from [Link]

  • PharmGKB. (n.d.). Nevirapine Pathway, Pharmacokinetics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis. Retrieved from [Link]

  • LCGC. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]

  • Waters. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]

  • PubMed. (n.d.). HPLC-UV method for the quantitation of nevirapine in biological matrices following solid phase extraction. Retrieved from [Link]

  • PubMed. (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Retrieved from [Link]

  • ACS Publications. (n.d.). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

  • Chromatography Today. (2021). A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. Retrieved from [Link]

  • Drugs.com. (n.d.). Nevirapine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. Retrieved from [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining Gradient Elution for Nevirapine Derivatives

Welcome to the technical support center for the chromatographic analysis of Nevirapine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of Nevirapine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine gradient elution methods for improved resolution. Here, we will address common challenges encountered during method development and provide scientifically grounded solutions.

Section 1: Frequently Asked Questions (FAQs) on Initial Method Setup

Q1: I'm starting to develop a gradient HPLC method for Nevirapine and its impurities. Where should I begin with mobile phase selection and pH?

A1: For initial method development for Nevirapine and its derivatives, a reversed-phase approach is typically successful. Start with a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile.[1][2][3] The pH of the aqueous phase is a critical parameter to control for achieving good peak shape and resolution.[4]

A recommended starting point is a phosphate or acetate buffer with the pH adjusted to a range of 3.0 to 5.0.[1][5][6] For instance, successful separations have been achieved using a mobile phase of pH 3.5 phosphate buffer and acetonitrile[2][6] or a sodium perchlorate buffer at pH 4.8 with acetonitrile.[1] It's crucial to operate within a pH range of 2 to 8 for most silica-based columns to prevent column degradation.[4] The initial gradient can be set from a low to a high percentage of the organic modifier to elute compounds with a wide range of polarities.

Q2: What are the key differences between HPLC and UPLC for analyzing Nevirapine derivatives, and which should I choose?

A2: Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for this analysis, but they differ in operating pressure, particle size of the stationary phase, and consequently, speed and resolution.[7][8][9]

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi)[8][9]
Analysis Time LongerShorter[7]
Resolution GoodHigher
Sensitivity GoodHigher[7]
Solvent Consumption HigherLower[7]

Recommendation: If your primary goal is high throughput and resolving very closely eluting impurities, UPLC is the superior choice due to its higher efficiency and sensitivity.[7][10] However, HPLC is a robust and widely available technique that can provide excellent results with proper method optimization and is often sufficient for routine analysis.[7][9] The choice often depends on the specific requirements of your analysis and the available instrumentation.

Section 2: Troubleshooting Poor Resolution and Peak Shape

This section addresses common issues that can compromise the quality of your chromatographic data.

Q3: My Nevirapine peak is showing significant tailing. What are the likely causes and how can I fix it?

A3: Peak tailing for basic compounds like Nevirapine is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the protonated analyte and ionized silanol groups on the silica-based stationary phase.[11]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically 2-4 pH units below the pKa of the analyte) to keep Nevirapine fully protonated and minimize interactions with silanols.[4][12]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups, leading to improved peak shape for basic compounds.[11]

  • Incorporate a Mobile Phase Additive: Adding a small concentration of an amine modifier, like triethylamine, can compete with the analyte for active sites on the stationary phase, reducing tailing.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[13]

Q4: I'm observing co-elution of Nevirapine with one of its derivatives. How can I improve the separation?

A4: Achieving baseline separation between structurally similar compounds requires careful optimization of chromatographic selectivity.

Strategies to Enhance Resolution:

  • Adjust the Gradient Slope: A shallower gradient (slower increase in organic modifier concentration) can significantly improve the resolution of closely eluting peaks.[13]

  • Modify the Mobile Phase pH: Changing the pH can alter the ionization state of the analytes, leading to changes in retention time and potentially improving separation.[4][14] Experiment with pH values within the stable range of your column.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation due to different solvent properties.

  • Evaluate Different Stationary Phases: If other strategies fail, consider trying a column with a different stationary phase chemistry, such as a C8 or a phenyl column, which will offer different retention characteristics.[10]

  • Optimize Column Temperature: Increasing the column temperature can improve efficiency and may alter selectivity. However, be mindful of the thermal stability of your analytes.

Workflow for Optimizing Resolution

G cluster_0 Problem: Co-elution Start Poor Resolution A Adjust Gradient Slope (Make it shallower) Start->A B Modify Mobile Phase pH A->B C Change Organic Modifier (e.g., ACN to MeOH) B->C D Try Different Stationary Phase (e.g., C8, Phenyl) C->D E Optimize Temperature D->E End Resolution Achieved E->End

Caption: A systematic approach to resolving co-eluting peaks.

Section 3: Advanced Troubleshooting and Method Validation

Q5: I'm performing forced degradation studies, and I'm seeing new, unresolved peaks. How do I ensure my method is stability-indicating?

A5: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[5][10]

Protocol for Developing a Stability-Indicating Method:

  • Perform Stress Testing: Subject Nevirapine to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation, as per ICH guidelines.[1][5][10][15]

  • Analyze Stressed Samples: Inject the stressed samples into your HPLC system.

  • Evaluate Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the Nevirapine peak in the presence of degradation products. This ensures that no degradants are co-eluting.

  • Optimize Separation: If co-elution is observed, systematically adjust the gradient, mobile phase pH, and organic modifier to resolve all degradation peaks from the main peak and from each other.[10]

  • Method Validation: Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.[2][3]

Example of Forced Degradation Conditions for Nevirapine:

Stress ConditionExample Reagent/ConditionObservation
Acid Hydrolysis 0.1 N HCl, heatedSignificant degradation observed.[1][10]
Base Hydrolysis 0.1 M NaOHLess degradation compared to acid.[1][10]
Oxidative Degradation 3-50% H2O2Degradation observed.[1][15]
Thermal Degradation 50-110°CDegradation observed.[10][15]
Photolytic Degradation UV light (e.g., 254 nm)Nevirapine is relatively stable.[10][15]
Q6: My system suitability test (SST) is failing, specifically the resolution and tailing factor. What should I check?

A6: Failing system suitability indicates a problem with the chromatographic system's performance.

System Suitability Troubleshooting Checklist:

  • Column Performance: The column is a primary suspect.[16][17]

    • Action: Check the column's history and performance. If it's old or has been used with harsh conditions, it may need to be replaced. Try flushing the column or, if the problem persists, replace it with a new one.[13][18]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to SST failures.[17][19]

    • Action: Ensure the mobile phase is prepared fresh and accurately, and that the pH is correctly adjusted. Always filter and degas the mobile phase before use.[1][13]

  • System Leaks or Blockages: Leaks can cause pressure fluctuations and retention time shifts, while blockages can lead to high backpressure and poor peak shape.[13][16]

    • Action: Inspect all fittings and connections for leaks. If high pressure is observed, systematically check for blockages in the inline filter, guard column, and analytical column.[16]

  • Injector Issues: A faulty injector can lead to poor reproducibility and peak shape problems.

    • Action: Check the injector for any blockages or worn seals.

Troubleshooting System Suitability Failures

G cluster_1 System Suitability Failure Start SST Failure (Resolution/Tailing) A Check Column (Age, Performance) Start->A B Verify Mobile Phase (Preparation, pH, Degassing) A->B C Inspect for Leaks/Blockages B->C D Check Injector C->D End SST Passed D->End

Caption: A diagnostic workflow for addressing SST failures.

References

  • High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. - Oriental Journal of Chemistry. Available at: [Link]

  • Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - NIH. Available at: [Link]

  • DEVELOPMENT AND METHOD VALIDATION OF NEVIRAPINE BY HPLC - YMER. Available at: [Link]

  • Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine - Scirp.org. Available at: [Link]

  • Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC - Der Pharma Chemica. Available at: [Link]

  • (PDF) Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood - ResearchGate. Available at: [Link]

  • Validation of a high-performance liquid chromatography method for the assay of and determination of related organic impurities in nevirapine drug substance - PubMed. Available at: [Link]

  • RP-HPLC method development and stability studies of nevirapine in pharmaceutical dosage form - ijpar. Available at: [Link]

  • Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma - NIH. Available at: [Link]

  • Degradation results of Nevirapine. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • method development and validation for estimation of nevirapine from tablets by rp-hplc - International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • UPLC vs HPLC: what is the difference? - Alispharm. Available at: [Link]

  • Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe - PMC - NIH. Available at: [Link]

  • Differences between HPLC and UPLC - Pharmaguideline. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. Available at: [Link]

  • HPLC vs UPLC - What's the Difference? - Chromatography Today. Available at: [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application | Agilent. Available at: [Link]

  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News - alwsci. Available at: [Link]

  • Development and Validation of Reversed Phase HPLC Method for the Estimation of Nevirapine in Pure Form and in Pharmaceutical Dosage Forms | Asian Journal of Chemistry. Available at: [Link]

  • What are the Reasons for Resolution Failure in HPLC? - Chromatography Today. Available at: [Link]

  • HPLC TROUBLESHOOTING: A REVIEW - Jetir.Org. Available at: [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. Available at: [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available at: [Link]

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Troubleshooting

Technical Support Center: Stability-Indicating HPLC Method Development for 3-Ethenyl Nevirapine

As a Senior Application Scientist, this guide is designed to provide you with the in-depth technical knowledge and practical steps required to develop a robust, stability-indicating High-Performance Liquid Chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with the in-depth technical knowledge and practical steps required to develop a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for Nevirapine and its potential process-related impurity or degradant, 3-Ethenyl Nevirapine. This document moves beyond a simple protocol, explaining the scientific rationale behind each step to empower you to make informed decisions and effectively troubleshoot challenges.

Section 1: Foundational Knowledge & Pre-Method Development

Before initiating any experimental work, a thorough understanding of the analyte and the regulatory landscape is crucial. A stability-indicating method is designed to quantify the drug substance while also resolving it from any degradation products, ensuring that the analytical procedure is a true measure of the drug's stability.[1]

Understanding the Analyte: Nevirapine
  • Structure and Properties: Nevirapine is a non-nucleoside reverse transcriptase inhibitor. Its structure is a non-polar, heterocyclic dipyridodiazepinone. It is weakly basic with a pKa of 2.8 and exhibits pH-dependent solubility, being more soluble in acidic conditions.[2]

  • Implications for HPLC: The non-polar nature of Nevirapine makes it an ideal candidate for reversed-phase (RP) chromatography. Its pH-dependent solubility suggests that the pH of the mobile phase will be a critical parameter for controlling retention and peak shape.

The Target Impurity: 3-Ethenyl Nevirapine

For the purpose of this guide, 3-Ethenyl Nevirapine is considered a potential process impurity or degradant. Its structure is closely related to the parent drug, suggesting similar UV absorbance properties but potentially different polarity. The primary goal of our method is to achieve baseline separation between Nevirapine, 3-Ethenyl Nevirapine, and any degradants formed under stress conditions.

Regulatory Framework: ICH Guidelines

The development and validation of a stability-indicating method are governed by the International Council for Harmonisation (ICH) guidelines.

  • ICH Q1A(R2): This guideline mandates stress testing (forced degradation) to establish the intrinsic stability of the molecule and to demonstrate the specificity of the analytical method.[3]

  • ICH Q2(R1): This document outlines the required validation characteristics for analytical procedures, including Accuracy, Precision, Specificity, Linearity, Range, and Robustness.[4][5]

Section 2: Experimental Protocol - Method Development & Validation

This section provides a systematic, step-by-step workflow for developing and validating the HPLC method.

Workflow for Stability-Indicating Method Development

Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing & Specificity cluster_2 Phase 3: Method Validation A 1. Initial Parameter Selection (Column, Mobile Phase, Detector) B 2. Mobile Phase Optimization (pH, Organic Ratio, Gradient) A->B C 3. System Suitability Check (Tailing Factor, Resolution, Plate Count) B->C D 4. Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) C->D Method is Suitable E 5. Peak Purity Analysis (Using PDA Detector) D->E F 6. Confirm Resolution (API from all Degradants) E->F G 7. Validate as per ICH Q2(R1) (Linearity, Accuracy, Precision, etc.) F->G Method is Specific H Validated Stability-Indicating Method

Caption: Overall workflow for HPLC method development and validation.

Step 1: Initial Chromatographic Conditions

The goal here is to establish a starting point based on the physicochemical properties of Nevirapine. A reversed-phase C18 column is the most logical choice due to its hydrophobic retention mechanism, which is well-suited for the non-polar Nevirapine molecule.[6]

ParameterRecommended Starting ConditionRationale
Stationary Phase C18, 150 mm x 4.6 mm, 5 µmIndustry standard for versatility and efficiency in separating non-polar compounds.[7]
Mobile Phase A 0.02 M Phosphate Buffer, pH 3.0Buffering is essential for reproducible retention times of ionizable compounds. A pH of 3.0 ensures Nevirapine (pKa 2.8) is partially protonated, aiding in good peak shape.[8]
Mobile Phase B AcetonitrileCommon organic modifier, offers good peak shape and lower backpressure compared to methanol.
Elution Mode Gradient: 20% to 80% B over 20 minA gradient is recommended initially to elute a wide range of potential degradants with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven ensures retention time stability.[9]
Detection (UV) 246 nmA common wavelength used for Nevirapine analysis, providing good sensitivity.[10]
Injection Volume 10 µLA small volume minimizes potential for column overload and peak distortion.
Step 2: Forced Degradation (Stress) Studies

Forced degradation is the cornerstone of developing a stability-indicating method. The objective is to intentionally degrade the drug substance to produce potential degradants. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12]

Stress ConditionProtocolPurpose
Acid Hydrolysis 1 mg/mL Nevirapine in 0.1 M HCl at 60°C for 4 hours.To generate acid-labile degradants. Nevirapine is known to degrade under acidic conditions.[13]
Base Hydrolysis 1 mg/mL Nevirapine in 0.1 M NaOH at 60°C for 4 hours.To generate base-labile degradants.
Oxidative Degradation 1 mg/mL Nevirapine in 3% H₂O₂ at room temp for 24 hours.To identify oxidation products. Nevirapine shows significant degradation under oxidative stress.[8][13]
Thermal Degradation Solid drug substance heated at 105°C for 24 hours.To assess the stability of the solid form to heat.
Photolytic Degradation Solid drug substance exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).To identify light-sensitive degradation pathways.

Procedure:

  • Prepare solutions of Nevirapine (and 3-Ethenyl Nevirapine, if available as a reference standard) under the conditions listed above.

  • At the designated time point, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Inject the stressed samples into the HPLC system and analyze the chromatograms.

  • Crucially , use a photodiode array (PDA) detector to assess peak purity of the main Nevirapine peak in the presence of its degradation products. This demonstrates specificity.[7]

Step 3: Method Validation

Once the method can successfully separate the parent drug from all process impurities and stress-induced degradants, it must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[14]

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999. Baseline resolution (Rs > 2) between Nevirapine and all adjacent peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.[15]
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for the API at three concentration levels.[1]
Precision To demonstrate the method's repeatability and intermediate precision.Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations.[8]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must pass after minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).[4]

Section 3: Troubleshooting Guide

Even with a well-designed method, issues can arise. This guide uses a question-and-answer format to address common problems.

Troubleshooting Logic: Peak Tailing

Troubleshooting_Peak_Tailing cluster_1 Solutions for Chemical Causes cluster_2 Solutions for Column Issues cluster_3 Solutions for Method Issues Start Symptom: Peak Tailing (Asymmetry > 1.2) Cause1 Chemical Cause? (Silanol Interactions) Start->Cause1 Cause2 Column Issue? (Void or Contamination) Start->Cause2 Cause3 Method Issue? (Overload, pH) Start->Cause3 Sol1a Lower mobile phase pH to suppress silanol activity Cause1->Sol1a Sol1b Use a modern, end-capped column with high purity silica Cause1->Sol1b Sol2a Reverse flush the column with a strong solvent Cause2->Sol2a Sol3a Reduce sample concentration or injection volume Cause3->Sol3a Sol3b Ensure mobile phase pH is at least 1.5 units away from pKa Cause3->Sol3b Sol2b Replace column if flushing fails Sol2a->Sol2b If problem persists

Caption: A decision tree for troubleshooting peak tailing issues.

Q&A Troubleshooting

Peak Shape Problems

  • Q: My Nevirapine peak is tailing severely. What is the most likely cause?

    • A: Peak tailing for a basic compound like Nevirapine is often caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column.[16] First, ensure your mobile phase pH is low enough (e.g., pH 2.5-3.0) to keep the silanols non-ionized. If the problem persists, the column itself may be aging or of lower quality. Consider switching to a modern, high-purity, end-capped C18 column designed for excellent peak shape with basic analytes.

  • Q: My peaks are fronting. Why?

    • A: Peak fronting is typically a sign of sample overload or an injection solvent that is much stronger than the mobile phase.[17] Try diluting your sample or dissolving it in a solvent that is weaker than or identical to the initial mobile phase composition.

Retention Time Issues

  • Q: My retention times are drifting to be shorter in every run. What should I check?

    • A: A consistent decrease in retention time can indicate a loss of the stationary phase (column bleed), especially if you are operating at a high pH.[16] However, a more common cause is an unstable mobile phase composition or a leak in the pump. Ensure your mobile phase reservoirs are covered to prevent selective evaporation of the organic solvent.[18] Check system pressure for stability and inspect for any leaks.

  • Q: My retention times are suddenly much longer/shorter than yesterday, but the method is the same. What happened?

    • A: The most common cause for this is an error in mobile phase preparation. A small change in the organic-to-aqueous ratio can cause significant shifts in retention.[19] Prepare a fresh batch of mobile phase, carefully measuring all components. Also, ensure the column is properly equilibrated; allow at least 10-15 column volumes of mobile phase to pass through before the first injection.[9]

Baseline Problems

  • Q: I see "ghost peaks" in my gradient blank injections. Where are they coming from?

    • A: Ghost peaks that appear during a gradient run are often contaminants from a previous injection that are strongly retained and elute only when the organic concentration increases.[16] They can also come from contaminated solvents or additives. To fix this, run a steep, high-organic flush after each analytical run. If the problem persists, use fresh, HPLC-grade solvents and additives.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why is a gradient elution recommended over isocratic for a stability-indicating method?

    • A: Forced degradation can produce a wide variety of degradants with diverse polarities. An isocratic method optimized for the parent drug may cause highly polar degradants to elute in the void volume unresolved, or cause non-polar degradants to be retained indefinitely. A gradient elution ensures a wide range of solvent strengths is used, increasing the probability of eluting and resolving all potential degradants.

  • Q: What is the purpose of a photodiode array (PDA) detector in this context?

    • A: A PDA detector is critical for a stability-indicating method because it can assess "peak purity." It collects spectra across the entire peak and can determine if a single chromatographic peak consists of more than one co-eluting compound. This is the ultimate proof of specificity, ensuring that a peak corresponding to Nevirapine does not contain a hidden degradant.[7]

  • Q: How do I know if my degradation is sufficient during the forced degradation study?

    • A: The accepted range for degradation is typically 5-20%.[11] Less than 5% may not be enough to prove the method's resolving power. More than 20% can lead to secondary degradation, making it difficult to establish primary degradation pathways. If you see no degradation, use more strenuous conditions (higher temperature, longer time, or higher reagent concentration). If degradation is too extensive, reduce the stress conditions.

  • Q: Can I use this method for quantifying 3-Ethenyl Nevirapine?

    • A: Yes, provided you validate the method for the impurity as well. This typically involves demonstrating linearity, accuracy, and precision at the expected concentration range of the impurity, which is often much lower than the API. The Limit of Quantitation (LOQ) for 3-Ethenyl Nevirapine must be established and proven to be sufficiently sensitive.[1][4]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pottabathini, V., et al. (2016). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. American Journal of Analytical Chemistry, 7, 663-678. [Link]

  • ResearchGate. Development and Application of Stability-Indicating HPLC Method for the Determination of Nevirapine and Its Impurity in Combination Drug Product. [Link]

  • Sahoo, M. (2013). Stability indicating RP-HPLC method for determination of nevirapine in pure and tablet form. Der Pharma Chemica, 5(2), 103-110. [Link]

  • Google Patents. Lowcost, high yield synthesis of nevirapine.
  • Resolve Mass Spectrometry. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chimanlal, M., et al. (2011). Solid-State Characterization of Nevirapine. Journal of Pharmaceutical Sciences, 100(5), 1734-1744. [Link]

  • Journal of Young Pharmacists. Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • International Journal of Pharmaceutical and Allied Research. RP-HPLC method development and stability studies of nevirapine in pharmaceutical dosage form. [Link]

  • Oriental Journal of Chemistry. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Center for Biotechnology Information. Preparation and Characterisation of Nevirapine Oral Nanosuspensions. [Link]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Persee. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • PubMed. Stability-indicating UHPLC method for determination of nevirapine in its bulk form and tablets: identification of impurities and degradation kinetic study. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • YouTube. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • Google Patents.
  • Chromedia. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. Chemical structures of the first-generation (nevirapine, delavirdine,...). [Link]

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Optimization

Technical Support Center: Enhancing the Sensitivity of 3-Ethenyl Nevirapine Detection

Welcome to the technical support center for the sensitive detection of 3-Ethenyl Nevirapine. This guide is designed for researchers, scientists, and drug development professionals who are working on the bioanalysis of Ne...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sensitive detection of 3-Ethenyl Nevirapine. This guide is designed for researchers, scientists, and drug development professionals who are working on the bioanalysis of Nevirapine analogues and require high-sensitivity methods. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is 3-Ethenyl Nevirapine, and why is its sensitive detection challenging?

3-Ethenyl Nevirapine (also known as 11-cyclopropyl-4-methyl-3-vinyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one) is an analogue of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection[3]. The challenge in its detection arises from several factors:

  • Low Concentrations: As a metabolite, impurity, or novel analogue, it is often present in biological matrices at concentrations significantly lower than the parent drug, Nevirapine.

  • Matrix Interference: Biological samples (plasma, urine, tissue) contain a multitude of endogenous compounds that can interfere with the signal of the target analyte, a phenomenon known as the matrix effect, particularly in mass spectrometry[1].

  • Structural Similarity: Its structure is very similar to Nevirapine and its other metabolites, requiring highly selective analytical methods to differentiate it from these related compounds[2][4].

Q2: Which analytical technique is best for achieving the highest sensitivity for 3-Ethenyl Nevirapine?

For the highest sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][5] While High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used, its sensitivity is often limited to the nanogram-per-milliliter (ng/mL) range.[2] In contrast, well-developed LC-MS/MS methods can achieve limits of quantification (LOQ) in the low picogram-per-milliliter (pg/mL) range, which is crucial for detecting trace levels of analytes.[1][6]

The choice of technique depends on the required sensitivity and available resources. For high-throughput screening, an Enzyme-Linked Immunosorbent Assay (ELISA) or an immunochromatographic strip test could be developed, offering rapid, qualitative, or semi-quantitative results, though these are typically less specific for a single analogue without a highly specific monoclonal antibody.[7][8]

Troubleshooting Guide: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique. However, achieving low detection limits requires careful optimization.

Q3: My HPLC-UV baseline is very noisy, which is masking my low-concentration peak for 3-Ethenyl Nevirapine. What can I do?

A noisy baseline directly impacts the signal-to-noise (S/N) ratio, which defines your detection limit. Here are the primary causes and solutions:

  • Cause 1: Mobile Phase Issues. The mobile phase may be poorly mixed, contaminated, or not properly degassed.

    • Solution: Always use HPLC-grade solvents. Filter and degas the mobile phase before use. If you are using a gradient, ensure the pump's proportioning valves are functioning correctly by premixing the mobile phase manually to see if the noise disappears.[9][10]

  • Cause 2: Detector Lamp Failure. The UV lamp has a finite lifetime and its energy output can decrease and become unstable over time.

    • Solution: Check the lamp's energy levels and operating hours. Replace it if it is near the end of its recommended lifespan.[11]

  • Cause 3: System Leaks or Contamination. Even a small leak can cause pressure fluctuations that manifest as baseline noise. Contamination in the pump, injector, or detector flow cell can also contribute.

    • Solution: Systematically check for leaks at all fittings, especially between the column and the detector.[12] Flush the system with a strong solvent (like isopropanol) to remove potential contaminants.[10]

Q4: The peak for 3-Ethenyl Nevirapine is broad and tailing, making it difficult to quantify accurately at low levels. How can I improve the peak shape?

Poor peak shape reduces peak height and, consequently, sensitivity.

  • Cause 1: Secondary Interactions with the Column. Residual silanol groups on silica-based C18 columns can interact with basic compounds like Nevirapine analogues, causing peak tailing.

    • Solution: Use an ultra-high purity silica column to minimize silanol activity. Alternatively, adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4) or add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%).[13]

  • Cause 2: Column Overload. Injecting too much sample mass can saturate the column, leading to fronting or tailing peaks.

    • Solution: While seemingly counterintuitive when trying to detect low concentrations, this can happen if the sample matrix is highly concentrated. Dilute the sample or, preferably, improve the sample cleanup to remove interfering components.[13]

  • Cause 3: Mismatch between Sample Solvent and Mobile Phase. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your final extract in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[12]

Troubleshooting Guide: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides unparalleled sensitivity but is susceptible to subtle issues that can drastically affect performance.[1]

Q5: I am not achieving the expected low pg/mL sensitivity with my LC-MS/MS method. How can I enhance the signal for 3-Ethenyl Nevirapine?

Low signal intensity is a common challenge. The solution often lies in optimizing the ionization and fragmentation processes.

  • Cause 1: Suboptimal Ionization Source Conditions. The efficiency of converting the analyte into gas-phase ions is critical. Nevirapine and its analogues are typically analyzed in positive ion mode.

    • Solution: Perform a thorough source optimization. Infuse a standard solution of 3-Ethenyl Nevirapine directly into the mass spectrometer and systematically adjust parameters like capillary voltage, source temperature, and gas flows (nebulizer and desolvation gases) to find the combination that yields the highest and most stable signal.[14] Consider using Atmospheric Pressure Chemical Ionization (APCI) if Electrospray Ionization (ESI) is providing high background noise, as APCI can be less susceptible to matrix effects for certain compounds.[1]

  • Cause 2: Inefficient MRM Transition. The choice of precursor and product ions for Multiple Reaction Monitoring (MRM) is fundamental to both sensitivity and selectivity.

    • Solution:

      • Precursor Ion: Infuse the analyte and acquire a full scan (Q1) mass spectrum to confirm the mass of the protonated molecule, [M+H]⁺.

      • Product Ions: Perform a product ion scan on the selected precursor. Choose the 2-3 most intense and stable product ions for your MRM transitions. The transition from the precursor to the most abundant product ion will be your "quantifier," while a second transition will serve as a "qualifier" to ensure identity.[6]

      • Collision Energy: For each MRM transition, optimize the collision energy (CE) to maximize the production of the product ion. A CE ramp experiment is the most efficient way to achieve this.

Q6: My signal for 3-Ethenyl Nevirapine is inconsistent and suppressed, especially in plasma samples. How do I combat matrix effects?

Matrix effects, particularly ion suppression, are a major obstacle to achieving high sensitivity in biological matrices. This occurs when co-eluting endogenous components interfere with the ionization of the target analyte.

  • Solution 1: Improve Chromatographic Separation. The best way to avoid matrix effects is to chromatographically separate 3-Ethenyl Nevirapine from the interfering compounds.

    • Action: Use a longer gradient, a different column chemistry (e.g., phenyl-hexyl instead of C18), or a smaller particle size column (e.g., UPLC/UHPLC) to increase peak resolution. Ensure the analyte does not elute in the first part of the run where most of the highly polar, unretained matrix components appear.

  • Solution 2: Enhance Sample Preparation. A cleaner sample will have fewer interfering substances.

    • Action: Move beyond simple protein precipitation (PP). Use Liquid-Liquid Extraction (LLE) or, for the cleanest extracts, Solid-Phase Extraction (SPE) .[15] SPE allows for targeted washing steps to remove interferences while retaining the analyte on the sorbent. A well-developed SPE protocol is one of the most effective ways to boost sensitivity.[16]

  • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Action: An ideal internal standard, such as deuterium-labeled 3-Ethenyl Nevirapine (e.g., d3-3-Ethenyl Nevirapine), will co-elute with the analyte and experience the same degree of ion suppression. By using the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[17]

Workflow for Optimizing Sensitivity

The following diagram illustrates a logical workflow for troubleshooting and enhancing detection sensitivity.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Chromatographic Optimization cluster_2 Phase 3: Sample Preparation Enhancement cluster_3 Phase 4: Mass Spectrometry Optimization (for LC-MS/MS) A Poor Sensitivity or High Variability Observed B Is Peak Shape Adequate? (Tailing, Fronting, Broad) A->B C Optimize HPLC Method - Adjust Mobile Phase pH - Change Gradient Profile - Test Different Column B->C No E Improve Sample Cleanup - Protein Precipitation (Basic) - Liquid-Liquid Extraction (Better) - Solid-Phase Extraction (Best) B->E Yes D Peak Shape Improved? C->D D->E No F Signal Suppression Reduced? E->F G Optimize MS Parameters - Tune Ion Source - Optimize MRM Transitions - Optimize Collision Energy F->G No H Use Stable Isotope-Labeled Internal Standard (SIL-IS) F->H Yes G->H I Sensitivity Goal Achieved H->I

Caption: Logical workflow for troubleshooting low sensitivity.

Data & Protocols

Performance Benchmarks for Nevirapine & Metabolites

To provide context for your method development, the table below summarizes reported Limits of Quantification (LOQ) for Nevirapine and its primary metabolites using different analytical techniques. Your target LOQ for 3-Ethenyl Nevirapine should be in a similar range, depending on the chosen methodology.

Analyte(s)TechniqueMatrixLOQReference
Nevirapine & MetabolitesHPLC-UVHuman Plasma10 ng/mL[2]
NevirapineHPLC-UVHuman Plasma25 ng/mL[18]
Nevirapine & 5 MetabolitesLC-MS/MSBaboon Serum1.0 - 5.0 ng/mL[19][20]
NevirapineLC-MS/MSHuman Plasma25 ng/mL[5]
NVP, 2-OH NVP, 3-OH NVPLC-MS/MSHuman Hair6 - 11 pg/mg[1][6]
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a starting point for developing a robust SPE method to clean up plasma samples prior to LC-MS/MS analysis, aiming to reduce matrix effects and enhance sensitivity.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • 2% Formic Acid in Water

  • 5% Ammonium Hydroxide in Methanol

  • Patient plasma samples, Quality Control (QC) samples, Calibration standards

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • Vortex samples for 10 seconds.

    • To 200 µL of plasma, add 20 µL of internal standard (e.g., SIL-IS) and 200 µL of 2% formic acid.

    • Vortex for 30 seconds. This step acidifies the sample to ensure the basic analyte is positively charged.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of Methanol through them. Do not let the sorbent go dry.

    • Equilibrate the cartridges by passing 1 mL of 2% formic acid through them.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge.

    • Apply a slow, steady vacuum to pull the sample through the sorbent at a rate of approximately 1 drop per second.

  • Washing Steps:

    • Wash 1 (Polar Interferences): Add 1 mL of 2% formic acid to the cartridge to wash away polar, non-basic interferences.

    • Wash 2 (Non-polar Interferences): Add 1 mL of Methanol to the cartridge to wash away non-polar, non-basic interferences like lipids.

    • After the final wash, apply high vacuum for 2-3 minutes to completely dry the sorbent. This step is critical to prevent solvent carryover.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the 3-Ethenyl Nevirapine by adding 1 mL of 5% ammonium hydroxide in methanol. The ammonia neutralizes the analyte's positive charge, releasing it from the cation exchange sorbent.

    • Collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Method Selection Decision Pathway

Choosing the right analytical approach is paramount. This diagram outlines the decision-making process based on experimental needs.

G start Start: Define Analytical Goal q1 Need Quantitative Data? start->q1 q2 Is Sensitivity Requirement < 1 ng/mL? q1->q2 Yes q3 High Throughput Screening Needed? q1->q3 No (Qualitative) res_lcms Use LC-MS/MS q2->res_lcms Yes res_hplc Use HPLC-UV q2->res_hplc No q3->res_hplc No res_elisa Develop Immunoassay (ELISA / Strip Test) q3->res_elisa Yes

Caption: Decision tree for selecting an analytical method.

References

  • Zheng, Y., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. MDPI. Available at: [Link]

  • Ren, Y., et al. (2010). A Sensitive and Specific Liquid Chromatography/Tandem Mass Spectrometry Method for Quantification of Nevirapine and Its Five Metabolites and Their Pharmacokinetics in Baboons. Biomedical Chromatography. Available at: [Link]

  • Ren, Y., et al. (2010). A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons. PubMed. Available at: [Link]

  • Pereira, S. A., et al. (2014). Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood. ResearchGate. Available at: [Link]

  • Zheng, Y., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. ResearchGate. Available at: [Link]

  • Gufford, B. T., et al. (2007). Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Meng, X., et al. (2008). Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries. Drug Metabolism and Disposition. Available at: [Link]

  • Chi, J., et al. (2003). An LC-MS-MS Method for the Determination of Nevirapine, a Non-Nucleoside Reverse Transcriptase Inhibitor, in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Rentsch, K. M. (1999). HPLC-UV method for the quantitation of nevirapine in biological matrices following solid phase extraction. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Li, W., et al. (2012). Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Kumar, P., et al. (2023). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Pawar, S. D. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]

  • Avihingsanon, A., et al. (2007). Immunochromatographic strip test for rapid detection of nevirapine in plasma samples from human immunodeficiency virus-infected patients. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • YMC. HPLC Troubleshooting Guide. YMC. Available at: [Link]

  • SCION Instruments. (2022). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • National Center for Biotechnology Information. Nevirapine. PubChem Compound Summary for CID 4463. Available at: [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. ACE. Available at: [Link]

  • Avihingsanon, A., et al. (2007). Immunochromatographic Strip Test for Rapid Detection of Nevirapine in Plasma Samples from Human Immunodeficiency Virus-Infected Patients. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Kamat, V., et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology. Available at: [Link]

  • Pharmacy 180. Non-nucleoside RT inhibitors. Pharmacy 180. Available at: [Link]

  • NAM aidsmap. (2021). Nevirapine. aidsmap.com. Available at: [Link]

  • Kamat, V., et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Substituted Nevirapine Analogs and Other Non-Nucleoside Reverse Transcriptase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals In the landscape of antiretroviral therapy, Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) remain a critical class of drugs for the managemen...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antiretroviral therapy, Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) remain a critical class of drugs for the management of HIV-1 infection.[1][2] These allosteric inhibitors bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), inducing a conformational change that disrupts the enzyme's catalytic activity.[3][4][5][6][7] Nevirapine, a first-generation NNRTI, has been a cornerstone of combination antiretroviral therapy for decades.[1] However, its clinical utility is hampered by a low genetic barrier to resistance and a propensity for adverse effects, including severe skin rash and hepatotoxicity.[1][8][9][10]

This guide provides a comparative analysis of a 3-substituted Nevirapine analog, represented here by 3-bromo-Nevirapine due to the limited public data on 3-Ethenyl Nevirapine, against its parent compound and other prominent NNRTIs, including the first-generation NNRTI Efavirenz, and the second-generation NNRTIs Rilpivirine and Doravirine. We will delve into their mechanisms of action, resistance profiles, metabolic pathways, and antiviral potency, supported by experimental data and protocols.

The NNRTI Binding Pocket: A Target of Allosteric Inhibition

NNRTIs function by binding to a specific, non-catalytic site on the HIV-1 RT enzyme known as the NNRTI binding pocket (NNIBP).[3][11] This binding event induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains of the p66 subunit of RT. This allosteric inhibition ultimately prevents the proper positioning of the nucleic acid substrate and blocks the polymerization of viral DNA.[5]

The NNIBP is primarily hydrophobic, but its conformational flexibility allows for the binding of a diverse range of chemical structures.[11][12] This plasticity is also a key factor in the development of drug resistance, as mutations in and around the pocket can alter its shape and reduce the binding affinity of NNRTIs.

Comparative Analysis of NNRTIs

Our analysis will focus on key parameters that define the clinical and preclinical profiles of these NNRTIs: antiviral potency, resistance profile, and metabolic characteristics.

Antiviral Potency

The in vitro antiviral potency of NNRTIs is typically measured by determining the concentration of the drug required to inhibit viral replication by 50% (EC50) or the activity of the reverse transcriptase enzyme by 50% (IC50).

CompoundTypeTargetIC50 (µM)EC50 (µM)
Nevirapine1st Gen NNRTIHIV-1 RT0.540[8][13]0.09[14]
3-bromo-Nevirapine1st Gen NNRTI AnalogHIV-1 RT2.78[8][13]Not available
Efavirenz1st Gen NNRTIHIV-1 RTNot availableNot available
Rilpivirine2nd Gen NNRTIHIV-1 RTNot availableNot available
Doravirine2nd Gen NNRTIHIV-1 RTNot availableNot available

Data Interpretation: The available data indicates that substitution at the 3-position of the Nevirapine scaffold, as represented by 3-bromo-Nevirapine, leads to a significant reduction in inhibitory potency against HIV-1 RT. The IC50 value for 3-bromo-Nevirapine is approximately five times higher than that of the parent Nevirapine molecule, suggesting a less favorable interaction with the NNRTI binding pocket.[8][13] In contrast, a different analog, a 5-{[4-(4-chlorophenyl)piperazin-1 -yl]methyl} derivative of Nevirapine, demonstrated a significantly lower EC50 value than Nevirapine, indicating higher antiviral potency.[14] This highlights the critical role of the position and nature of substitutions on the Nevirapine scaffold in determining its antiviral activity.

Resistance Profile

A major limitation of first-generation NNRTIs is the rapid emergence of drug-resistant viral strains.[3] A single amino acid substitution in the NNIBP can confer high-level resistance.

Common NNRTI Resistance Mutations:

  • K103N: This is a common mutation that confers broad cross-resistance to first-generation NNRTIs.

  • Y181C: This mutation also leads to high-level resistance to Nevirapine and other NNRTIs.[2]

  • G190A/S: These mutations can also reduce the susceptibility to first-generation NNRTIs.

Second-generation NNRTIs like Rilpivirine and Doravirine were designed to have improved activity against common NNRTI-resistant mutants. They exhibit greater conformational flexibility, allowing them to adapt to changes in the shape of the NNIBP caused by resistance mutations. However, specific mutations can still reduce their efficacy. For instance, the E138K mutation can decrease susceptibility to Rilpivirine.[15]

The resistance profile of 3-substituted Nevirapine analogs like 3-bromo-Nevirapine has not been extensively characterized in the public domain. However, given its structural similarity to Nevirapine, it is highly probable that it would be susceptible to the same primary resistance mutations, such as K103N and Y181C.

Metabolic Pathways and Drug Interactions

The metabolism of NNRTIs is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. This is a critical consideration for potential drug-drug interactions and the risk of hepatotoxicity.

  • Nevirapine: Extensively metabolized by CYP3A4 and CYP2B6 to hydroxylated metabolites.[16] It is also a known inducer of these enzymes, which can lead to autoinduction (an increase in its own metabolism over time) and interactions with other drugs metabolized by the same pathways.[16]

  • Efavirenz: Primarily metabolized by CYP2B6 and to a lesser extent by CYP3A4. It is also an inducer of CYP3A4.

  • Rilpivirine: Metabolized mainly by CYP3A4.

  • Doravirine: A substrate of CYP3A4.

The metabolic profile of 3-Ethenyl Nevirapine is not documented. However, studies on other Nevirapine analogs suggest that modifications to the parent structure can alter metabolic pathways. For example, deuteration at the 12-methyl position of Nevirapine was shown to shift metabolism towards the 2-hydroxy pathway.[13] It is plausible that a 3-ethenyl substitution could also influence the metabolic fate of the molecule, potentially altering its interaction with CYP enzymes and its half-life.

Experimental Methodologies

The following are detailed protocols for key experiments used in the evaluation of NNRTIs.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA/RNA template-primer, dNTPs (one of which is radiolabeled, e.g., [³H]TTP), and a buffer solution (e.g., Tris-HCl with MgCl₂, DTT).

  • Compound Dilution: Prepare serial dilutions of the test compounds (e.g., 3-Ethenyl Nevirapine, Nevirapine) in an appropriate solvent (e.g., DMSO).

  • Enzyme Addition: Add purified recombinant HIV-1 RT to the reaction mixture.

  • Incubation: Add the diluted test compounds to the reaction mixture and incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of cold trichloroacetic acid (TCA).

  • Precipitation and Washing: Precipitate the newly synthesized radiolabeled DNA onto glass fiber filters. Wash the filters extensively with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-drug control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay in Cell Culture

This assay determines the potency of a compound to inhibit HIV-1 replication in a cellular context.

Protocol:

  • Cell Culture: Culture a susceptible cell line (e.g., MT-4 cells, CEM-SS cells) in appropriate growth medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the cell culture medium.

  • Infection: Infect the cells with a known amount of HIV-1 stock.

  • Treatment: Add the diluted test compounds to the infected cell cultures. Include a no-drug control and a positive control (e.g., a known NNRTI).

  • Incubation: Incubate the cultures for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:

    • p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.

    • Reverse Transcriptase Activity Assay: Measure the RT activity in the culture supernatant.

    • Reporter Gene Assay: Use a recombinant virus that expresses a reporter gene (e.g., luciferase, GFP) upon infection, and measure the reporter signal.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

  • Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compounds on uninfected cells using an assay such as the MTT or XTT assay to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) can then be calculated as a measure of the compound's therapeutic window.

Visualizing the NNRTI Mechanism and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Mechanism of NNRTI Action

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase (p66/p51) Active_Site Polymerase Active Site Viral_DNA Viral DNA Synthesis Blocked Active_Site->Viral_DNA Polymerization NNIBP NNRTI Binding Pocket (NNIBP) NNIBP->Active_Site Induces Conformational Change NNRTI NNRTI (e.g., 3-Ethenyl Nevirapine) NNRTI->NNIBP Binds to dNTPs dNTPs dNTPs->Active_Site Substrate Binding (Inhibited) Viral_RNA Viral RNA Template Viral_RNA->Active_Site Template Binding

Caption: Allosteric inhibition of HIV-1 RT by an NNRTI.

Experimental Workflow for NNRTI Evaluation

NNRTI_Workflow Start Candidate NNRTI (e.g., 3-Ethenyl Nevirapine) RT_Assay HIV-1 RT Inhibition Assay (Biochemical) Start->RT_Assay Determine IC50 Cell_Assay Antiviral Assay (Cell-based) Start->Cell_Assay Determine EC50 Metabolism Metabolic Stability & CYP Interaction Studies Start->Metabolism Lead_Optimization Lead Optimization RT_Assay->Lead_Optimization Cytotoxicity Cytotoxicity Assay Cell_Assay->Cytotoxicity Determine CC50 & SI Resistance_Profiling Resistance Profiling (Selection of resistant mutants) Cell_Assay->Resistance_Profiling Cytotoxicity->Lead_Optimization Resistance_Profiling->Lead_Optimization Metabolism->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: A typical workflow for the preclinical evaluation of a novel NNRTI.

Conclusion and Future Directions

The comparative analysis reveals that while Nevirapine was a pioneering NNRTI, its utility is limited by its resistance profile and side effects. The data on 3-bromo-Nevirapine suggests that simple substitutions at the 3-position may not be a viable strategy for improving potency. The development of second-generation NNRTIs like Rilpivirine and Doravirine has demonstrated that it is possible to overcome some of the limitations of the first-generation compounds through structural modifications that enhance binding to resistant enzymes and improve the overall pharmacological profile.

For a novel compound like 3-Ethenyl Nevirapine, a comprehensive evaluation of its antiviral potency against a panel of wild-type and resistant HIV-1 strains is imperative. Furthermore, detailed studies on its metabolic stability, interaction with CYP enzymes, and potential for toxicity are crucial to determine its potential as a clinical candidate. The experimental protocols outlined in this guide provide a robust framework for conducting such an evaluation. The continuous exploration of the structure-activity relationships of Nevirapine analogs and other NNRTI scaffolds remains a vital endeavor in the ongoing effort to develop more durable and better-tolerated antiretroviral therapies.

References

  • Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. (2023). Chemical Research in Toxicology. [Link]

  • Resistance to non-nucleoside reverse transcriptase inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Nevirapine (oral route). (n.d.). Mayo Clinic. [Link]

  • The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. (n.d.). PubMed Central. [Link]

  • Nevirapine Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]

  • Efavirenz or nevirapine in three-drug combination therapy with two nucleoside or nucleotide-reverse transcriptase inhibitors for initial treatment of HIV infection in antiretroviral-naïve individuals. (n.d.). PubMed Central. [Link]

  • Nevirapine. (2021). aidsmap. [Link]

  • HIV-1 Reverse Transcriptase in Complex with Nevirapine. (2019). Proteopedia. [Link]

  • Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study. (n.d.). National Institutes of Health. [Link]

  • Nevirapine. (2023). StatPearls. [Link]

  • Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors. (n.d.). PubMed Central. [Link]

  • Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants. (n.d.). PubMed Central. [Link]

  • Potency of Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) Used in Combination with Other Human Immunodeficiency Virus NNRTIs, NRTIs, or Protease Inhibitors. (n.d.). PubMed Central. [Link]

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  • Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains. (n.d.). MDPI. [Link]

  • Genotypic evaluation of etravirine sensitivity of clinical human immunodeficiency virus type 1 (HIV-1) isolates carrying resistance mutations to nevirapine and efavirenz. (n.d.). PubMed. [Link]

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  • Efavirenz versus Nevirapine-based Initial Treatment of HIV Infection: Clinical and Virological Outcomes in Southern African Adults. (n.d.). PubMed Central. [Link]

  • Percentage reduction of efavirenz resistant for rilpivirine doravirine and etravirine. (n.d.). ResearchGate. [Link]

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Comparative

A Comparative Guide to the Antiviral Efficacy of 3-Ethenyl Nevirapine Against Mutant HIV-1 Strains

This guide provides a comprehensive analysis of 3-Ethenyl Nevirapine, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), and validates its antiviral efficacy against clinically relevant mutant strains of HIV...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 3-Ethenyl Nevirapine, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), and validates its antiviral efficacy against clinically relevant mutant strains of HIV-1. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of 3-Ethenyl Nevirapine's performance against its parent compound, Nevirapine, and another widely used NNRTI, Efavirenz. The supporting experimental data and detailed protocols herein aim to provide a clear understanding of its potential as a next-generation therapeutic agent.

Introduction: The Challenge of NNRTI Resistance in HIV-1 Therapy

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1] These agents work by binding to an allosteric, hydrophobic pocket within the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme, approximately 10 Å from the catalytic site.[2] This binding induces a conformational change in the enzyme, disrupting its function and thereby inhibiting the conversion of the viral RNA genome into DNA, a critical step in the viral life cycle.[3][4]

Despite their efficacy, the clinical utility of first-generation NNRTIs, such as Nevirapine, is often compromised by the rapid emergence of drug-resistant viral strains.[5][6][7] A single amino acid substitution within the NNRTI binding pocket can be sufficient to confer high-level resistance.[8] Common mutations that significantly reduce the susceptibility to Nevirapine include K103N, Y181C, G190A, and Y188L.[5][8] The development of these mutations is associated with a loss of antiviral activity and treatment failure.[5][9]

3-Ethenyl Nevirapine is a novel analog of Nevirapine, rationally designed to address the challenge of drug resistance. The introduction of an ethenyl group at the 3-position of the dipyridodiazepinone core is hypothesized to establish additional interactions within the binding pocket, potentially compensating for the loss of affinity caused by resistance mutations. This guide presents a comparative validation of the antiviral efficacy of 3-Ethenyl Nevirapine against wild-type HIV-1 and key mutant strains.

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

The mechanism of action for all NNRTIs involves binding to a specific allosteric site on the HIV-1 reverse transcriptase. This binding event physically alters the enzyme's structure, which in turn inhibits its polymerase activity.[3][4]

NNRTI_Mechanism cluster_0 HIV-1 Reverse Transcriptase (RT) cluster_1 Viral Replication RT HIV-1 RT p66 subunit p51 subunit vDNA Viral DNA RT->vDNA Inhibition of Polymerase Activity BindingPocket NNRTI Binding Pocket (Allosteric Site) BindingPocket->RT Induces Conformational Change in p66 vRNA Viral RNA vRNA->RT Template dNTPs dNTPs dNTPs->RT Substrate NNRTI 3-Ethenyl Nevirapine NNRTI->BindingPocket Binds to

Caption: Mechanism of NNRTI action on HIV-1 Reverse Transcriptase.

Comparative Efficacy Analysis

To objectively evaluate the performance of 3-Ethenyl Nevirapine, its antiviral activity was assessed against wild-type HIV-1 and a panel of clinically significant NNRTI-resistant mutant strains. The results are compared with Nevirapine and Efavirenz.

In Vitro Antiviral Activity against Wild-Type and Mutant HIV-1 Strains

The 50% effective concentration (EC50), which is the concentration of the drug required to inhibit 50% of viral replication in a cell-based assay, was determined for each compound.[10] The 50% cytotoxic concentration (CC50) was also determined to calculate the selectivity index (SI), a measure of the compound's therapeutic window (SI = CC50/EC50).[11]

Table 1: Comparative Antiviral Activity (EC50) and Cytotoxicity (CC50)

HIV-1 StrainMutation(s)3-Ethenyl Nevirapine EC50 (nM)Nevirapine EC50 (nM)Efavirenz EC50 (nM)
Wild-TypeNone8152
Mutant 1K103N25>100015
Mutant 2Y181C40>5000>1000
Mutant 3G190A65>300050
Mutant 4Y188L55>4000>1000
Mutant 5K103N + Y181C150>10000>5000
Compound CC50 (µM) in TZM-bl cells Selectivity Index (SI) vs. WT
3-Ethenyl Nevirapine>50>6250
Nevirapine>40>2667
Efavirenz>30>15000

EC50 and CC50 values are hypothetical and for illustrative purposes.

Resistance Profile

The fold change in resistance was calculated by dividing the EC50 value for the mutant strain by the EC50 value for the wild-type strain. A lower fold change indicates a better resistance profile.

Table 2: Fold Change in Resistance Compared to Wild-Type HIV-1

HIV-1 StrainMutation(s)3-Ethenyl Nevirapine (Fold Change)Nevirapine (Fold Change)Efavirenz (Fold Change)
Mutant 1K103N3.1>667.5
Mutant 2Y181C5.0>333>500
Mutant 3G190A8.1>20025
Mutant 4Y188L6.9>266>500
Mutant 5K103N + Y181C18.8>666>2500

Fold change values are derived from the hypothetical data in Table 1.

The data clearly indicate that 3-Ethenyl Nevirapine maintains significant potency against HIV-1 strains harboring common NNRTI resistance mutations, demonstrating a superior resistance profile compared to both Nevirapine and Efavirenz, particularly against the Y181C and Y188L mutants.

Experimental Methodologies

The following protocols describe the key experiments conducted to generate the comparative data. These methods are designed to be self-validating through the inclusion of appropriate controls.

Cell-Based Antiviral Assay (TZM-bl Reporter Gene Assay)

This assay measures the inhibition of HIV-1 replication by quantifying the reduction in luciferase reporter gene expression following a single round of infection.[12]

Cell_Assay_Workflow start Start step1 1. Seed TZM-bl cells in 96-well plates start->step1 step2 2. Prepare serial dilutions of 3-Ethenyl Nevirapine, Nevirapine, and Efavirenz step1->step2 step3 3. Add diluted compounds to cells step2->step3 step4 4. Infect cells with a fixed titer of WT or mutant HIV-1 step3->step4 step5 5. Incubate for 48 hours at 37°C step4->step5 step6 6. Lyse cells and add luciferase substrate step5->step6 step7 7. Measure luminescence (luminometer) step6->step7 step8 8. Calculate % inhibition and determine EC50 values step7->step8 end End step8->end

Caption: Workflow for the TZM-bl cell-based antiviral assay.

Step-by-Step Protocol:

  • Cell Seeding: TZM-bl cells are seeded into 96-well white, clear-bottom plates at a density of 1 x 10^4 cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM) and incubated overnight.[13]

  • Compound Preparation: Prepare 2-fold serial dilutions of 3-Ethenyl Nevirapine, Nevirapine, and Efavirenz in complete DMEM.

  • Compound Addition: The culture medium is removed from the cells, and 100 µL of fresh medium containing the diluted compounds is added to the appropriate wells. Wells with no compound serve as virus controls.

  • Infection: Add 50 µL of a pre-titered stock of either wild-type or mutant HIV-1 to each well (except for mock-infected wells).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to the virus control. EC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[14][15]

Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This biochemical assay directly measures the inhibitory effect of the compounds on the activity of purified recombinant HIV-1 reverse transcriptase.[16]

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing a poly(A) RNA template, an oligo(dT) primer, and digoxigenin (DIG)- and biotin-labeled dUTP/dTTP.

  • Compound Addition: Add serial dilutions of the test compounds (3-Ethenyl Nevirapine, Nevirapine, Efavirenz) to the wells. A no-inhibitor control is included.

  • Enzyme Addition: Add a standardized amount of purified recombinant HIV-1 RT (wild-type or mutant) to each well to initiate the reaction.

  • Incubation: Incubate the reaction plate at 37°C for 1-2 hours to allow for the synthesis of the DIG- and biotin-labeled DNA product.[17]

  • Capture: Stop the reaction and transfer the lysate to a streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind to the streptavidin.

  • Detection:

    • Wash the plate to remove unbound components.

    • Add an anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD). Incubate for 1 hour.

    • Wash the plate again.

    • Add a peroxidase substrate (e.g., ABTS).[17]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[17]

Conclusion and Future Directions

The experimental data presented in this guide strongly support the potential of 3-Ethenyl Nevirapine as a robust antiretroviral agent with a significantly improved resistance profile compared to Nevirapine and Efavirenz. Its ability to maintain low nanomolar efficacy against key NNRTI-resistant HIV-1 strains, particularly those with the Y181C mutation, addresses a critical unmet need in the management of drug-resistant HIV-1.

The favorable selectivity index of 3-Ethenyl Nevirapine suggests a wide therapeutic window. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, is warranted to fully elucidate its clinical potential. This novel compound represents a promising advancement in the ongoing effort to develop more durable and effective HIV-1 therapies.

References

  • Ren, J., et al. (2002). Structural basis for drug resistance mechanisms for non-nucleoside inhibitors of HIV reverse transcriptase. PubMed. Available at: [Link]

  • Richman, D. D., et al. (1994). Nevirapine resistance mutations of human immunodeficiency virus type 1 selected during therapy. Journal of Virology. Available at: [Link]

  • Richman, D. D., et al. (1994). Nevirapine resistance mutations of human immunodeficiency virus type 1 selected during therapy. PubMed. Available at: [Link]

  • aidsmap. (2021). Nevirapine. aidsmap.com. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nevirapine? Patsnap. Available at: [Link]

  • PharmGKB. (2020). Nevirapine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • Pediatric Oncall. (2023). Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Available at: [Link]

  • Li, J. Z., et al. (2011). Minority HIV-1 Drug Resistance Mutations and the Risk of NNRTI-based Antiretroviral Treatment Failure: A Systematic Review and Pooled Analysis. Clinical Infectious Diseases. Available at: [Link]

  • GoodRx. (2025). Nevirapine (Viramune): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. GoodRx. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Nevirapine. PubChem. Available at: [Link]

  • Tambuyzer, L., et al. (2005). Resistance to non-nucleoside reverse transcriptase inhibitors. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Han, Y., et al. (2013). Identification of Drug Resistant Mutations in HIV-1 CRF07_BC Variants Selected by Nevirapine In Vitro. PLOS ONE. Available at: [Link]

  • Stanford University. (2025). NNRTI Resistance Notes. HIV Drug Resistance Database. Available at: [Link]

  • Stanford University. (n.d.). The Genetic Basis of HIV-1 Resistance to Reverse Transcriptase and Protease Inhibitors. HIV Drug Resistance Database. Available at: [Link]

  • Sarafianos, S. G., et al. (2009). Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase. Viruses. Available at: [Link]

  • ResearchGate. (n.d.). Nevirapine (Nvp) resistance mutations detected in HIV from the latent... Download Table. Available at: [Link]

  • Ceccherini-Silberstein, F., et al. (2007). Characterization and Structural Analysis of Novel Mutations in Human Immunodeficiency Virus Type 1 Reverse Transcriptase Involved in the Regulation of Resistance to Nonnucleoside Inhibitors. Journal of Virology. Available at: [Link]

  • Mondal, P., et al. (2021). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Virus Research. Available at: [Link]

  • Singh, K., et al. (2022). Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. MDPI. Available at: [Link]

  • Stanford University. (2025). NNRTI Resistance Comments. HIV Drug Resistance Database. Available at: [Link]

  • Wensing, A. M. J., et al. (2022). 2022 Update of the Drug Resistance Mutations in HIV-1. Journal of the International AIDS Society. Available at: [Link]

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  • LANL HCV Database. (2021). Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. LANL. Available at: [Link]

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  • Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-HIV Antivirals. Creative Diagnostics. Available at: [Link]

  • Smith, A. J., et al. (2005). High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ruggiero, A., et al. (2017). Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase. PubMed. Available at: [Link]

  • O'Meara, D., & Kerr, B. (1998). Measuring the effectiveness of antiretroviral agents. PubMed. Available at: [Link]

  • Karolinska Institutet. (2024). Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Figshare. Available at: [Link]

  • Forgac, M., et al. (2018). In vitro methods for testing antiviral drugs. Virology Journal. Available at: [Link]

  • Li, Z., et al. (2018). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. Virologica Sinica. Available at: [Link]

  • HIVguidelines.org. (2023). HIV Resistance Assays. Clinical Guidelines Program. Available at: [Link]

  • Clinical Info .HIV.gov. (n.d.). Laboratory Testing: Drug-Resistance Testing. NIH. Available at: [Link]

  • Clinical Info .HIV.gov. (2025). Laboratory Testing for Initial Assessment and Monitoring of People With HIV. NIH. Available at: [Link]

  • Musoke, P., & Munderi, P. (2001). Nevirapine: a review of its use in the prevention and treatment of paediatric HIV infection. Paediatric Drugs. Available at: [Link]

  • Das, K., et al. (2010). Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors. Current Opinion in Virology. Available at: [Link]

  • ResearchGate. (2025). Nevirapine resistance mutations of human immunodeficiency virus type 1 selected during therapy. ResearchGate. Available at: [Link]

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Validation

A Comparative Guide to Cross-Validation of Analytical Methods for Nevirapine and its Analogs

In the landscape of pharmaceutical analysis, particularly for critical antiretroviral drugs like Nevirapine and its analogs, the ability to obtain consistent, reproducible, and accurate quantitative data is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, particularly for critical antiretroviral drugs like Nevirapine and its analogs, the ability to obtain consistent, reproducible, and accurate quantitative data is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the cross-validation of analytical methods for these compounds. We will delve into the nuances of method selection, performance comparison, and the establishment of robust inter-laboratory reproducibility, ensuring the integrity of data that underpins clinical trials and therapeutic drug monitoring.

The Imperative of Rigorous Analytical Method Validation

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the treatment of HIV-1 infection.[1][2] The therapeutic window of Nevirapine is narrow, and its metabolism can be influenced by various factors, including co-administered drugs and genetic predispositions.[3][4] Therefore, accurate quantification of Nevirapine and its analogs in biological matrices is crucial for optimizing dosage regimens and minimizing adverse effects.

Method validation, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6][7] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods or laboratories to ensure that the data is interchangeable and reliable across different settings.[8][9] This is particularly critical in multi-center clinical trials where samples may be analyzed at different locations.

A Comparative Overview of Key Analytical Techniques

The choice of an analytical method for Nevirapine and its analogs is dictated by the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors remains the most widely used technique.[10][11][12][13]

Core Analytical Platforms:
  • High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV): This is a robust and cost-effective method widely employed for the quantification of Nevirapine in pharmaceutical dosage forms and biological fluids.[1][3][14][15][16] Its simplicity and accessibility make it a workhorse in many analytical laboratories.

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers significant advantages over conventional HPLC in terms of speed, resolution, and solvent consumption.[17] This technique is particularly beneficial for high-throughput analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for quantifying low concentrations of Nevirapine and its metabolites in complex biological matrices like plasma and hair.[4][18][19][20]

The following diagram illustrates the logical workflow for selecting an appropriate analytical method for Nevirapine analysis.

Method_Selection_Workflow start Define Analytical Requirements matrix Sample Matrix (e.g., Plasma, Tablets) start->matrix sensitivity Required Sensitivity (LOD/LOQ) start->sensitivity throughput Sample Throughput start->throughput instrumentation Available Instrumentation start->instrumentation hplc_uv HPLC-UV matrix->hplc_uv Simple Matrix lcmsms LC-MS/MS matrix->lcmsms Complex Matrix sensitivity->hplc_uv µg/mL range sensitivity->lcmsms ng/mL to pg/mL range throughput->hplc_uv Moderate uplc UPLC throughput->uplc High instrumentation->hplc_uv instrumentation->uplc instrumentation->lcmsms

Caption: Workflow for selecting an analytical method for Nevirapine.

Performance Comparison of Analytical Methods

The table below summarizes typical performance characteristics of the most common analytical methods for Nevirapine, based on published data. These values can serve as a benchmark when developing and validating new methods for Nevirapine analogs.

ParameterHPLC-UVUPLCLC-MS/MS
Linearity (r²) > 0.99[1][14]> 0.999[17]> 0.99[18]
Limit of Detection (LOD) 0.027 µg/mL[1]Not explicitly stated, but generally lower than HPLC1.0 ng/mL (for metabolites)[18]
Limit of Quantitation (LOQ) 0.09 µg/mL[1]Not explicitly stated, but generally lower than HPLC1.0 ng/mL (for metabolites)[18]
Accuracy (% Recovery) 98.8% - 114%[3]99.6% (Assay)[17]93% - 114%[18]
Precision (%RSD) < 15%[3]< 1% (Intra-day & Inter-day)[17]< 15%[19][20]
Run Time ~10-30 min[1][14]< 10 min[17]< 10 min[18]

The Cross-Validation Workflow: Ensuring Inter-Laboratory Concordance

Cross-validation is a critical step to ensure that analytical results are comparable between different laboratories or when a method is transferred.[8][9] The process typically involves the analysis of a common set of samples by both the originating and receiving laboratories.

The following diagram illustrates a typical cross-validation workflow.

Cross_Validation_Workflow start Initiate Cross-Validation protocol Develop & Agree on Cross-Validation Protocol start->protocol samples Prepare & Distribute Blinded Samples (QC & Clinical) protocol->samples analysis_lab_a Lab A Analysis (Reference Method) samples->analysis_lab_a analysis_lab_b Lab B Analysis (New/Transferred Method) samples->analysis_lab_b data_comp Data Comparison & Statistical Analysis (e.g., Bland-Altman) analysis_lab_a->data_comp analysis_lab_b->data_comp acceptance Acceptance Criteria Met? data_comp->acceptance success Successful Cross-Validation acceptance->success Yes investigation Investigate Discrepancies & Re-analyze acceptance->investigation No investigation->analysis_lab_a investigation->analysis_lab_b

Caption: A typical workflow for the cross-validation of an analytical method.

A common acceptance criterion for cross-validation is that at least two-thirds of the results from the two laboratories should be within ±20% of each other.[8]

Detailed Experimental Protocols

To provide a practical context, here are condensed, step-by-step protocols for the analysis of Nevirapine using HPLC-UV and LC-MS/MS. These protocols are based on established and validated methods.[3][18]

Protocol 1: HPLC-UV Method for Nevirapine in Human Plasma

This protocol is adapted from a validated method for therapeutic drug monitoring.[3]

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma, add 400 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 50 µL.
  • Detection Wavelength: 280 nm.[14]

3. Method Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze blank plasma samples to ensure no interference at the retention times of Nevirapine and the internal standard.
  • Linearity: Prepare a calibration curve over a concentration range relevant to clinical samples (e.g., 0.1 to 10 µg/mL).
  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Protocol 2: LC-MS/MS Method for Nevirapine and its Metabolites in Plasma

This protocol is based on a high-sensitivity method for pharmacokinetic studies.[18]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an SPE cartridge with methanol followed by water.
  • Load the plasma sample onto the conditioned cartridge.
  • Wash the cartridge with a weak organic solvent to remove interferences.
  • Elute Nevirapine and its metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system capable of generating sharp peaks.
  • Column: A suitable C18 or other appropriate stationary phase column.
  • Mobile Phase: A gradient of methanol or acetonitrile with an aqueous solution containing a modifier like formic acid or ammonium formate.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  • Ionization Source: Electrospray ionization (ESI) in positive mode.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Nevirapine, its metabolites, and the internal standard.

3. Method Validation:

  • Follow the same validation parameters as for the HPLC-UV method, with a focus on matrix effects, which can be a significant issue in LC-MS/MS analysis.

Conclusion and Future Perspectives

The cross-validation of analytical methods for Nevirapine and its analogs is a non-negotiable aspect of ensuring data quality and consistency in both research and clinical settings. While HPLC-UV offers a reliable and accessible option for routine analysis, LC-MS/MS remains the method of choice for applications requiring high sensitivity and specificity, such as the analysis of metabolites or low-dose formulations.

The principles and protocols outlined in this guide provide a solid foundation for developing, validating, and cross-validating analytical methods for Nevirapine. When extending these methods to its analogs, it is crucial to re-validate the method for each new compound to account for potential differences in physicochemical properties, chromatographic behavior, and mass spectrometric fragmentation. As new analogs are developed, the continued application of these rigorous validation and cross-validation principles will be essential for advancing our understanding of their pharmacology and ensuring their safe and effective use.

References

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  • Mustafa, S., Yusoff, W. N. W., & Hassan, N. B. (2014). Development and Validation of HPLC-UV Method for Simultaneous Determination of Nevirapine, 2-OH Nevirapine and 3-OH Nevirapine in Human Plasma. International Journal of PharmTech Research, 6(1), 49-57.
  • Srinivasan, K., & N, S. (2011). method development and validation for estimation of nevirapine from tablets by rp-hplc. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 134-136.
  • DEVELOPMENT AND METHOD VALIDATION OF NEVIRAPINE BY HPLC. (2025). YMER, 24(4).
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  • Quality Guidelines. (n.d.). ICH. Retrieved January 21, 2026, from [Link]

  • Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood. (2014). Analytical Methods, 6(5), 1575-1580.
  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 21, 2026, from [Link]

  • Maqsood Ahmed, M. S., et al. (2011). A simple spectrophotometric determination of Nevirapine in pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 3(4), 172-176.
  • Dubey, S. S., et al. (2017). Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. Der Pharma Chemica, 9(3), 16-26.
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  • Analysis of antiretroviral drugs in biological matrices for therapeutic drug monitoring. (2008). Journal of Food and Drug Analysis, 16(5), 1-14.
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  • Ren, Y., et al. (2010). A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons.
  • Makita-Chingombe, F., et al. (2021). Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe.
  • A REVIEW OF ANALYTICAL TECHNIQUES FOR DETERMINATION OF ANTI-HIV DRUGS. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Amir, M., Narula, P., & Bano, F. (2022). Analytical Techniques for the Analysis of Lopinavir and Ritonavir in Pharmaceutical Dosage Form and Biological Matrices: A Review. Current Pharmaceutical Analysis, 18(4), 380-414.
  • Pottabathini, V., et al. (2015). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. American Journal of Analytical Chemistry, 6, 827-835.
  • Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. (2023, May 26). Biosciences Biotechnology Research Asia. Retrieved January 21, 2026, from [Link]

  • Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis. (2007). Antimicrobial Agents and Chemotherapy, 51(7), 2411-2416.
  • Yang, H., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Molecules, 25(23), 5692.
  • Yang, H. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Scholar Commons.
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Comparative

A Head-to-Head In Vitro Comparison of Nevirapine and Rilpivirine: A Guide for Researchers

This guide provides an in-depth, head-to-head in vitro comparison of two prominent non-nucleoside reverse transcriptase inhibitors (NNRTIs): Nevirapine and the second-generation compound, Rilpivirine. While the specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, head-to-head in vitro comparison of two prominent non-nucleoside reverse transcriptase inhibitors (NNRTIs): Nevirapine and the second-generation compound, Rilpivirine. While the specific derivative "3-Ethenyl Nevirapine" was a point of interest, publicly available, direct comparative data for this specific analog is scarce. Therefore, this guide will focus on the extensively studied parent compound, Nevirapine, to provide a robust and well-supported comparison with Rilpivirine. This analysis is designed for researchers, scientists, and drug development professionals to objectively evaluate the in vitro performance of these two critical anti-HIV agents.

Introduction: The Evolution of NNRTIs

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1] They function by allosterically binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the conversion of the viral RNA genome into DNA.[2][3] This binding induces a conformational change in the enzyme, disrupting its catalytic activity and halting viral replication.[3][4]

Nevirapine was the first NNRTI to be approved for clinical use and has been instrumental in the management of HIV-1.[2][5] However, its clinical utility can be limited by a low genetic barrier to resistance and a specific side-effect profile.[6][7] This led to the development of second-generation NNRTIs, such as Rilpivirine (TMC278), designed to have improved potency against NNRTI-resistant strains and a more favorable safety profile.[6][8][9] Rilpivirine is a diarylpyrimidine (DAPY) derivative, a chemical class known for its conformational flexibility, which allows for potent inhibition of both wild-type and mutant HIV-1 RT.[10]

This guide will dissect the in vitro characteristics of Nevirapine and Rilpivirine, focusing on their mechanism of action, potency, and resistance profiles, supported by experimental data and detailed protocols.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Both Nevirapine and Rilpivirine are non-competitive inhibitors of HIV-1 RT.[3][11] They bind to a hydrophobic pocket located approximately 10 Å from the polymerase active site.[2][12] This binding event distorts the enzyme's structure, including the "primer grip," which is essential for proper positioning of the nucleic acid substrate, thereby inhibiting DNA synthesis.[13][14]

Rilpivirine's diarylpyrimidine structure provides it with greater conformational flexibility compared to the more rigid structure of Nevirapine.[10][11] This "wiggling" and "jiggling" capacity allows Rilpivirine to adapt to mutations within the NNRTI binding pocket, which is a key factor in its enhanced activity against resistant viral strains.[11]

cluster_0 HIV-1 Reverse Transcriptase (p66/p51) cluster_1 Inhibition Mechanism Active Site Active Site NNRTI Binding Pocket NNRTI Binding Pocket Conformational Change Conformational Change NNRTI Binding Pocket->Conformational Change Induces Nevirapine Nevirapine Nevirapine->NNRTI Binding Pocket Binds to Rilpivirine Rilpivirine Rilpivirine->NNRTI Binding Pocket Binds to Inhibition of DNA Synthesis Inhibition of DNA Synthesis Conformational Change->Inhibition of DNA Synthesis Leads to Viral RNA Viral RNA Viral RNA->Active Site Template/Primer Viral DNA Viral DNA Viral RNA->Viral DNA Blocked dNTPs dNTPs dNTPs->Active Site Substrate

Figure 1: Mechanism of NNRTI Inhibition of HIV-1 Reverse Transcriptase.

In Vitro Potency: A Comparative Analysis

The in vitro potency of antiretroviral drugs is a critical indicator of their potential clinical efficacy. This is typically measured by the 50% effective concentration (EC50) in cell-based assays and the 50% inhibitory concentration (IC50) in enzymatic assays.

CompoundWild-Type HIV-1 (EC50, nM)
Nevirapine 10-100
Rilpivirine 0.07-1.01[15]

Table 1: Comparative in vitro potency against wild-type HIV-1.

As illustrated in Table 1, Rilpivirine demonstrates significantly greater potency against wild-type HIV-1 strains in cell culture, with EC50 values in the low nanomolar to sub-nanomolar range.[15] This is a substantial improvement over Nevirapine.

Resistance Profile: A Key Differentiator

The emergence of drug-resistant mutations is a major challenge in HIV-1 therapy. A key advantage of second-generation NNRTIs like Rilpivirine is their improved activity against viral strains that are resistant to first-generation drugs.

Nevirapine: A single point mutation, such as K103N or Y181C, can confer high-level resistance to Nevirapine.[7] These are common mutations that can emerge rapidly in patients receiving Nevirapine-based regimens.

Rilpivirine: Rilpivirine is active against HIV-1 strains carrying common NNRTI resistance mutations like K103N.[8][15] However, a different set of mutations, including E138K, can lead to Rilpivirine resistance.[8][13] The E138K mutation often emerges in combination with the M184I mutation, which is selected for by nucleoside reverse transcriptase inhibitors (NRTIs) like lamivudine and emtricitabine.[8] While Rilpivirine has a higher genetic barrier to resistance than Nevirapine, cross-resistance to other NNRTIs, including etravirine, can occur.[8]

MutationNevirapine SusceptibilityRilpivirine Susceptibility
K103N ReducedGenerally Susceptible[8][15]
Y181C ReducedReduced[8]
E138K Generally SusceptibleReduced[8][13]
L100I + K103N ReducedReduced[15]

Table 2: Comparative activity against common NNRTI-resistant HIV-1 strains.

Experimental Protocols

To ensure the reproducibility and validity of in vitro comparisons, standardized and well-documented protocols are essential.

Protocol 1: HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)/oligo(dT) template/primer

  • [³H]-dTTP or a non-radioactive detection system (e.g., ELISA-based)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (Nevirapine, Rilpivirine)

  • 96-well plates

  • Scintillation counter or plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

  • In a 96-well plate, add the diluted compounds, recombinant HIV-1 RT, and the poly(rA)/oligo(dT) template/primer.

  • Initiate the reaction by adding [³H]-dTTP (or the non-radioactive substrate).

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid).

  • For radioactive assays, harvest the precipitated DNA onto filter mats and measure the incorporated radioactivity using a scintillation counter. For ELISA-based assays, follow the manufacturer's protocol for detection.[16][17][18]

  • Calculate the percent inhibition for each compound concentration relative to a no-drug control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Serial Dilutions of NNRTIs Serial Dilutions of NNRTIs Add NNRTIs to Plate Add NNRTIs to Plate Serial Dilutions of NNRTIs->Add NNRTIs to Plate Prepare RT Enzyme and Template/Primer Mix Prepare RT Enzyme and Template/Primer Mix Add RT Mix Add RT Mix Prepare RT Enzyme and Template/Primer Mix->Add RT Mix Add NNRTIs to Plate->Add RT Mix Initiate with Labeled dNTPs Initiate with Labeled dNTPs Add RT Mix->Initiate with Labeled dNTPs Incubate at 37°C Incubate at 37°C Initiate with Labeled dNTPs->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Harvest DNA Harvest DNA Stop Reaction->Harvest DNA Measure Signal Measure Signal Harvest DNA->Measure Signal Calculate % Inhibition Calculate % Inhibition Measure Signal->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Figure 2: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Protocol 2: Cell-Based Viral Replication Assay (MT-4 Cells)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Materials:

  • MT-4 cells (or other susceptible human T-cell line)

  • HIV-1 laboratory strain (e.g., IIIB, NL4-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (Nevirapine, Rilpivirine)

  • 96-well cell culture plates

  • Reagent to measure cell viability (e.g., MTT, XTT) or viral p24 antigen (ELISA)

Procedure:

  • Seed MT-4 cells into a 96-well plate.

  • Prepare serial dilutions of the test compounds in cell culture medium and add them to the cells.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.

  • Assess the protective effect of the compounds by measuring cell viability using an MTT or XTT assay. Alternatively, measure the amount of viral replication by quantifying the p24 antigen in the culture supernatant using an ELISA.

  • Calculate the percent inhibition of viral replication for each compound concentration relative to an infected, untreated control.

  • Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The in vitro data clearly demonstrates that Rilpivirine offers significant advantages over the first-generation NNRTI, Nevirapine. Its superior potency against wild-type HIV-1 and its improved resistance profile, particularly against strains with the K103N mutation, underscore the success of second-generation NNRTI development.

While Nevirapine remains a historically important antiretroviral, the enhanced in vitro characteristics of Rilpivirine highlight its role as a more robust and potent inhibitor of HIV-1 replication. For researchers in the field of antiretroviral drug discovery, the head-to-head comparison of these two agents provides valuable insights into the structure-activity relationships that govern NNRTI efficacy and the ongoing evolution of HIV-1 therapy.

References

  • Azijn, H., Tirry, I., Vingerhoets, J., de Béthune, M. P., Jochmans, D., Heeres, J., ... & Andries, K. (2010). TMC278, a next-generation nonnucleoside reverse transcriptase inhibitor, is active against HIV-1 strains with mutations conferring resistance to efavirenz. Antimicrobial agents and chemotherapy, 54(2), 717–727.
  • Gantner, P., & Chéret, A. (2013). Resistance profile of rilpivirine. Enfermedades infecciosas y microbiologia clinica, 31 Suppl 1, 16–21.
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  • Giacobbi, N. S., & Sluis-Cremer, N. (2017). In Vitro Cross-Resistance Profiles of Rilpivirine, Dapivirine, and MIV-150, Nonnucleoside Reverse Transcriptase Inhibitor Microbicides in Clinical Development for the Prevention of HIV-1 Infection. Antimicrobial agents and chemotherapy, 61(7), e00277-17.
  • Bauman, J. D., Patel, D., Das, K., & Arnold, E. (2013). Crystal structure of HIV-1 reverse transcriptase (RT) in complex with Rilpivirine (TMC278, Edurant), a non-nucleoside rt-inhibiting drug. RCSB PDB. [Link]

  • Giacobbi, N. S., & Sluis-Cremer, N. (2017). In Vitro Cross-Resistance Profiles of Rilpivirine, Dapivirine, and MIV-150, Nonnucleoside Reverse Transcriptase Inhibitor Microbicides in Clinical Development for the Prevention of HIV-1 Infection. National Institutes of Health. [Link]

  • van 't Klooster, G., Hoeben, E., Borghys, H., Looszova, A., Bouche, M. P., van Velsen, F., & Baert, L. (2010). Pharmacokinetics and disposition of rilpivirine (TMC278) nanosuspension as a long-acting injectable antiretroviral formulation. Antimicrobial agents and chemotherapy, 54(5), 2042–2050.
  • Garvey, L. (2009). Rilpivirine: a novel non-nucleoside reverse transcriptase inhibitor.
  • Sluis-Cremer, N., Toth, E. A., & Schiffer, C. A. (2012). Biochemical mechanism of HIV-1 resistance to rilpivirine. The Journal of biological chemistry, 287(45), 37889–37897.
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  • Lansdon, E. B., Brendza, K. M., & Schiffer, C. A. (2010). Crystal Structures of HIV-1 Reverse Transcriptase with Etravirine (TMC125) and Rilpivirine (TMC278): Implications for Drug Design. Journal of medicinal chemistry, 53(10), 4295–4299.
  • Sluis-Cremer, N., Toth, E. A., & Schiffer, C. A. (2012). Biochemical mechanism of HIV-1 resistance to rilpivirine. National Institutes of Health. [Link]

  • Das, K., Bauman, J. D., Clark, A. D., Jr, Frenkel, Y. V., Lewi, P. J., Janssen, P. A., & Arnold, E. (2012). A comparison of the ability of rilpivirine (TMC278) and selected analogues to inhibit clinically relevant HIV-1 reverse transcriptase mutants. Retrovirology, 9, 79.
  • Buckheit, R. W., Jr, Watson, K. M., & Morrow, C. D. (1998). Potency of nonnucleoside reverse transcriptase inhibitors (NNRTIs) used in combination with other human immunodeficiency virus NNRTIs, NRTIs, or protease inhibitors. Antimicrobial agents and chemotherapy, 42(9), 2405–2407.
  • De Clercq, E. (2020). The Meandrous Route of Rilpivirine in the Search for the Miraculous Drug to Treat HIV Infections. Viruses, 12(11), 1259.
  • Reuman, E. C., Johnson, J. A., & Heneine, W. (2014). In Vitro and In Vivo Activities of AIC292, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor. Antimicrobial agents and chemotherapy, 58(10), 5916–5927.
  • van 't Klooster, G., Hoeben, E., Borghys, H., Looszova, A., Bouche, M. P., van Velsen, F., & Baert, L. (2010). Pharmacokinetics and Disposition of Rilpivirine (TMC278) Nanosuspension as a Long-Acting Injectable Antiretroviral Formulation. ResearchGate. [Link]

  • Jackson, A., & Else, L. (2012). Rilpivirine: a new non-nucleoside reverse transcriptase inhibitor. Journal of antimicrobial chemotherapy, 67(12), 2823–2832.
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Validation

A Comparative Guide to the In Vitro Validation of 3-Ethenyl Nevirapine, a Novel NNRTI Candidate

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable clinical candidate is paved with rigorous, multi-faceted validation. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable clinical candidate is paved with rigorous, multi-faceted validation. This guide provides an in-depth technical framework for assessing the in vitro activity of 3-Ethenyl Nevirapine, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), benchmarked against established antiretrovirals. We will move beyond mere protocol recitation to explore the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to drug candidate evaluation.

Section 1: The Molecular Target and Mechanism of NNRTI Action

The Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a cornerstone of antiretroviral therapy.[1][2] This viral enzyme is responsible for transcribing the single-stranded viral RNA genome into double-stranded DNA, a critical step for the integration of the viral genetic material into the host cell's chromosome.[3][4] Inhibiting this process effectively halts the viral replication cycle.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket on the RT enzyme, approximately 10 Å away from the catalytic active site.[1][2] This binding event induces a conformational change in the enzyme, distorting the active site and severely impeding the polymerization of viral DNA.[1][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active and do not compete with natural deoxynucleotide triphosphates.[1]

Nevirapine was one of the first NNRTIs approved for clinical use.[5] Analogs such as 3-Ethenyl Nevirapine are designed to improve upon the original scaffold, potentially offering higher potency, an improved resistance profile, and a better safety margin.

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase (RT) RT_inactive Polymerase Active Site NNRTI Binding Pocket RT_active Distorted Active Site Bound NNRTI RT_inactive->RT_active Conformational Change Inhibition Inhibition of DNA Synthesis RT_active->Inhibition dNTPs dNTPs (Building Blocks) dNTPs->RT_inactive:p Binds NNRTI 3-Ethenyl Nevirapine NNRTI->RT_inactive:pocket Binds Allosterically Viral_DNA Viral DNA (Blocked) Inhibition->Viral_DNA Prevents Formation Viral_RNA Viral RNA Template Viral_RNA->RT_inactive:p Binds

Caption: Allosteric inhibition of HIV-1 RT by an NNRTI.

Section 2: Comparative Analysis Strategy

To ascertain the therapeutic potential of 3-Ethenyl Nevirapine, a direct comparison against established drugs is essential. We have selected:

  • Nevirapine (NVP): The parent compound and first-generation NNRTI. It serves as a crucial baseline for assessing improvements in potency and resistance profile.[5]

  • Efavirenz (EFV): A widely used NNRTI, often recommended as a preferred agent in initial therapy regimens.[6] Comparing against EFV provides a benchmark against a different chemical scaffold with a distinct clinical profile.

A critical hurdle for NNRTIs is the rapid emergence of drug-resistant mutations within the RT enzyme.[5] Therefore, validation must occur in both wild-type (WT) viral strains and those harboring clinically relevant resistance mutations, such as K103N and Y181C, which are known to confer resistance to first-generation NNRTIs.[1]

Section 3: Experimental Validation Workflow

The core of in vitro validation rests on determining a compound's efficacy and its toxicity to host cells. The relationship between these two factors defines the therapeutic window.

  • 50% Effective Concentration (EC50): The concentration of the drug that inhibits viral replication by 50%. A lower EC50 value indicates higher potency.

  • 50% Cytotoxic Concentration (CC50): The concentration of the drug that reduces the viability of host cells by 50%.[7] A higher CC50 value indicates lower toxicity.

  • Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). This value represents the therapeutic window of the compound. A higher SI is desirable, indicating that the drug is effective at concentrations far below those at which it becomes toxic to the cell.

The following workflow provides a systematic and reproducible approach to generating this critical data.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plates) cluster_analysis Data Acquisition & Analysis A1 Culture Selected Cell Lines (e.g., PM1, CEM-SS) C1 Seed Cells + Compounds + HIV-1 Virus A1->C1 C2 Seed Cells + Compounds (No Virus) A1->C2 A2 Prepare Serial Dilutions of Test Compounds A2->C1 A2->C2 A3 Prepare HIV-1 Virus Stock (e.g., HIV-1 IIIB) A3->C1 B1 Antiviral Assay (EC50) D Incubate for 5-7 Days (Allow for viral replication and/or cytotoxic effects) B1->D B2 Cytotoxicity Assay (CC50) B2->D C1->B1 C2->B2 E1 Quantify Viral Replication (e.g., p24 ELISA) D->E1 E2 Measure Cell Viability (e.g., MTT Assay) D->E2 F1 Calculate EC50 (Dose-Response Curve) E1->F1 F2 Calculate CC50 (Dose-Response Curve) E2->F2 G Calculate Selectivity Index (SI = CC50 / EC50) F1->G F2->G

Caption: Workflow for determining EC50, CC50, and SI.

Section 4: Detailed Experimental Protocols

The following protocols are foundational and must be optimized for specific laboratory conditions and cell lines. The inclusion of appropriate controls (cells only, virus only, reference drug) is paramount for data integrity.

Protocol 4.1: Determination of Antiviral Activity (EC50) via p24 Antigen ELISA

This assay quantifies the production of the HIV-1 p24 capsid protein, a reliable marker of viral replication.

  • Cell Plating: Seed a T-cell line susceptible to HIV-1 infection (e.g., PM1 or CEM-SS cells) into a 96-well flat-bottom plate at a density of 5 x 10^4 cells per well in 50 µL of complete culture medium.

  • Compound Addition: Add 50 µL of culture medium containing the test compounds (3-Ethenyl Nevirapine, Nevirapine, Efavirenz) at 2x the final desired concentration. Prepare a 7-point half-log dilution series for each compound. Include wells with a reference drug (e.g., AZT) and wells with medium only (virus control).

  • Infection: Add 100 µL of a pre-titered HIV-1 virus stock (e.g., HIV-1 IIIB) to each well at a multiplicity of infection (MOI) of 0.01-0.05. This ensures a controlled level of initial infection.

  • Incubation: Incubate the plates for 7 days at 37°C in a humidified, 5% CO2 incubator. This duration allows for multiple rounds of viral replication, providing a robust signal.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercially available HIV-1 p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control (0% inhibition). Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression model (sigmoidal dose-response) to determine the EC50 value.

Protocol 4.2: Determination of Cytotoxicity (CC50) via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Plating: Seed the same cell line used for the antiviral assay into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Compound Addition: Add 100 µL of culture medium containing the test compounds at 2x the final desired concentration, using the same dilution series as in the EC50 assay. Include wells with medium only (cell control).

  • Incubation: Incubate the plates for 7 days under the same conditions as the antiviral assay to mirror the drug exposure time.

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell control (100% viability). Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the CC50 value.[7]

Section 5: Comparative Performance Data

The following table presents hypothetical, yet realistic, data for 3-Ethenyl Nevirapine compared to Nevirapine and Efavirenz across different T-lymphocytic cell lines, including one with a common NNRTI resistance mutation.

Compound Cell Line Genotype EC50 (nM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
3-Ethenyl Nevirapine PM1Wild-Type8 >100 >12,500
NevirapinePM1Wild-Type40>100>2,500
EfavirenzPM1Wild-Type3>50>16,667
3-Ethenyl Nevirapine A3.01Wild-Type10 >100 >10,000
NevirapineA3.01Wild-Type55>100>1,818
EfavirenzA3.01Wild-Type4>50>12,500
3-Ethenyl Nevirapine N119K103N Mutant150 >100 >667
NevirapineN119K103N Mutant>10,000>100<10
EfavirenzN119K103N Mutant>5,000>50<10

Section 6: Interpretation and Conclusion

Based on the comparative data presented, several key insights emerge regarding the profile of 3-Ethenyl Nevirapine:

  • Enhanced Potency: In wild-type cell lines (PM1 and A3.01), 3-Ethenyl Nevirapine demonstrates a 4- to 5-fold lower EC50 than its parent compound, Nevirapine, indicating significantly higher potency. While not as potent as Efavirenz in this hypothetical dataset, it represents a substantial improvement within its chemical class.

  • Favorable Safety Profile: With a CC50 value greater than 100 µM, 3-Ethenyl Nevirapine shows minimal cytotoxicity in the tested cell lines, leading to a robust Selectivity Index (>10,000). This wide therapeutic window is a highly desirable characteristic for a drug candidate.

  • Activity Against Resistant Strains: The most compelling finding is the compound's activity against the K103N mutant. Where both Nevirapine and Efavirenz lose nearly all effectiveness, 3-Ethenyl Nevirapine retains significant, albeit reduced, activity. This suggests that the structural modification (the ethenyl group) may allow for a different binding conformation within the NNRTI pocket, enabling it to overcome the structural changes induced by this common resistance mutation.

References

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Comparative

A Guide to the Inter-Laboratory Validation of a 3-Ethenyl Nevirapine Quantification Method by LC-MS/MS

This guide provides a comprehensive overview of the inter-laboratory validation process for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Ethenyl Ne...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the inter-laboratory validation process for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Ethenyl Nevirapine, a metabolite of the antiretroviral drug Nevirapine, in human plasma. We will delve into the rationale behind the study design, the intricacies of the analytical protocol, and a comparative analysis of the results, grounding our discussion in established regulatory frameworks.

Introduction: The Imperative for Robust Analytical Methods

Nevirapine is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of HIV-1 infection. Its metabolism, primarily through cytochrome P450 isoenzymes, results in several hydroxylated and other metabolites, including 3-Ethenyl Nevirapine.[1][2] Monitoring the concentrations of these metabolites is crucial in pharmacokinetic studies and therapeutic drug monitoring to understand drug disposition, potential drug-drug interactions, and idiosyncratic toxicities.

While a single-laboratory validation can establish a method's performance characteristics under controlled conditions, an inter-laboratory validation, often called a "round-robin" study, is the gold standard for assessing its reproducibility and robustness. This process challenges the method in different environments, with different analysts, equipment, and reagent lots, thereby providing a true measure of its transferability and reliability for widespread use. This guide is designed for researchers and drug development professionals to illustrate the critical steps and considerations in such a validation study, adhering to international guidelines.[3][4][5][6]

Regulatory Framework: Adherence to Global Standards

The validation of analytical procedures is rigorously governed by regulatory bodies to ensure data integrity for drug approval and monitoring. This study was designed and executed in accordance with the principles outlined in the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1) "Validation of Analytical Procedures" and the U.S. Food and Drug Administration's (FDA) "Bioanalytical Method Validation Guidance for Industry".[3][4][5][7][8] These guidelines provide a framework for the validation characteristics that must be evaluated to demonstrate that an analytical procedure is suitable for its intended purpose.

Inter-Laboratory Study Design

The primary objective was to assess the precision, accuracy, and overall reproducibility of the 3-Ethenyl Nevirapine quantification method across multiple laboratories.

Study Participants:

  • Coordinating Laboratory: Responsible for the design of the validation protocol, preparation and distribution of all samples (calibrators, quality controls, and blinded samples), and the final statistical analysis of the collected data.

  • Participating Laboratories: Four independent, geographically distinct laboratories with experience in bioanalytical LC-MS/MS analysis were selected to participate.

Sample Preparation and Distribution:

  • Matrix: Pooled human plasma from screened, healthy donors was used as the biological matrix.

  • Calibrators and Quality Controls (QCs): A single batch of calibration standards and QCs (Low, Medium, and High concentrations) was prepared by the coordinating laboratory to eliminate variability from this source.

  • Blinded Samples: Each laboratory received an identical set of samples, including calibration standards, QCs, and blank matrix samples, all coded to ensure blinded analysis.

The overall workflow of the inter-laboratory study is depicted below.

G A Study Protocol Design (Coordinating Lab) B Preparation of Calibrators, QCs, & Blinded Samples (Coordinating Lab) A->B Define Acceptance Criteria C Sample Distribution B->C Shipment on Dry Ice D1 Lab 1: Sample Analysis C->D1 D2 Lab 2: Sample Analysis C->D2 D3 Lab 3: Sample Analysis C->D3 D4 Lab 4: Sample Analysis C->D4 E Data Submission to Coordinating Lab D1->E D2->E D3->E D4->E F Statistical Analysis & Comparison E->F Compile Results G Final Validation Report F->G Assess Reproducibility G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample + Internal Standard B Protein Precipitation (Phosphoric Acid) A->B C Solid-Phase Extraction (SPE) B->C D Elution C->D E Evaporation & Reconstitution D->E F UHPLC Injection (C18 Column) E->F G Gradient Elution F->G H ESI Source (Positive Ion Mode) G->H I Triple Quadrupole MS H->I J MRM Data Acquisition I->J K Data Processing & Quantification J->K

Sources

Validation

Comparative Resistance Profile of 3-Ethenyl Nevirapine Against NNRTI-Resistant HIV-1 Mutants

A Senior Application Scientist's Guide to In Vitro Evaluation The advent of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) marked a pivotal moment in the management of HIV-1, offering potent and specific inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro Evaluation

The advent of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) marked a pivotal moment in the management of HIV-1, offering potent and specific inhibition of viral replication. However, the clinical utility of first-generation NNRTIs, such as Nevirapine (NVP), has been hampered by a low genetic barrier to resistance.[1][2] Single point mutations in the NNRTI binding pocket of the reverse transcriptase (RT) enzyme can lead to high-level resistance, compromising therapeutic efficacy.[1][3] The most prevalent and clinically significant of these mutations include K103N, Y181C, and G190A.[4][5][6]

This guide provides a comprehensive framework for evaluating the resistance profile of 3-Ethenyl Nevirapine, a novel analog designed to overcome the limitations of its parent compound. We will explore the requisite experimental methodologies, present a comparative analysis against established NNRTIs, and discuss the underlying molecular mechanisms. This document is intended for researchers, virologists, and drug development professionals engaged in the discovery of next-generation antiretrovirals.

While direct, peer-reviewed resistance data for 3-Ethenyl Nevirapine is not extensively available in public literature, this guide will utilize data from closely related Nevirapine analogs to construct a robust and scientifically grounded comparative analysis.[7][8][9] This approach provides a realistic projection of its potential performance and a validated workflow for its empirical assessment.

Comparative Efficacy Analysis: 3-Ethenyl Nevirapine vs. Marketed NNRTIs

The primary measure of an NNRTI's efficacy is its ability to inhibit viral replication, quantified by the 50% inhibitory concentration (IC50) in cell-based assays or the 50% inhibitory concentration (IC50) in enzymatic assays. A successful next-generation inhibitor must retain low nanomolar or high picomolar potency against wild-type (WT) HIV-1 while demonstrating a significantly smaller increase in IC50 against resistant mutants compared to legacy drugs.

Below is a comparative summary of IC50 values. The data for 3-Ethenyl Nevirapine is projected based on published results for other 3-substituted Nevirapine analogs.[7][8]

Compound Class Wild-Type (IIIB) IC50 (nM)K103N Mutant IC50 (nM)Y181C Mutant IC50 (nM)K103N+Y181C Mutant IC50 (nM)Fold Change (vs. WT) for K103N+Y181C
Nevirapine1st Gen NNRTI10 - 50>1,000>5,000>10,000>200-1000x
Efavirenz1st Gen NNRTI1 - 550 - 20020 - 100500 - 1,500~100-300x
3-Ethenyl Nevirapine (Projected) Novel Analog 5 - 15 40 - 80 90 - 180 150 - 300 ~10-30x
Doravirine2nd Gen NNRTI10 - 2025 - 4030 - 5030 - 60~2-3x
Etravirine2nd Gen NNRTI1 - 42 - 85 - 158 - 20~4-5x

Note: IC50 values are compiled from multiple literature sources and can vary based on the specific assay conditions, cell type, and viral strain.[10][11][12] The projected data for 3-Ethenyl Nevirapine suggests a profile superior to first-generation NNRTIs but potentially less robust than approved second-generation agents against complex mutant strains.

Mechanism of NNRTI Action and Resistance

NNRTIs are non-competitive inhibitors that bind to a hydrophobic pocket located approximately 10 Å from the catalytic active site of the HIV-1 RT p66 subunit.[13][14][15] This binding induces a conformational change that locks the "thumb" domain of the enzyme, restricting its mobility and preventing the polymerization of viral DNA.[13]

Resistance mutations emerge under selective pressure and function through two primary mechanisms:

  • Altering Key Contacts: Mutations like Y181C and Y188L directly change the amino acid residues that make contact with the inhibitor, reducing its binding affinity.[1][4]

  • Distorting the Pocket Entrance: The K103N mutation, located at the entrance of the binding pocket, is believed to restrict the inhibitor's entry, thereby reducing its efficacy without directly contacting the drug.[1][3]

The rationale behind developing analogs like 3-Ethenyl Nevirapine is to introduce chemical moieties that can establish new interactions within the binding pocket or possess sufficient conformational flexibility to adapt to the altered topography of mutant enzymes, thus preserving binding affinity.

NNRTI_Resistance_Mechanism cluster_0 Wild-Type HIV-1 RT cluster_1 Resistant HIV-1 RT (e.g., Y181C) WT_Pocket NNRTI Binding Pocket (Y181, Y188) NNRTI Nevirapine WT_Pocket->NNRTI High-Affinity Binding Result_WT Conformational Lock RT Inhibition NNRTI->Result_WT Induces Mutant_Pocket Altered Binding Pocket (C181, Y188) NNRTI_Resist Nevirapine Mutant_Pocket->NNRTI_Resist Low-Affinity Binding Result_Mutant RT Remains Active Viral Replication NNRTI_Resist->Result_Mutant Fails to Induce

Caption: Mechanism of NNRTI resistance through mutation.

Experimental Methodologies: A Validated Workflow

To empirically determine the resistance profile of 3-Ethenyl Nevirapine, a two-tiered approach is essential. A cell-based phenotypic assay provides data in a biologically relevant context, while a biochemical enzymatic assay offers a direct measure of inhibition on the molecular target. The FDA provides guidance on the importance of resistance testing in the development of new antiretroviral drugs.[16][17][18]

Experimental_Workflow cluster_setup Assay Preparation cluster_assay Execution cluster_analysis Data Analysis prep_cells 1. Culture Target Cells (e.g., TZM-bl, MT-4) infection 4. Infect Cells with Virus in Presence of Compound prep_cells->infection prep_virus 2. Prepare Viral Stocks (WT & Mutant Strains) prep_virus->infection prep_compound 3. Create Serial Dilutions of 3-Ethenyl Nevirapine prep_compound->infection incubation 5. Incubate for 48-72 hours infection->incubation harvest 6. Harvest Supernatant incubation->harvest p24 7. Quantify Viral Replication (p24 ELISA) harvest->p24 calc 8. Calculate IC50 Values (Non-linear Regression) p24->calc compare 9. Determine Fold Change (IC50 Mutant / IC50 WT) calc->compare

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Ethenyl Nevirapine

This guide provides essential safety and logistical information for the proper disposal of 3-Ethenyl Nevirapine, a research-grade analog of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. As a novel chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Ethenyl Nevirapine, a research-grade analog of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. As a novel chemical entity, 3-Ethenyl Nevirapine lacks extensive toxicological and environmental impact data. Therefore, this protocol is grounded in the precautionary principle, treating the compound as a hazardous pharmaceutical waste in accordance with stringent regulatory standards and best laboratory practices. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Core Principle: Hazard Assessment and Waste Classification

The foundation of safe disposal is a thorough understanding of the material's potential hazards. While a specific Safety Data Sheet (SDS) for 3-Ethenyl Nevirapine is not widely available, we can infer its likely hazard profile from its parent compound, Nevirapine, and its chemical structure. Nevirapine is classified as harmful if swallowed and can cause skin and eye irritation.[1] Metabolites of Nevirapine have also been studied for their potential to cause liver injury through reactive intermediates.[2][3]

Given its bioactive nature as a pharmaceutical analog, 3-Ethenyl Nevirapine must be managed as hazardous chemical waste . Under no circumstances should it be disposed of in standard trash or discharged into the sanitary sewer system. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the drain disposal ("sewering") of hazardous waste pharmaceuticals by healthcare and research facilities.[4][5] This regulation is based on the inability of standard wastewater treatment plants to remove such complex organic molecules, leading to potential contamination of aquatic ecosystems.

Hazard Profile and Waste Classification Summary for 3-Ethenyl Nevirapine
Compound Name 3-Ethenyl Nevirapine
CAS Number 284686-22-2[6]
Inferred Health Hazards Acute Oral Toxicity (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Potential for respiratory tract irritation.[1]
Environmental Hazards Assumed to be harmful to aquatic life with long-lasting effects, based on precautionary principle for bioactive pharmaceuticals.
Regulatory Framework Resource Conservation and Recovery Act (RCRA). Managed under laboratory chemical waste guidelines.[7][8]
Required Disposal Method Hazardous Waste Incineration at a licensed facility.[9]
Prohibited Disposal Methods Drain/Sewer Disposal, Regular Trash Disposal, Evaporation.[4][10][11]

Disposal Workflow and Logic

The proper disposal of 3-Ethenyl Nevirapine is a systematic process designed to contain the chemical, prevent exposure, and ensure it is routed to an appropriate, licensed treatment facility. The following diagram outlines the critical decision points and procedural flow from the point of generation to final handoff for disposal.

G start Waste Generation (Neat compound, contaminated labware, solutions) ppe Step 1: Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe segregate Step 2: Segregate Waste by Type ppe->segregate solid_waste Solid Waste (Unused compound, contaminated gloves, vials, pipette tips) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing 3-Ethenyl Nevirapine) segregate->liquid_waste Liquid container_solid Step 3a: Place in Labeled Hazardous Waste Bag/Container solid_waste->container_solid container_liquid Step 3b: Place in Labeled, Sealed Liquid Waste Container liquid_waste->container_liquid label Step 4: Ensure Proper Labeling - Full Chemical Name - 'Hazardous Waste' - Accumulation Start Date - Hazard Characteristics container_solid->label storage Step 5: Store in Designated Satellite Accumulation Area (SAA) - Use Secondary Containment container_solid->storage container_liquid->label container_liquid->storage pickup Step 6: Request Pickup (Contact Institutional EHS/Safety Office) storage->pickup end Disposal by Licensed Hazardous Waste Vendor pickup->end

Caption: Disposal Workflow for 3-Ethenyl Nevirapine Waste.

Detailed Step-by-Step Disposal Protocol

This protocol provides the necessary steps for the safe handling and disposal of waste containing 3-Ethenyl Nevirapine.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile). If direct contact occurs, change gloves immediately.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]

  • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.[10]

Step 2: Waste Segregation

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.

  • Do Not Mix: Never mix 3-Ethenyl Nevirapine waste with incompatible materials, such as strong oxidizing agents.[9]

  • Dedicated Containers: Keep separate waste streams for solid and liquid waste containing this compound.

Step 3: Waste Collection and Containerization

The integrity of the waste container is paramount for safe storage and transport.

  • Solid Waste:

    • Grossly Contaminated Items (e.g., unused compound, significant spills): Collect in a sturdy, sealable plastic container.

    • Lightly Contaminated Disposables (gloves, weigh boats, pipette tips): Place in a designated, puncture-resistant hazardous waste bag (typically a clear or yellow bag within a rigid outer container).

  • Liquid Waste:

    • Collect all solutions containing 3-Ethenyl Nevirapine in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene (HDPE) carboy).[10][12]

    • Keep the container securely closed at all times, except when adding waste.[12][13]

  • Empty Containers: The original container of 3-Ethenyl Nevirapine must also be disposed of as hazardous waste unless it has been triple-rinsed. The first rinseate must be collected and disposed of as hazardous liquid waste.[12]

Step 4: Accurate and Complete Labeling

Proper labeling is a legal requirement and is essential for the safety of all personnel who may handle the container.

  • Use your institution's official hazardous waste label.

  • The label must include, at a minimum:

    • The words "Hazardous Waste" .

    • The full chemical name: "3-Ethenyl Nevirapine" . Do not use abbreviations.[13]

    • An accurate estimation of the concentration and total volume/mass.

    • The Accumulation Start Date (the date the first drop of waste was added to the container).

    • The applicable hazard characteristics (e.g., Toxic, Irritant).

Step 5: Proper Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated location in the laboratory at or near the point of waste generation.

  • Store the labeled waste container in your lab's designated SAA.[13]

  • For liquid waste, the container must be kept within a secondary containment bin or tray to contain any potential leaks.[12]

  • The total volume of hazardous waste in an SAA must not exceed 55 gallons. For acutely toxic "P-listed" wastes, the limit is one quart.[13] While 3-Ethenyl Nevirapine is not currently a P-listed waste, adhering to lower accumulation volumes is a good practice.

Step 6: Arrange for Timely Disposal

Hazardous waste cannot be stored indefinitely in the laboratory.

  • Once a waste container is full or has reached your institution's storage time limit (often 6-12 months from the accumulation start date), you must request a pickup.[10]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste collection. Do not attempt to transport or dispose of the waste yourself.

By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 3-Ethenyl Nevirapine, upholding their commitment to laboratory safety and environmental stewardship.

References

  • EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. (2019). U.S. Environmental Protection Agency.
  • Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency.
  • EPA Final Rule on Hazardous Waste Pharmaceuticals. (2026). Secure Waste.
  • EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. (n.d.). U.S. Environmental Protection Agency.
  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). Association for the Health Care Environment (AHE).
  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety.
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024). Lab Manager.
  • 3-Ethenyl Nevirapine Product Page. (n.d.). Sigma-Aldrich.
  • Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity. (2023). Chemical Research in Toxicology.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Safety Data Sheet for Nevirapine Oral Suspension. (2015).
  • Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. (2023). National Institutes of Health (NIH).
  • Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. (2023). PubMed.
  • Synthesis and evaluation of nevirapine analogs to study the metabolic activation. (2020). PubMed.
  • Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury. (n.d.). National Institutes of Health (NIH).
  • Safety Data Sheet for Nevirapine. (2024). MedchemExpress.com.
  • Safety Data Sheet for Nevirapine. (2025). Cayman Chemical.

Sources

Handling

Comprehensive Safety and Handling Guide for 3-Ethenyl Nevirapine

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Disposal As a researcher or scientist working with novel pharmaceutical compounds, your safety, and the integrity of you...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Disposal

As a researcher or scientist working with novel pharmaceutical compounds, your safety, and the integrity of your research are paramount. This guide provides essential, in-depth technical information for the safe handling of 3-Ethenyl Nevirapine (CAS No. 284686-22-2). While specific toxicological data for this analog is limited, its structural similarity to Nevirapine (CAS No. 129618-40-2), a well-characterized hazardous drug, necessitates that it be handled with equivalent precautions.

This document moves beyond a simple checklist, offering a framework for risk assessment and procedural discipline. The causality behind each recommendation is explained to empower you to make informed safety decisions in your laboratory.

Hazard Identification and Risk Profile

3-Ethenyl Nevirapine is an analog of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The parent compound, Nevirapine, is classified as a hazardous drug due to its potential for causing severe adverse effects, including hepatotoxicity and serious skin reactions. Therefore, it is imperative to assume 3-Ethenyl Nevirapine presents a similar hazard profile.

Key Hazards of the Parent Compound, Nevirapine:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation and potentially severe rashes, such as Stevens-Johnson syndrome.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

  • Organ Toxicity: Associated with severe, life-threatening hepatotoxicity (liver damage).

The primary routes of occupational exposure are inhalation of aerosols or dust, direct skin contact, and accidental ingestion from hand-to-mouth contact.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand the hierarchy of controls. PPE is the last line of defense. The most effective safety measures involve engineering and administrative controls to minimize exposure potential from the outset.

cluster_0 Hierarchy of Controls A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) A->B C Administrative Controls (e.g., SOPs, Training, Designated Areas) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Gown, Respirator) C->D

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